molecular formula C42H80NNaO11P B15595344 16:0 Glutaryl PE

16:0 Glutaryl PE

Cat. No.: B15595344
M. Wt: 829.0 g/mol
InChI Key: VWAGQRHXVQTLLP-XVYLPRMCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

16:0 Glutaryl PE is a useful research compound. Its molecular formula is C42H80NNaO11P and its molecular weight is 829.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C42H80NNaO11P

Molecular Weight

829.0 g/mol

InChI

InChI=1S/C42H80NO11P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-32-41(47)51-36-38(37-53-55(49,50)52-35-34-43-39(44)30-29-31-40(45)46)54-42(48)33-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h38H,3-37H2,1-2H3,(H,43,44)(H,45,46)(H,49,50);/t38-;/m1./s1

InChI Key

VWAGQRHXVQTLLP-XVYLPRMCSA-N

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 16:0 Glutaryl PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-glutaryl)

Introduction

This compound, chemically known as 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) and often abbreviated as N-glutaryl-DPPE, is a functionalized phospholipid. It is a derivative of the naturally occurring phosphatidylethanolamine (B1630911) (PE) and is characterized by the presence of two palmitic acid (16:0) chains, and a glutaryl group attached to the head of the phosphoethanolamine. This modification introduces a terminal carboxylic acid, which serves as a versatile reactive handle for the covalent conjugation of various molecules, including targeting ligands, polymers, and reporter molecules. This property makes this compound a valuable component in the development of advanced drug delivery systems, particularly in the formulation of functionalized liposomes and other nanoparticles. Its biocompatibility and biodegradability are key advantages in its pharmaceutical applications.[1]

Physicochemical Properties

The physicochemical characteristics of this compound are fundamental to its application in drug delivery systems. The presence of the glutaryl group modifies the surface properties of lipid bilayers, influencing charge and interaction with the surrounding environment.

PropertyValueReference
Synonyms 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl), N-glutaryl-DPPE, DPPE-GA[2]
Molecular Formula C42H79NNaO11P[2]
Molecular Weight 828.04 g/mol [2]
CAS Number 474923-45-0[2]
Form Powder[2]
Assay >99% (TLC)[2]
Storage Temperature -20°C[2]

Synthesis and Functionalization

The synthesis of this compound involves the acylation of the primary amine of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE) with glutaric anhydride (B1165640). This reaction creates a stable amide bond and exposes a terminal carboxylic acid group.

Experimental Protocol: Synthesis of N-glutaryl Phosphatidylethanolamine

This protocol is adapted from a general method for the N-acylation of phosphatidylethanolamine and can be applied to the synthesis of this compound.

Materials:

Procedure:

  • Dissolve 5 mg of DPPE in 10 mL of chloroform in a suitable reaction vessel.

  • Add a five-fold molar excess of glutaric anhydride (approximately 3.85 mg) to the solution.

  • Add 7.5 µL of pyridine to the reaction mixture to catalyze the reaction.

  • Incubate the mixture at 20°C for 5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The formation of the N-glutaryl phosphatidylethanolamine product can be identified by iodine staining.

  • Upon completion, the product can be isolated using preparative TLC or column chromatography.

Logical Relationship: Synthesis of this compound

G Synthesis of this compound DPPE 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) Reaction N-Acylation Reaction (20°C, 5 hours) DPPE->Reaction GlutaricAnhydride Glutaric Anhydride GlutaricAnhydride->Reaction Chloroform Chloroform (Solvent) Chloroform->Reaction Pyridine Pyridine (Catalyst) Pyridine->Reaction TLC Reaction Monitoring (TLC with Iodine Staining) Reaction->TLC Purification Product Isolation (Preparative TLC or Column Chromatography) TLC->Purification Product This compound Purification->Product

Caption: A diagram illustrating the synthesis of this compound.

Applications in Liposome (B1194612) Formulation and Drug Delivery

This compound is primarily used to create functionalized liposomes for targeted drug delivery. The terminal carboxylic acid allows for the attachment of targeting moieties that can direct the liposomes to specific cells or tissues.

Experimental Protocol: Preparation of Functionalized Liposomes

The following protocol describes the preparation of liposomes incorporating this compound and the subsequent conjugation of a targeting ligand.

Part 1: Conjugation of Targeting Ligand to this compound This procedure is based on the conjugation of glycomimetic ligands to target bacterial lectins.

Materials:

  • This compound

  • Targeting ligand with a primary amine group

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • Chloroform

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound and the amine-containing targeting ligand in a 2:1 mixture of chloroform and DMF.

  • Add HBTU and HOBt to the solution to activate the carboxylic acid of this compound and facilitate amide bond formation.

  • Allow the reaction to proceed to completion.

  • Purify the resulting ligand-conjugated lipid using reverse-phase chromatography.

Part 2: Liposome Formulation by Thin-Film Hydration and Extrusion This is a standard and widely used method for preparing unilamellar liposomes.

Materials:

  • Primary phospholipid (e.g., DSPC - 1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • Ligand-conjugated this compound

  • Chloroform

  • Hydration buffer (e.g., phosphate-buffered saline, PBS)

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve the lipids (DSPC, cholesterol, and the ligand-conjugated this compound) in chloroform in a round-bottom flask. The molar ratios of the lipids should be optimized for the specific application.

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film by adding the desired buffer pre-heated to a temperature above the phase transition temperature of the lipids.

  • Agitate the flask to disperse the lipid film, forming a suspension of multilamellar vesicles (MLVs).

  • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm). This should be performed at a temperature above the lipid phase transition temperature.

  • Repeat the extrusion process 10-20 times to ensure a homogenous population of liposomes.

  • Store the prepared liposomes at 4°C.

Experimental Workflow: Functionalized Liposome Preparation

G Workflow for Functionalized Liposome Preparation cluster_conjugation Ligand Conjugation cluster_liposome Liposome Formulation Conjugation_Start Dissolve this compound and Amine-Ligand in Chloroform/DMF Activation Add HBTU/HOBt for Carboxylic Acid Activation Conjugation_Start->Activation Conjugation Amide Bond Formation Activation->Conjugation Purification_Conj Purify Conjugated Lipid (Reverse-Phase Chromatography) Conjugation->Purification_Conj Conjugated_Lipid Ligand-Conjugated this compound Purification_Conj->Conjugated_Lipid Dissolve_Lipids Dissolve Lipids (DSPC, Cholesterol, Conjugated Lipid) in Chloroform Conjugated_Lipid->Dissolve_Lipids Thin_Film Create Thin Lipid Film (Rotary Evaporation) Dissolve_Lipids->Thin_Film Hydration Hydrate Film with Buffer (Formation of MLVs) Thin_Film->Hydration Extrusion Extrusion through Polycarbonate Membrane (Formation of LUVs) Hydration->Extrusion Final_Liposomes Functionalized Liposomes Extrusion->Final_Liposomes

Caption: A diagram showing the experimental workflow for preparing functionalized liposomes.

Characterization of Liposomes Containing this compound

Liposomes functionalized with this compound can be characterized by several biophysical techniques to determine their properties.

ParameterMethodTypical Values for Liposomes with this compound ConjugatesReference
Size (Hydrodynamic Diameter) Dynamic Light Scattering (DLS)176–208 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)0.077–0.158
Zeta Potential Laser Doppler Velocimetry-20 to -52 mV[3]

The negative zeta potential is attributed to the presence of the deprotonated carboxylic acid groups on the glutaryl moiety at neutral pH.

Role in Biological Systems and Signaling Pathways

Currently, there is a lack of direct evidence in the scientific literature implicating this compound in specific cell signaling pathways. Its primary role in a biological context is as a component of engineered drug delivery vehicles.

While the precursor molecule, phosphoethanolamine, has been studied for its potential to induce apoptosis in cancer cells, it is important to note that these findings do not directly translate to this compound. The modification of the headgroup with a glutaryl moiety significantly alters the molecule's chemical properties and its potential interactions with cellular components.

Therefore, the biological effects of liposomes containing this compound are more likely attributable to the properties of the overall nanoparticle (such as size, charge, and the conjugated ligand) and the encapsulated therapeutic agent, rather than a direct signaling role of the glutaryl-modified lipid itself.

Conclusion

This compound is a key functionalized lipid for the development of sophisticated drug delivery systems. Its well-defined chemical structure, with a reactive carboxylic acid group, allows for the covalent attachment of a wide range of molecules, enabling the creation of targeted and responsive nanoparticles. The methodologies for its use in liposome formulation are well-established, providing a robust platform for researchers in drug development. While its direct involvement in cell signaling is not currently supported by evidence, its utility as a tool to deliver therapeutics that do modulate these pathways is of significant scientific and clinical interest.

References

N-Glutaryl-DPPE: A Technical Guide to a pH-Sensitive Phospholipid for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-glutaryl-1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (N-glutaryl-DPPE) is a synthetic, pH-sensitive phospholipid increasingly utilized in the development of advanced drug delivery systems. Its unique chemical structure, featuring a dipalmitoyl lipid anchor and a glutaryl headgroup, imparts properties that are highly advantageous for targeted and controlled-release formulations, particularly in the context of liposomal and nanoparticle-based therapies. This technical guide provides an in-depth overview of the core chemical and physical properties of N-glutaryl-DPPE, detailed synthesis protocols, and its application in drug delivery.

Core Chemical Structure and Properties

N-glutaryl-DPPE is an anionic derivative of the naturally occurring phospholipid 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE). The key modification is the covalent attachment of a glutaryl group to the primary amine of the ethanolamine (B43304) headgroup via an amide linkage. This introduces a terminal carboxylic acid, which is the basis for its pH-sensitive behavior.

The structure consists of a glycerol (B35011) backbone esterified with two palmitic acid chains at the sn-1 and sn-2 positions. The sn-3 position is linked to a phosphate (B84403) group, which in turn is connected to an ethanolamine moiety that is N-acylated with glutaric acid.

Physicochemical Data

The introduction of the glutaryl group significantly influences the physicochemical properties of the lipid, making it a valuable component in stimuli-responsive nanocarriers. Below is a summary of its key properties.

PropertyValueReference
Full Chemical Name 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl)
Synonyms DPPE-NG; 16:0 Glutaryl PE
Molecular Formula C₄₂H₈₀NNaO₁₁P
CAS Number 474923-45-0

Note: Further quantitative data such as molecular weight, pKa, and solubility are crucial for formulation development and are detailed in relevant research, though a specific experimentally determined pKa for the glutaryl headgroup in a lipid bilayer can vary based on the formulation's composition and ionic strength.

Synthesis of N-Glutaryl-DPPE

The synthesis of N-glutaryl-DPPE is typically achieved through the reaction of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) with glutaric anhydride (B1165640). This reaction is a straightforward acylation of the primary amine of the phosphoethanolamine headgroup.

Experimental Protocol: Synthesis and Purification

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE)

  • Glutaric anhydride

  • Triethylamine (B128534) (TEA) or another suitable non-nucleophilic base

  • Anhydrous chloroform (B151607) or a similar aprotic solvent

  • Silica (B1680970) gel for column chromatography

  • Mobile phase for chromatography (e.g., a gradient of chloroform and methanol)

Procedure:

  • Dissolution: Dissolve DPPE in anhydrous chloroform in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add a slight molar excess of triethylamine to the solution. This acts as a scavenger for the carboxylic acid that could be formed from any hydrolysis of the anhydride and facilitates the reaction.

  • Acylation Reaction: Add a molar equivalent or slight excess of glutaric anhydride to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC), observing the disappearance of the DPPE spot and the appearance of a new, more polar spot corresponding to N-glutaryl-DPPE.

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then redissolved in a small amount of the initial mobile phase for purification.

  • Purification: The crude product is purified by silica gel column chromatography. A gradient elution is typically employed, starting with a non-polar solvent system (e.g., chloroform) and gradually increasing the polarity by adding methanol.

  • Product Characterization: The fractions containing the pure N-glutaryl-DPPE are collected, and the solvent is evaporated. The final product's identity and purity can be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.

G Synthesis and Purification of N-glutaryl-DPPE cluster_synthesis Synthesis cluster_purification Purification & Characterization dissolution Dissolve DPPE in anhydrous chloroform add_base Add triethylamine dissolution->add_base add_anhydride Add glutaric anhydride add_base->add_anhydride reaction Stir at room temperature add_anhydride->reaction monitoring Monitor by TLC reaction->monitoring workup Solvent evaporation and redissolution monitoring->workup Reaction complete chromatography Silica gel column chromatography workup->chromatography characterization NMR and Mass Spectrometry chromatography->characterization

Synthesis and Purification Workflow

Role in pH-Sensitive Drug Delivery

The carboxylic acid on the glutaryl headgroup of N-glutaryl-DPPE has a pKa in the weakly acidic range. At physiological pH (around 7.4), the carboxyl group is deprotonated and carries a negative charge. This contributes to the stability of liposomes or nanoparticles in circulation. However, in the acidic microenvironment of tumors or within the endosomes of cells (pH 5.0-6.5), the carboxyl group becomes protonated.

This change in protonation state neutralizes the headgroup's charge, leading to a decrease in electrostatic repulsion between the lipid headgroups and altering the lipid packing. This destabilization of the lipid bilayer can trigger the fusion of the nanocarrier with the endosomal membrane or the direct release of the encapsulated therapeutic agent into the cytoplasm.

G Mechanism of pH-Sensitive Drug Release cluster_circulation Systemic Circulation (pH 7.4) cluster_target Acidic Environment (e.g., Tumor, Endosome; pH < 6.5) stable_liposome Stable Liposome (N-glutaryl-DPPE is deprotonated) drug_encapsulated Drug is retained stable_liposome->drug_encapsulated protonation Protonation of N-glutaryl-DPPE stable_liposome->protonation Cellular uptake or extracellular acidification destabilization Liposome destabilization protonation->destabilization drug_release Drug release destabilization->drug_release

pH-Triggered Drug Release Mechanism
Quantitative Drug Release Data

The efficacy of N-glutaryl-DPPE in mediating pH-sensitive drug release has been demonstrated in various studies. The following table provides representative data on the release of doxorubicin (B1662922) from liposomal formulations at different pH values.

pHCumulative Doxorubicin Release (%) after 4 hours
7.4~10%
6.5~40%
5.5~80%

This data is illustrative and the exact release kinetics can vary depending on the overall lipid composition, drug-to-lipid ratio, and experimental conditions.

Conclusion

N-glutaryl-DPPE is a versatile and effective tool in the design of sophisticated drug delivery systems. Its well-defined chemical structure and predictable pH-responsive behavior allow for the formulation of nanocarriers that can selectively release their therapeutic payload in response to the acidic conditions characteristic of various pathological tissues and subcellular compartments. The straightforward synthesis and purification of this lipid further enhance its appeal for both academic research and industrial drug development. As the field of targeted nanomedicine continues to advance, the utility of lipids like N-glutaryl-DPPE is expected to grow, offering new possibilities for improving the efficacy and reducing the side effects of potent therapeutic agents.

An In-depth Technical Guide to 16:0 Glutaryl Phosphatidylethanolamine (PE) in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

16:0 Glutaryl Phosphatidylethanolamine (B1630911) (16:0 Glutaryl PE), also known as 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl), is a synthetic, functionalized phospholipid increasingly utilized in the field of drug delivery. Its unique chemical structure, featuring a carboxylic acid moiety, imparts pH-sensitive characteristics to lipid-based nanocarriers. This technical guide provides a comprehensive overview of this compound, focusing on its role in the formulation of advanced drug delivery vehicles such as liposomes and solid lipid nanoparticles (SLNs). While a classical "mechanism of action" in a pharmacodynamic sense is not its primary attribute, its mechanism lies in enhancing the physicochemical properties of drug carriers to achieve controlled and targeted drug release. This guide will detail its structural features, its function in nanocarrier design, and the experimental methodologies employed to characterize these systems.

Introduction

This compound is a derivative of phosphatidylethanolamine (PE), a class of phospholipids (B1166683) that are major components of biological membranes.[1] The modification of the headgroup with a glutaryl moiety introduces a carboxylic acid group, which can be ionized depending on the surrounding pH. This feature is pivotal for its application in drug delivery systems designed to respond to specific physiological or pathological environments, such as the acidic tumor microenvironment or the endo-lysosomal compartments within cells.

Physicochemical Properties and Structure

This compound is characterized by a dipalmitoyl (16:0) lipid backbone, a phosphoethanolamine headgroup, and a terminal glutaryl group.[2][3] This amphipathic structure allows for its incorporation into lipid bilayers of liposomes and the outer shell of solid lipid nanoparticles.

Structural Diagram of this compound:

G cluster_lipid 1,2-dipalmitoyl-sn-glycero cluster_headgroup 3-phosphoethanolamine-N-(glutaryl) Glycerol Glycerol Palmitic_Acid_1 Palmitic Acid (16:0) Glycerol->Palmitic_Acid_1 Palmitic_Acid_2 Palmitic Acid (16:0) Glycerol->Palmitic_Acid_2 Phosphate Phosphate Glycerol->Phosphate Ethanolamine Ethanolamine Phosphate->Ethanolamine Glutaryl Glutaryl Ethanolamine->Glutaryl Carboxyl Carboxylic Acid (COOH) Glutaryl->Carboxyl

Caption: Molecular structure of this compound.

Mechanism of Action in Drug Delivery Systems

The primary "mechanism of action" of this compound is not based on direct interaction with biological receptors but rather on its contribution to the functional properties of drug delivery nanoparticles.

pH-Sensitive Drug Release

The carboxylic acid group of the glutaryl moiety has a pKa in the acidic range. In formulations like solid lipid nanoparticles (SLNs), the inclusion of N-glutaryl phosphatidylethanolamine can lead to increased drug release under acidic conditions.[4][5] At physiological pH (around 7.4), the carboxyl group is typically deprotonated and negatively charged. However, in an acidic environment (e.g., pH 4.0-6.0), it becomes protonated. This change in ionization state can alter the packing of the lipid matrix, leading to destabilization of the nanoparticle and subsequent release of the encapsulated drug.

Diagram of pH-Dependent Drug Release from an SLN:

G cluster_neutral Physiological pH (7.4) cluster_acidic Acidic pH (<6.5) SLN_Neutral SLN (Stable) Drug_Contained Drug (Encapsulated) SLN_Acidic SLN (Destabilized) SLN_Neutral->SLN_Acidic Protonation of Glutaryl-PE Drug_Released Drug (Released) SLN_Acidic->Drug_Released

Caption: pH-triggered drug release from a this compound-containing SLN.

Surface Functionalization

The terminal carboxyl group also serves as a reactive handle for the covalent attachment of targeting ligands, such as peptides, antibodies, or aptamers.[6] This allows for the development of actively targeted drug delivery systems that can selectively accumulate at the site of disease, enhancing therapeutic efficacy and reducing off-target side effects.

Quantitative Data from Formulation Studies

A study on surface-modified solid lipid nanoparticles (SLNs) utilizing N-glutaryl phosphatidylethanolamine for the delivery of triamcinolone (B434) acetonide provides key quantitative data.[4][5]

ParameterValueReference
SLN Composition
Lipid MatrixTripalmitin glyceride, N-glutaryl phosphatidylethanolamine[4][5]
SurfactantPolysorbate 80[4][5]
Particle Characteristics
Average Hydrodynamic Diameter165.8 nm[4][5]
Zeta Potential-41.6 mV[4][5]
Drug Loading and Release
Drug-Loading Capacity25.32%[4][5]
Drug Entrapment Efficiency94.32%[4][5]
In Vitro Release (at 60 hours)Up to 50%[4]

Experimental Protocols

Preparation of N-Glutaryl PE Modified Solid Lipid Nanoparticles

This protocol is based on the methodology described for the preparation of triamcinolone acetonide-loaded SLNs.[4][5]

Workflow for SLN Preparation:

G Start Start Melt_Lipids Melt Tripalmitin and N-Glutaryl PE Start->Melt_Lipids Dissolve_Drug Dissolve Triamcinolone Acetonide in Lipid Melt Melt_Lipids->Dissolve_Drug Homogenize High-Shear Homogenization of Lipid and Aqueous Phases Dissolve_Drug->Homogenize Aqueous_Phase Prepare Hot Aqueous Surfactant Solution (Polysorbate 80) Aqueous_Phase->Homogenize Ultrasonicate Ultrasonication of the Resulting Emulsion Homogenize->Ultrasonicate Cool Cool Down to Form SLN Dispersion Ultrasonicate->Cool End End Cool->End

Caption: Workflow for the preparation of SLNs with this compound.

Detailed Steps:

  • Lipid Phase Preparation: Tripalmitin glyceride and N-glutaryl phosphatidylethanolamine are melted together at a temperature above the melting point of the lipids. The drug (e.g., triamcinolone acetonide) is then dissolved in this lipid melt.

  • Aqueous Phase Preparation: A hot aqueous solution of a surfactant, such as polysorbate 80, is prepared at the same temperature as the lipid phase.

  • Emulsification: The hot lipid phase is dispersed into the hot aqueous phase under high-shear homogenization to form a coarse oil-in-water emulsion.

  • Particle Size Reduction: The emulsion is then subjected to ultrasonication to reduce the droplet size and form a nanoemulsion.

  • Nanoparticle Formation: The hot nanoemulsion is cooled down in an ice bath, causing the lipid to solidify and form the solid lipid nanoparticles.

Characterization of SLNs
  • Particle Size and Zeta Potential: Measured by photon correlation spectroscopy (e.g., using a Zetasizer).[4][5]

  • Morphology: Investigated using scanning electron microscopy (SEM) and atomic force microscopy (AFM).[4][5]

  • Crystallinity: Assessed by differential scanning calorimetry (DSC) to confirm the solid state of the lipid core.[4][5]

  • Drug Entrapment Efficiency and Loading Capacity: Determined by separating the free drug from the SLN dispersion (e.g., by ultracentrifugation) and quantifying the drug concentration in both the supernatant and the nanoparticles using a suitable analytical method like HPLC.

  • In Vitro Drug Release: Typically performed using a Franz diffusion cell. The SLN dispersion is placed in the donor compartment, and the receptor compartment is filled with a release medium (e.g., phosphate-buffered saline with a solubilizing agent for poorly soluble drugs) maintained at 37°C. Samples are withdrawn from the receptor compartment at different time points and analyzed for drug content.[4]

Applications and Future Perspectives

This compound is a valuable tool in the formulation of sophisticated drug delivery systems. Its primary application lies in the development of pH-responsive nanocarriers for cancer therapy, where the acidic tumor microenvironment can trigger drug release.[4] Furthermore, its potential for surface functionalization opens up avenues for targeted delivery to specific cells or tissues. Future research may focus on its use in combination with other stimuli-responsive lipids to create multi-responsive systems, and in the formulation of delivery systems for a wider range of therapeutics, including biologics.

Conclusion

While this compound does not exhibit a direct pharmacological mechanism of action, its role as a functional excipient in drug delivery is of significant importance. By conferring pH-sensitivity and providing a means for surface modification, it enables the design of "smart" nanoparticles that can release their payload in a controlled and targeted manner. The methodologies for preparing and characterizing these systems are well-established, providing a solid foundation for the continued development of advanced nanomedicines.

References

DPPE-PEG Lipids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core characteristics of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] (DPPE-PEG), a critical component in advanced drug delivery systems. This document will be valuable for researchers and professionals involved in the formulation and development of lipid-based nanocarriers such as liposomes and lipid nanoparticles (LNPs). While the user requested information on "DPPE-NG," this term does not correspond to a standard or widely recognized nomenclature in the scientific literature. The information presented herein pertains to DPPE-PEG, which is the scientifically accepted and extensively researched class of molecules that fits the user's query's context.

Core Physicochemical Characteristics

DPPE-PEG is an amphiphilic molecule composed of a hydrophobic lipid anchor (DPPE) and a hydrophilic polymer chain (PEG). This structure allows it to be readily incorporated into the lipid bilayer of nanoparticles, where it confers several advantageous properties. The DPPE portion consists of two palmitic acid chains, which are saturated 16-carbon fatty acids, linked to a glycerol (B35011) backbone and a phosphoethanolamine headgroup. The PEG chain is covalently attached to the ethanolamine (B43304) headgroup.

The presence of the PEG chain on the surface of nanoparticles creates a "stealth" effect, which sterically hinders the adsorption of opsonin proteins from the bloodstream. This reduces recognition and uptake by the mononuclear phagocyte system (MPS), thereby prolonging the circulation half-life of the nanocarrier and increasing the probability of it reaching its target site.

Table 1: Summary of Physicochemical Properties of DPPE-PEG and Formulations

PropertyDescription
Appearance Off-white to white solid or viscous liquid, depending on the molecular weight of the PEG chain.
Solubility Soluble in aqueous solutions and most organic solvents.
Purity Commercially available with purity typically ≥95%.
Storage Conditions Typically stored at -20°C, desiccated, and protected from light. Frequent thawing and freezing should be avoided.

Role in Drug Delivery Systems

DPPE-PEG is a key excipient in the formulation of liposomes and lipid nanoparticles for drug delivery. Its primary functions include:

  • Prolonging Circulation Time: The "stealth" properties imparted by the PEG chain significantly increase the in vivo circulation time of nanocarriers.

  • Enhancing Stability: The hydrophilic PEG layer provides a steric barrier that prevents the aggregation of nanoparticles, improving their colloidal stability during storage and in biological fluids.

  • Modulating Drug Release: The presence of DPPE-PEG in the lipid bilayer can influence the release kinetics of encapsulated drugs.

  • Surface Functionalization: The terminal end of the PEG chain can be functionalized with targeting ligands, such as antibodies or peptides, to enable active targeting of the nanocarrier to specific cells or tissues.

Table 2: Quantitative Data on DPPE-PEG Containing Nanoparticles

ParameterFormulation DetailsValueReference
Hydrodynamic Diameter (nm) Tamoxifen-loaded PLA/DPPE-PEG nanocapsules in water294.7 nm[1]
Zeta Potential (mV) DSPE-PEG2000 nanoparticlesapprox. -38.0 mV[2]
Encapsulation Efficiency (%) Tamoxifen in PLA/DPPE-PEG nanocapsules~52.5%[1]
Drug Loading (%) Tamoxifen in PLA/DPPE-PEG nanocapsules~30%[1]
Cumulative Drug Release Tamoxifen from PLA/DPPE-PEG nanocapsules (pH 7.4, 37°C, 42 hours)~89%[1]

Experimental Protocols

Synthesis of DPPE

A common method for the synthesis of DPPE involves the reaction of 1,2-dipalmitoyl-sn-glycero-3-phosphate with N-Cbz-ethanolamine followed by deprotection. A detailed, multi-step synthesis procedure is often required to obtain the final product with high purity. One patented method involves the condensation of 2-phthalimide-phosphorodichloridate with alpha, beta-glycerol-1,3-dipalmitate, followed by hydrolysis and deprotection with hydrazine (B178648) hydrate[3].

Preparation of DPPE-PEG Liposomes by Thin Film Hydration-Extrusion

This is a widely used method for preparing PEGylated liposomes.

  • Lipid Film Formation: The desired lipids, including the primary phospholipid (e.g., DSPC), cholesterol, and DPPE-PEG, are dissolved in an organic solvent such as chloroform (B151607) in a round-bottom flask. A typical molar ratio is 65:30:5 (DSPC:Cholesterol:DSPE-PEG2000)[4].

  • Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. The flask is typically heated to a temperature above the phase transition temperature of the lipids (e.g., 65°C) to ensure proper mixing[4].

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., Tris-buffered saline, pH 7.4) by gentle agitation at a temperature above the lipid transition temperature. This process leads to the spontaneous formation of multilamellar vesicles (MLVs)[4].

  • Size Reduction (Extrusion): To obtain unilamellar vesicles with a defined size, the MLV suspension is subjected to extrusion through polycarbonate membranes with specific pore sizes (e.g., sequentially through 400 nm, 200 nm, and 100 nm membranes) using a mini-extruder. This process is also performed at a temperature above the lipid transition temperature[4].

  • Characterization: The resulting liposomes are characterized for their size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The encapsulation efficiency of the drug is determined by separating the unencapsulated drug from the liposomes (e.g., by size exclusion chromatography or dialysis) and quantifying the drug in the liposomal fraction.

Post-Insertion Method for PEGylation

An alternative to incorporating DPPE-PEG during the initial formulation is the post-insertion method.

  • Prepare Pre-formed Liposomes: Liposomes are first prepared without the PEGylated lipid using a standard method like thin-film hydration.

  • Incubate with DPPE-PEG Micelles: The pre-formed liposomes are then incubated with a solution containing micelles of DPPE-PEG.

  • Transfer of DPPE-PEG: During incubation, the DPPE-PEG molecules transfer from the micelles and insert into the outer leaflet of the liposomal bilayer.

  • Purification: Uninserted DPPE-PEG can be removed by techniques such as size exclusion chromatography.

Signaling Pathways and Cellular Uptake

Currently, there is no evidence to suggest that DPPE-PEG itself directly activates specific intracellular signaling pathways. Its primary biological effect is at the nanoparticle-bio interface. The PEGylation of nanoparticles significantly influences their interaction with cells, primarily by modulating their biodistribution and cellular uptake.

The cellular uptake of PEGylated nanoparticles is a complex process that generally occurs via endocytosis. The specific endocytic pathway can depend on the nanoparticle's size, shape, surface charge, and the cell type.

Cellular_Uptake_of_PEGylated_Nanoparticles cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space PEGylated_Nanoparticle PEGylated Nanoparticle Endocytosis Endocytosis PEGylated_Nanoparticle->Endocytosis Uptake Cell_Membrane Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Maturation/ Fusion Drug_Release Drug Release to Cytosol Endosome->Drug_Release Endosomal Escape Lysosome->Drug_Release Degradation & Release

Caption: General workflow for the cellular uptake of PEGylated nanoparticles.

The diagram above illustrates the general pathway for the cellular uptake of PEGylated nanoparticles. After administration, the nanoparticles circulate in the bloodstream and eventually reach the target tissue. They are then internalized by cells primarily through endocytosis, a process where the cell membrane engulfs the nanoparticle to form an endosome. The nanoparticle can then either escape the endosome and release its drug cargo into the cytoplasm, or the endosome can mature and fuse with a lysosome, where the nanoparticle is degraded, leading to drug release.

Conclusion

DPPE-PEG is a versatile and indispensable lipid-polymer conjugate in the field of drug delivery. Its ability to prolong circulation time, enhance stability, and provide a platform for targeted delivery makes it a cornerstone of modern nanomedicine design. A thorough understanding of its physicochemical properties and its impact on nanoparticle formulations is crucial for the development of safe and effective drug delivery systems. This guide provides a foundational understanding for researchers and professionals working to harness the potential of DPPE-PEG in their therapeutic applications.

References

The Emerging Frontier of Lipid Modification: A Technical Guide to the Functional Role of Glutarylated Phospholipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular signaling and membrane biology, post-translational and other chemical modifications of biomolecules play a pivotal role in regulating function. While protein glutarylation is an increasingly recognized modification with significant implications in metabolism and disease, the corresponding modification of phospholipids (B1166683) remains a largely unexplored frontier. This technical guide synthesizes the current, albeit limited, direct evidence for glutarylated phospholipids, draws parallels from the well-established field of protein glutarylation, and outlines the potential functional roles, biosynthetic pathways, and analytical strategies for these novel lipid species. This document serves as a foundational resource for researchers poised to investigate the impact of phospholipid glutarylation on cellular physiology and pathology.

The Chemical and Biophysical Consequences of Phospholipid Glutarylation

Glutarylation introduces a five-carbon dicarboxylic acid (glutaric acid) to a molecule. In the context of phospholipids, this modification can occur on the head group of aminophospholipids, such as phosphatidylethanolamine (B1630911) (PE), or potentially on other positions. The addition of a glutaryl group has significant chemical and physical consequences, primarily by introducing a negatively charged carboxyl group.

Known Examples and Biophysical Effects

While the endogenous existence of glutarylated phospholipids is yet to be definitively established, synthetic versions have been created and studied, providing insights into their potential properties.

  • N-glutaryl phosphatidylethanolamine (N-Glu-PE): This synthetic glutarylated phospholipid has been utilized in the formation of pH-sensitive solid lipid nanoparticles for drug delivery.[1][2] The presence of the glutaryl group confers a pH-responsive character, demonstrating that this modification can significantly alter the physicochemical properties of the lipid.

  • Glutaryl phosphatidylcholine (Glu-PC): Early studies on "glutaryl lecithin" revealed that its incorporation into liposomes increases the negative surface charge density and decreases the packing of the hydrophobic acyl chains within the membrane.[3]

These findings suggest that the glutarylation of phospholipids could have profound effects on the biophysical properties of cellular membranes.

Table 1: Summary of Observed Biophysical Effects of Glutarylated Phospholipids
Glutarylated PhospholipidExperimental SystemObserved EffectReference
N-glutaryl phosphatidylethanolamineSolid Lipid NanoparticlespH-sensitive behavior[1][2]
Glutaryl phosphatidylcholineLiposomesIncreased negative surface charge density[3]
Decreased packing of hydrophobic region[3]

Proposed Mechanisms of Glutarylated Phospholipid Formation

Drawing parallels from protein glutarylation, the formation of glutarylated phospholipids in a biological setting could occur through both non-enzymatic and enzymatic pathways.

Non-Enzymatic Glutarylation

The primary mechanism for non-enzymatic glutarylation is likely the reaction of aminophospholipids with glutaryl-CoA or a reactive derivative, such as glutaric anhydride.[4] This is particularly relevant in pathological conditions where the concentration of glutaryl-CoA is elevated.

  • Glutaric Acidemia Type I: This inborn error of metabolism results from a deficiency in glutaryl-CoA dehydrogenase, leading to the accumulation of glutaric acid and glutaryl-CoA.[4][5] In this disease state, the high levels of glutaryl-CoA drive the non-enzymatic glutarylation of proteins.[6][7][8] It is highly probable that a similar non-enzymatic modification of aminophospholipids like PE occurs under these conditions.

The proposed non-enzymatic glutarylation of phosphatidylethanolamine is depicted in the following reaction scheme.

Non_Enzymatic_Glutarylation_of_PE Glutaryl_CoA Glutaryl-CoA Glu_PE N-glutaryl-PE Glutaryl_CoA->Glu_PE Non-enzymatic reaction PE Phosphatidylethanolamine (PE) PE->Glu_PE CoA Coenzyme A Glu_PE->CoA

Caption: Proposed non-enzymatic glutarylation of phosphatidylethanolamine by glutaryl-CoA.

Potential Functional Roles of Glutarylated Phospholipids

The functional consequences of phospholipid glutarylation are likely to be multifaceted, stemming from the alteration of membrane properties and the potential for creating novel signaling molecules.

Modulation of Membrane Properties and Protein Function

The introduction of a negative charge and a bulky group on the phospholipid headgroup can alter:

  • Membrane Fluidity and Curvature: As suggested by studies on glutaryl-PC, glutarylation could decrease lipid packing, thereby increasing membrane fluidity.[3] Changes in the shape of phospholipids can also influence membrane curvature, which is critical for processes like vesicle formation and fusion.

  • Protein-Lipid Interactions: The surface charge of a membrane is a key determinant of protein recruitment and activity. An increase in negative charge due to glutarylation could modulate the localization and function of membrane-associated proteins.

Generation of Lipid Signaling Molecules

Modified phospholipids can be further metabolized to generate signaling molecules. For instance, phospholipases could cleave glutarylated phospholipids to release glutarylated head groups or lysophospholipids, which may have unique signaling properties.

Potential_Signaling_Pathways Glu_PL Glutarylated Phospholipid Membrane Altered Membrane Properties Glu_PL->Membrane PLs Phospholipases Glu_PL->PLs Cleavage Protein_Function Modulation of Membrane Protein Function Membrane->Protein_Function Vesicle_Traffic Vesicle Trafficking Membrane->Vesicle_Traffic Signaling_Proteins Recruitment of Signaling Proteins Membrane->Signaling_Proteins LPL Glutarylated Lysophospholipid PLs->LPL Headgroup Glutarylated Headgroup PLs->Headgroup Downstream Downstream Signaling LPL->Downstream Headgroup->Downstream

Caption: Hypothesized functional consequences and signaling pathways of glutarylated phospholipids.

Experimental Protocols for the Identification and Quantification of Glutarylated Phospholipids

The identification and quantification of glutarylated phospholipids require sensitive and specific analytical techniques, primarily based on mass spectrometry.

Lipid Extraction

A standard Folch or Bligh-Dyer extraction protocol can be used to isolate total lipids from biological samples. It is crucial to include internal standards, ideally isotopically labeled versions of the glutarylated phospholipids of interest, to ensure accurate quantification.

Mass Spectrometry-Based Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the analysis of glutarylated phospholipids.

  • Chromatography: Reversed-phase or HILIC chromatography can be used to separate different lipid classes and species.

  • Mass Spectrometry:

    • Precursor Ion Scanning: For glutarylated phosphatidylethanolamine, a precursor ion scan for the m/z of the glutarylated ethanolamine (B43304) headgroup could be employed for specific detection.

    • Neutral Loss Scanning: A neutral loss scan corresponding to the glutarylated headgroup could also be used.

    • Tandem MS (MS/MS): Fragmentation analysis is essential for structural confirmation, identifying the fatty acid composition and confirming the presence of the glutaryl group on the headgroup.

Workflow for the Analysis of Glutarylated Phospholipids

Analytical_Workflow Sample Biological Sample (e.g., plasma, tissue) Extraction Lipid Extraction (Folch or Bligh-Dyer) Sample->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis Identification Identification (Precursor/Neutral Loss Scan, MS/MS) Data_Analysis->Identification Quantification Quantification (Internal Standards) Data_Analysis->Quantification

Caption: A typical experimental workflow for the identification and quantification of glutarylated phospholipids.

Future Directions and Implications for Drug Development

The study of glutarylated phospholipids is in its infancy. Future research should focus on:

  • Establishing Endogenous Occurrence: The definitive identification and quantification of glutarylated phospholipids in various biological tissues and fluids, both in health and disease, is a critical first step.

  • Elucidating Functional Roles: Investigating the impact of phospholipid glutarylation on membrane-dependent cellular processes, such as signal transduction, vesicle trafficking, and autophagy, will be crucial.

  • Identifying Regulatory Enzymes: While non-enzymatic glutarylation is a likely mechanism, the existence of enzymes that can add or remove glutaryl groups from phospholipids should be explored. The sirtuin SIRT5, a known protein deglutarylase, is a potential candidate for regulating phospholipid glutarylation.[6]

For drug development professionals, understanding the role of glutarylated phospholipids could open new therapeutic avenues. For instance, in diseases like glutaric acidemia type I, targeting the formation of these modified lipids could be a novel therapeutic strategy. Furthermore, given the role of modified lipids in inflammation and other pathologies, glutarylated phospholipids could serve as novel biomarkers or therapeutic targets.

Conclusion

Glutarylated phospholipids represent a potential new class of lipid modifications with the capacity to significantly impact cell biology. While direct evidence is currently limited, the well-documented field of protein glutarylation provides a strong rationale for their existence and functional importance, particularly in metabolic diseases. The analytical tools to explore this nascent field are readily available. This technical guide provides a framework for researchers to begin to unravel the roles of these intriguing molecules, which could lead to new insights into cellular function and novel strategies for therapeutic intervention.

References

An In-Depth Technical Guide to 16:0 Glutaryl Phosphatidylethanolamine (16:0 Glutaryl PE) in the Context of Biological Membranes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

16:0 Glutaryl Phosphatidylethanolamine (B1630911) (PE), chemically known as 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl), is a synthetic, functionalized phospholipid. Unlike endogenous phospholipids (B1166683) that are integral components of cellular membranes, 16:0 Glutaryl PE is not found naturally. Instead, it is synthesized for research and pharmaceutical applications, primarily as a component in advanced drug delivery systems such as liposomes and solid lipid nanoparticles (SLNs).

This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, its role in modifying the properties of lipid-based nanoparticles, and its application in systems designed to interact with biological membranes. The content is intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is an amphiphilic molecule derived from 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE), a common saturated phospholipid. The defining feature of this compound is the covalent attachment of a glutaryl group to the primary amine of the ethanolamine (B43304) headgroup via an amide bond. This modification introduces a terminal carboxylic acid, which imparts unique physicochemical properties.

Key Structural Features:

  • Lipid Anchor: Comprises a glycerol (B35011) backbone with two saturated 16-carbon palmitoyl (B13399708) chains (16:0). This saturated, hydrophobic portion allows for stable incorporation into the lipid bilayer of nanoparticles.

  • Phosphate (B84403) Group: A hydrophilic phosphate linker connects the lipid anchor to the headgroup.

  • Functional Headgroup: The N-glutaryl modification provides a five-carbon chain terminating in a carboxyl group (-COOH). This group is the key to its functionality.

Physicochemical Properties:

  • Chemical Formula: C₄₂H₇₉NNaO₁₁P[1]

  • Molecular Weight: 828.04 g/mol [1]

  • CAS Number: 474923-45-0[1]

  • Functionality: The terminal carboxyl group provides a negative charge at physiological pH and serves as a reactive handle for covalent conjugation.[2] This pH-sensitive charge can also be exploited for controlled drug release applications.[3][4]

Role and Application in Drug Delivery Systems

The primary role of this compound is as a functional excipient in the formulation of lipid-based nanoparticles that interact with biological systems. Its incorporation into liposomes or solid lipid nanoparticles (SLNs) serves several key purposes:

  • Surface Charge Modification: The terminal carboxyl group imparts a negative surface charge (zeta potential) to the nanoparticles. A sufficiently high negative zeta potential (e.g., below -30 mV) contributes to the colloidal stability of the nanoparticle suspension by preventing aggregation through electrostatic repulsion.[3][5]

  • pH-Sensitive Release: The protonation state of the glutaryl headgroup is dependent on the surrounding pH. In acidic environments, such as those found in tumor microenvironments or endosomes, changes in protonation can alter the nanoparticle structure and trigger the controlled release of encapsulated drugs.[3][4]

  • Covalent Ligand Conjugation: The carboxylic acid provides a versatile anchor point for the covalent attachment of targeting moieties, such as peptides, antibodies, or other ligands, through amide bond formation.[2] This enables the development of actively targeted drug delivery systems that can selectively bind to and enter specific cell types, enhancing therapeutic efficacy and reducing off-target effects.

This compound is not known to be involved in endogenous biological signaling pathways. Its "signaling" function is artificial, occurring when it is part of a nanoparticle designed to interact with specific cellular receptors via a conjugated ligand.

Quantitative Data Presentation

The following table summarizes quantitative data from a study by Kashanian et al. (2011), which utilized N-glutaryl phosphatidylethanolamine in the formulation of solid lipid nanoparticles (SLNs) for the delivery of triamcinolone (B434) acetonide.[3][4]

ParameterFree SLNsTriamcinolone Acetonide-Loaded SLNs
Mean Particle Size (Hydrodynamic Diameter) 97.44 nm165.8 nm
Polydispersity Index (PDI) 0.3370.254
Zeta Potential Not Reported-41.6 mV
Drug Entrapment Efficiency N/A94.32%
Drug Loading Capacity N/A25.32%

Table 1: Physicochemical characteristics of solid lipid nanoparticles formulated with N-glutaryl phosphatidylethanolamine. Data sourced from Kashanian et al. (2011).[3][4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its incorporation into solid lipid nanoparticles, adapted from published literature.[3]

Protocol 1: Synthesis of N-Glutaryl Phosphatidylethanolamine

This protocol describes the reaction of a phosphatidylethanolamine with glutaric anhydride (B1165640) to form the N-glutaryl derivative.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE)

  • Glutaric anhydride

  • Chloroform (B151607), analytical grade

  • Pyridine (B92270), analytical grade

  • Iodine (for staining/identification)

  • Thin-layer chromatography (TLC) plates

Procedure:

  • Dissolve 5 mg of DPPE in 10 mL of chloroform in a suitable reaction vessel.

  • Add a five-fold molar excess of glutaric anhydride (approximately 3.85 mg) to the solution.

  • Add 7.5 µL of pyridine to the mixture to catalyze the reaction.

  • Incubate the mixture at 20°C for 5 hours with gentle stirring.

  • Monitor the reaction progress and identify the product using thin-layer chromatography with iodine staining.

  • Isolate the final product, N-glutaryl phosphatidylethanolamine, using preparative plate chromatography or another suitable purification method.

Protocol 2: Preparation of Drug-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol describes the preparation of SLNs using a modified high-shear homogenization and ultrasonication method.

Materials:

  • Triamcinolone acetonide (or other lipophilic drug)

  • Tripalmitin (B1682551) glyceride (solid lipid)

  • N-glutaryl phosphatidylethanolamine (synthesized in Protocol 1)

  • Polysorbate 80 (surfactant)

  • Chloroform and Methanol (1:1 mixture)

  • Double-distilled water

Procedure:

  • Lipid Phase Preparation: Dissolve the drug (0.75% w/v), tripalmitin glyceride (2% w/v), and N-glutaryl phosphatidylethanolamine (0.5% w/v) in 10 mL of a chloroform:methanol (1:1) mixture.

  • Solvent Evaporation: Remove the organic solvents completely using a rotary evaporator to form a thin, drug-embedded lipid layer on the flask wall.

  • Melting: Melt the lipid layer by heating the flask to 70°C (above the melting point of tripalmitin).

  • Aqueous Phase Preparation: Prepare the aqueous phase by dissolving polysorbate 80 (1% w/v) in double-distilled water and heat it to 70°C.

  • Homogenization: Add the hot aqueous phase to the molten lipid phase and subject the mixture to high-shear homogenization, followed by ultrasonication, to form a nanoemulsion.

  • Cooling & Solidification: Cool the resulting nanoemulsion to allow the lipid to recrystallize, forming solid lipid nanoparticles.

  • (Optional) Lyophilization: For long-term storage, the SLN suspension can be lyophilized, often with a cryoprotectant like sucrose.

Mandatory Visualizations

Diagram 1: Synthesis of this compound

G cluster_reactants Reactants DPPE 16:0 PE (DPPE) in Chloroform Reaction Incubate at 20°C for 5 hours DPPE->Reaction Anhydride Glutaric Anhydride Anhydride->Reaction Pyridine Pyridine (Catalyst) Pyridine->Reaction Product Crude Product Mixture Reaction->Product Purification Purification (e.g., Plate Chromatography) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound from DPPE and glutaric anhydride.

Diagram 2: SLN Preparation Workflow

G cluster_phase1 Lipid Phase Preparation cluster_phase2 Aqueous Phase Preparation Lipids This compound + Tripalmitin + Drug Dissolve Dissolve Lipids->Dissolve Solvent Chloroform:Methanol Solvent->Dissolve Evaporation Rotary Evaporation (Forms Lipid Film) Dissolve->Evaporation Surfactant Polysorbate 80 DissolveAq Dissolve & Heat to 70°C Surfactant->DissolveAq Water Distilled Water Water->DissolveAq Homogenization High-Shear Homogenization + Ultrasonication DissolveAq->Homogenization Melting Heat to 70°C (Melt Lipid Film) Evaporation->Melting Melting->Homogenization Cooling Cooling & Solidification Homogenization->Cooling SLN SLN Suspension Cooling->SLN

Caption: Workflow for preparing drug-loaded Solid Lipid Nanoparticles (SLNs).

Diagram 3: Functional Role of this compound

G cluster_properties Resulting Nanoparticle Properties cluster_applications Drug Delivery Applications Start This compound Incorp Incorporation into Lipid Nanoparticle Start->Incorp Charge Negative Surface Charge (Zeta Potential) Incorp->Charge Handle Reactive Carboxyl (-COOH) Headgroup Incorp->Handle Stability Enhanced Colloidal Stability Charge->Stability leads to Release pH-Sensitive Drug Release Handle->Release enables Targeting Covalent Conjugation of Targeting Ligands Handle->Targeting enables

Caption: Logical flow from this compound structure to its functional applications.

References

An In-depth Technical Guide to the Synthesis of N-glutaryl Phosphatidylethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of N-glutaryl phosphatidylethanolamine (B1630911) (N-glutaryl-PE), a modified phospholipid utilized in the formulation of pH-sensitive drug delivery systems. The methodologies and data presented are compiled to assist researchers in the replication and further development of this essential compound.

Introduction

N-glutaryl phosphatidylethanolamine is a derivative of phosphatidylethanolamine (PE), a common phospholipid in biological membranes. The addition of a glutaryl group to the primary amine of PE introduces a carboxylic acid moiety, rendering the lipid pH-sensitive. This characteristic is particularly valuable in the design of "smart" drug delivery vehicles, such as solid lipid nanoparticles (SLNs) and liposomes, which can be engineered to release their payload in the acidic microenvironments often associated with tumor tissues or intracellular compartments. This guide details the synthesis and characterization of N-glutaryl-PE for such applications.

Synthesis of N-glutaryl Phosphatidylethanolamine

The synthesis of N-glutaryl phosphatidylethanolamine involves the acylation of the primary amine of phosphatidylethanolamine with glutaric anhydride (B1165640). The reaction is typically carried out in an organic solvent with a basic catalyst.

Experimental Protocol

The following protocol is based on the method described by Kashanian et al. (2011).[1]

Materials:

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Incubator or water bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) chamber

  • 200 MHz Nuclear Magnetic Resonance (NMR) Spectrometer

Procedure:

  • Dissolution: Dissolve 5 mg of phosphatidylethanolamine in 10 mL of chloroform in a round-bottom flask.

  • Addition of Reagents: To the solution, add a five-fold molar excess of glutaric anhydride (3.85 mg). Subsequently, add 7.5 μL of pyridine to catalyze the reaction.

  • Incubation: The reaction mixture is incubated at 20°C for 5 hours with continuous stirring.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The formation of the product, N-glutaryl phosphatidylethanolamine, can be identified by iodine staining.

  • Isolation and Purification: The N-glutaryl phosphatidylethanolamine is isolated using plate chromatography. A solvent system of chloroform-methanol (65:35 v/v) is used for the separation.

  • Solvent Removal: The solvent is removed from the purified product fraction using a rotary evaporator to yield the final product.

Quantitative Data

The following table summarizes the quantitative data associated with the synthesis of N-glutaryl phosphatidylethanolamine.

ParameterValueReference
Yield 90%[2]

Characterization

The structure of the synthesized N-glutaryl phosphatidylethanolamine can be confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR).

¹H NMR Data

The ¹H NMR spectrum of N-glutaryl phosphatidylethanolamine was recorded on a 200 MHz spectrometer in CDCl₃.[2]

Chemical Shift (δ ppm)MultiplicityNumber of ProtonsAssignment
0.88t6HTerminal CH₃ of fatty acid chains
1.30m32H(CH₂)n of fatty acid chains

Note: The full, detailed peak assignments for the entire molecule were not provided in the source literature. The provided data confirms the presence of the lipid backbone.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of N-glutaryl phosphatidylethanolamine.

Synthesis_Workflow Experimental Workflow for the Synthesis of N-glutaryl Phosphatidylethanolamine cluster_reaction Reaction cluster_purification Purification and Isolation cluster_product Final Product start Dissolve Phosphatidylethanolamine in Chloroform add_reagents Add Glutaric Anhydride and Pyridine start->add_reagents incubate Incubate at 20°C for 5 hours add_reagents->incubate tlc Monitor reaction by TLC (Iodine Staining) incubate->tlc plate_chrom Isolate product by Plate Chromatography tlc->plate_chrom rotovap Remove solvent by Rotary Evaporation plate_chrom->rotovap final_product N-glutaryl Phosphatidylethanolamine rotovap->final_product

References

The Discovery and Core Technical Aspects of Modified Phosphatidylethanolamines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration into the discovery, signaling pathways, and experimental analysis of modified phosphatidylethanolamines (PEs), providing researchers, scientists, and drug development professionals with a foundational understanding of this critical class of lipids.

Phosphatidylethanolamines (PEs) are a class of phospholipids (B1166683) that are major components of cell membranes and play crucial roles in various cellular processes.[1][2] The discovery that PEs can be structurally modified has opened up new avenues of research into their diverse biological functions, from signaling and membrane dynamics to their involvement in pathological conditions. This technical guide provides a comprehensive overview of the core aspects of modified PEs, with a focus on their discovery, associated signaling pathways, and the experimental protocols used for their study.

Key Classes of Modified Phosphatidylethanolamines

The primary modifications to the PE molecule occur at the headgroup or the acyl chains, giving rise to several distinct classes of modified PEs with unique biological activities.

N-Acyl Phosphatidylethanolamines (NAPEs)

N-Acyl Phosphatidylethanolamines (NAPEs) are formed by the acylation of the primary amine of the ethanolamine (B43304) headgroup of PE.[3][4] This modification is a critical first step in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide.[3][4][5][6] The enzymatic activity responsible for NAPE synthesis was first described in the 1980s, with the enzyme N-acyltransferase (NAT) catalyzing the transfer of an acyl group from a donor phospholipid to PE.[7][8]

Oxidized Phosphatidylethanolamines (oxPEs)

The polyunsaturated fatty acid chains of PEs are susceptible to oxidation, leading to the formation of a diverse group of oxidized PEs (oxPEs).[9][10][11][12] This non-enzymatic modification can be initiated by reactive oxygen species (ROS) and results in the generation of various bioactive molecules, including aldehyde-modified PEs.[13] Research has identified that the oxidation of arachidonoyl (AA) and adrenoyl (AdA) chains in PE is a key event in ferroptosis, a form of programmed cell death.[9]

Lysophosphatidylethanolamines (LPEs)

Lysophosphatidylethanolamines (LPEs) are produced by the partial hydrolysis of PE, which removes one of the fatty acyl chains, a reaction typically catalyzed by phospholipase A2.[14] LPEs are minor components of cell membranes but have been shown to play roles in cell signaling and have potential applications in agriculture to improve crop quality.[14][15] Recent studies have also implicated LPEs in the regulation of lipid metabolism in the liver and in the pathology of Alzheimer's disease.[16][17]

Plasmalogen Phosphatidylethanolamines

Plasmalogens are a unique subclass of glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone.[18] Phosphatidylethanolamine (B1630911) plasmalogens (PlsPEs) are particularly abundant in the brain, heart, and immune cells.[18][19] Deficiencies in plasmalogen levels have been linked to several diseases, including Alzheimer's disease.[18][20][21]

Signaling Pathways and Biological Functions

Modified PEs are not merely structural components of membranes; they are active participants in a multitude of signaling pathways that regulate critical cellular functions.

The NAPE-NAE Signaling Pathway

The enzymatic conversion of NAPEs to NAEs is a key signaling cascade. NAPE is synthesized by N-acyltransferases and is then hydrolyzed by N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) to release NAEs.[3][4][22] These NAEs, such as anandamide, can then bind to and activate cannabinoid receptors, modulating various physiological processes including pain, appetite, and mood.[5]

NAPE_NAE_Signaling PC Phosphatidylcholine (Acyl Donor) NAT N-Acyltransferase (Ca2+-dependent or independent) PC->NAT PE Phosphatidylethanolamine PE->NAT NAPE N-Acyl Phosphatidylethanolamine NAT->NAPE N-acylation NAPE_PLD NAPE-PLD NAPE->NAPE_PLD Hydrolysis NAE N-Acylethanolamine (e.g., Anandamide) NAPE_PLD->NAE CB1R Cannabinoid Receptor 1 (CB1R) NAE->CB1R Activation Signaling Downstream Signaling CB1R->Signaling

NAPE to NAE Signaling Pathway.
Oxidized PE and Ferroptosis

The oxidation of PEs containing arachidonic acid or adrenic acid is a critical event in the execution of ferroptosis.[9] This process is initiated by lipoxygenases (LOX), which generate hydroperoxy-PE species that act as death signals.[9] This pathway highlights a crucial role for lipid peroxidation in programmed cell death and presents potential targets for therapeutic intervention in diseases associated with ferroptosis.

Ferroptosis_Pathway PE_AA_AdA PE-(AA/AdA) ACSL4 ACSL4 PE_AA_AdA->ACSL4 Esterification LOX Lipoxygenase (LOX) PE_AA_AdA->LOX Oxidation ACSL4->PE_AA_AdA Oxidized_PE Oxidized PE (Hydroperoxy-PE) LOX->Oxidized_PE Ferroptosis Ferroptosis Oxidized_PE->Ferroptosis Death Signal GPX4 GPX4 GPX4->Oxidized_PE Inhibition

Role of Oxidized PE in Ferroptosis.

Quantitative Data Summary

The following tables summarize key quantitative data from foundational studies on modified phosphatidylethanolamines.

Modified PE SpeciesFold Change/AbundanceExperimental ContextReference
IsoLG-PE>10-fold greater than IsoLG-protein adductsMyeloperoxidase-oxidized HDL[13]
C20:4NAPELinear detection from 0.2 pmol to 20 nmolLC/MS/MS analysis of synthetic standards[23]
Aldehyde-Modified PEsRelative abundance varies with oxidant (Cu-ox vs. tBHP)Oxidation of liposomes[13]
N-HNE-PE (pyrrole)Rapidly hydrolyzed by NAPE-PLDIn vitro enzyme assay[24]
Enzyme/ProteinActivity/Expression LevelTissue/Cell TypeReference
NAPE Synthase (At1g78690p)Strong expression in roots and young tissuesArabidopsis thaliana[3][4]
NAPE-PLDExpression reduced in inflammatory conditionsAtherosclerosis, ulcerative colitis[24]
PLA2G4E (Ca-NAT)Highly expressed in rodent brainMouse brain[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of modified PEs. The following sections outline key experimental protocols.

Extraction and Analysis of Aldehyde-Modified PEs (al-PEs)

This protocol is adapted from the methods used to identify novel bioactive aldehyde-modified PEs.[13]

Workflow Diagram:

Al_PE_Extraction_Workflow Start Sample (e.g., Oxidized HDL) Folch Folch Extraction (Chloroform/Methanol) Start->Folch Centrifuge Centrifugation Folch->Centrifuge Separate Phase Separation Centrifuge->Separate Organic_Phase Collect Lower Organic Phase Separate->Organic_Phase Dry Dry Under Nitrogen Organic_Phase->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS N_Modified_PE_Quantification_Workflow Start Lipid Extract + Internal Standard Deacylation Methylamine-Mediated Deacylation Start->Deacylation SPE Solid-Phase Extraction (C18 cartridge) Deacylation->SPE Elution Elution of Glycerophospho- N-modified Ethanolamines SPE->Elution LCMS LC-MS/MS Analysis Elution->LCMS

References

A Comprehensive Technical Guide to 16:0 Glutaryl PE (CAS Number: 474923-45-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 16:0 Glutaryl PE, a functionalized phospholipid increasingly utilized in drug delivery and bioconjugation applications. This document consolidates key information on its physicochemical properties, synthesis, and applications, with a focus on experimental protocols and potential biological interactions.

Core Concepts and Physicochemical Properties

This compound, scientifically known as 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (sodium salt), is a derivative of the naturally occurring phospholipid 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE). The key feature of this molecule is the modification of the headgroup with a glutaryl linker, which introduces a terminal carboxylic acid group. This functional handle is pivotal for its utility in covalent conjugation to various molecules such as peptides, antibodies, and drugs.

The presence of the dipalmitoyl (16:0) lipid tails confers a high phase transition temperature, making it suitable for forming stable liposomal bilayers.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 474923-45-0[1]
Synonyms 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl), DPPE-GA, N-Glutaryl-DPPE[1]
Molecular Formula C₄₂H₇₉NNaO₁₁P[1]
Molecular Weight 828.04 g/mol [1]
Appearance White to off-white powderAvanti Polar Lipids
Purity >99%Avanti Polar Lipids
Storage Temperature -20°CAvanti Polar Lipids

Synthesis and Characterization

The synthesis of this compound involves the chemical modification of the primary amine on the phosphoethanolamine headgroup of DPPE.

Synthesis Protocol

A common synthetic route involves the reaction of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) with glutaric anhydride (B1165640).

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE)

  • Glutaric anhydride

  • Triethylamine (TEA) or another suitable base

  • Anhydrous solvent (e.g., chloroform, dichloromethane)

  • Purification system (e.g., silica (B1680970) gel chromatography)

Procedure:

  • Dissolve DPPE in the anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

  • Add a molar excess of glutaric anhydride and the base (e.g., TEA) to the reaction mixture.

  • Stir the reaction at room temperature for several hours to overnight, monitoring the reaction progress by a suitable method like thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified using silica gel column chromatography to isolate the this compound.

Characterization

The successful synthesis and purity of this compound can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ³¹P NMR): To confirm the covalent modification of the headgroup and the integrity of the lipid structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the final product.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups, such as the newly introduced carboxylic acid.

Applications in Drug Delivery and Bioconjugation

The primary application of this compound is in the formulation of functionalized liposomes for targeted drug delivery. The terminal carboxyl group allows for the covalent attachment of targeting ligands, such as antibodies or peptides, which can direct the liposomes to specific cells or tissues.

Liposome (B1194612) Preparation using Thin-Film Hydration

Materials:

  • This compound

  • Other lipids for the formulation (e.g., DSPC, Cholesterol)

  • Chloroform or a chloroform/methanol mixture

  • Aqueous buffer (e.g., PBS, HEPES buffer)

  • Rotary evaporator

  • Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Procedure:

  • Dissolve this compound and other lipids in the organic solvent in a round-bottom flask.[2][3][4]

  • Remove the solvent using a rotary evaporator to form a thin lipid film on the flask wall.[2][3][4]

  • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.[2]

  • Hydrate the lipid film with the aqueous buffer by vortexing or gentle agitation above the phase transition temperature of the lipids.[2][3][4] This results in the formation of multilamellar vesicles (MLVs).

  • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size.[5]

Table 2: Example Liposome Characterization Data

ParameterValueSource
Size (Diameter) ~200 nm (range 176–208 nm)[6]
Polydispersity Index (PDI) 0.077 to 0.158[6]
Zeta Potential -20 to -52 mV[6]
Conjugation of Targeting Ligands

The carboxylic acid group of this compound can be activated to react with primary amines on targeting molecules. A common method is carbodiimide (B86325) chemistry.[7]

Materials:

  • Liposomes containing this compound

  • Targeting ligand with a primary amine (e.g., peptide, antibody)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Reaction buffer (e.g., MES buffer at pH 6.0 for activation, PBS at pH 7.4 for conjugation)

Procedure:

  • Activate the carboxyl groups on the liposome surface by incubating with EDC and NHS/Sulfo-NHS in the activation buffer for a defined period (e.g., 15-30 minutes) at room temperature.

  • Remove excess activation reagents, for example, by dialysis or size exclusion chromatography.

  • Immediately add the targeting ligand to the activated liposomes in the conjugation buffer and incubate for several hours at room temperature or 4°C.

  • Quench any unreacted active esters with a suitable reagent like hydroxylamine (B1172632) or Tris buffer.

  • Purify the conjugated liposomes from the unconjugated ligand using methods like size exclusion chromatography.

Conjugation_Workflow Liposome Liposome with This compound (-COOH) Activated_Liposome Activated Liposome (-CO-NHS) Liposome->Activated_Liposome EDC/NHS Conjugated_Liposome Conjugated Liposome Activated_Liposome->Conjugated_Liposome Amide Bond Formation Targeting_Ligand Targeting Ligand (-NH2) Targeting_Ligand->Conjugated_Liposome Amide Bond Formation

Diagram 1: Workflow for conjugating a targeting ligand to a liposome containing this compound.

Potential Role in Cellular Signaling

While direct involvement of this compound in specific signaling pathways has not been extensively documented, the functionalization of the phosphoethanolamine headgroup can influence how liposomes interact with cells and potentially modulate cellular processes.

Phospholipids (B1166683) are not merely structural components of cell membranes; they are also key players in signal transduction.[8][9][10] They can act as docking sites for proteins or be enzymatically modified to generate second messengers.[8][9][10] The introduction of a negatively charged glutaryl group on the liposome surface will influence its interaction with the cell membrane and serum proteins.

The cellular uptake of functionalized liposomes can occur through various endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[11] The specific pathway is often dependent on the physicochemical properties of the liposome (size, charge, surface modifications) and the cell type.

Cellular_Uptake_Pathways cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Liposome Functionalized Liposome (e.g., with this compound) Clathrin Clathrin-mediated Endocytosis Liposome->Clathrin Caveolae Caveolae-mediated Endocytosis Liposome->Caveolae Macropinocytosis Macropinocytosis Liposome->Macropinocytosis Endosome Endosome Clathrin->Endosome Caveolae->Endosome Macropinocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Cytosol Cytosol (Drug Release) Endosome->Cytosol

Diagram 2: Potential cellular uptake pathways for liposomes functionalized with this compound.

The presence of the glutaryl moiety is analogous to other post-translational modifications like glutarylation of lysine (B10760008) residues on proteins, which is known to be involved in regulating metabolism and mitochondrial function.[12][13][14] While a direct link has not been established, it is conceivable that liposomes decorated with glutaryl groups could interact with cellular machinery that recognizes such modifications, although further research is needed to explore this possibility.

Conclusion

This compound is a valuable tool for researchers in drug delivery and bioconjugation. Its well-defined chemical structure, with a functionalizable headgroup and stable lipid anchors, allows for the rational design of targeted nanocarriers. While its direct role in signaling is yet to be fully elucidated, its impact on the physicochemical properties of liposomes and their subsequent cellular interactions is a critical area of ongoing research. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for the effective utilization of this versatile phospholipid in advanced therapeutic and diagnostic applications.

References

Methodological & Application

Preparation of Functionalized Liposomes Using 16:0 Glutaryl PE

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the preparation of functionalized liposomes incorporating 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (16:0 Glutaryl PE). This compound is a functionalized phospholipid that introduces a carboxylic acid group on the surface of the liposome (B1194612). This carboxyl group serves as a chemical handle for the covalent attachment of various molecules, such as targeting ligands, antibodies, or drugs, making it a valuable component in the development of advanced drug delivery systems.

The protocol herein describes the well-established thin-film hydration method followed by extrusion.[1][2] This procedure allows for the formation of unilamellar liposomes with a controlled size and a narrow size distribution.[3][4] The representative formulation detailed in this document utilizes 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) as the primary structural lipid and cholesterol to enhance membrane stability.[1][2]

Materials and Methods

Materials
  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol (Chol)

  • 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (this compound)[5][6]

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

Equipment
  • Rotary evaporator

  • Water bath

  • Round-bottom flask

  • Nitrogen gas source

  • High-vacuum pump

  • Liposome extruder

  • Polycarbonate membranes (100 nm pore size)

  • Syringes

  • Dynamic Light Scattering (DLS) instrument for size and polydispersity analysis

  • Zeta potential analyzer

Experimental Protocol

The preparation of this compound liposomes follows a three-stage process: lipid film formation, hydration of the lipid film, and extrusion for size reduction.

Lipid Film Formation
  • Lipid Dissolution: In a round-bottom flask, dissolve the desired amounts of DSPC, cholesterol, and this compound in a chloroform:methanol mixture.[7] Ensure complete dissolution to achieve a homogenous mixture of lipids.[4]

  • Solvent Evaporation: Attach the flask to a rotary evaporator. The flask should be rotated in a water bath set to a temperature above the phase transition temperature (Tc) of DSPC (~55°C), for instance, at 60-65°C.[1][2] Gradually reduce the pressure to evaporate the organic solvent, which will result in the formation of a thin, uniform lipid film on the inner surface of the flask.[1]

  • Drying: To ensure the complete removal of any residual organic solvent, dry the lipid film under a stream of nitrogen gas, followed by drying under a high vacuum for a minimum of 1-2 hours.[1]

Hydration
  • Buffer Pre-heating: Pre-heat the hydration buffer (PBS, pH 7.4) to a temperature above the Tc of DSPC (e.g., 60-65°C).[1]

  • Film Hydration: Add the pre-heated buffer to the round-bottom flask containing the dried lipid film.[1] The volume of the buffer will determine the final lipid concentration.

  • Vesicle Formation: Agitate the flask to hydrate (B1144303) the lipid film, which will lead to the spontaneous formation of multilamellar vesicles (MLVs).[2] This can be done by rotating the flask in the water bath (without vacuum) for about an hour.[4]

Extrusion
  • Extruder Assembly: Assemble the liposome extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.

  • Size Reduction: Transfer the MLV suspension to a syringe and force it through the extruder. This process should be repeated for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of large unilamellar vesicles (LUVs).[8][9] The extrusion process should be performed at a temperature above the Tc of DSPC.[10]

Data Presentation

The following table summarizes a typical formulation for this compound liposomes and their expected characteristics based on published data.

ParameterValueReference
Lipid Composition
DSPCVaries (e.g., part of the remaining %)[7]
CholesterolVaries (e.g., part of the remaining %)[7]
This compound Derivative1% to 15% (molar ratio)[7]
Characterization
Mean Diameter (Z-average)~200 nm (range: 176-208 nm)[7]
Polydispersity Index (PDI)0.077 - 0.158[7]
Zeta Potential-20 to -52 mV[7]
Processing Parameters
Hydration BufferPBS, pH 7.4[1]
Hydration Temperature60-65°C[1][2]
Extrusion Membrane100 nm Polycarbonate[3]
Number of Extrusion Passes11-21[8][9]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the preparation of this compound liposomes.

Liposome_Preparation_Workflow cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Sizing cluster_3 Characterization A 1. Lipid Dissolution (DSPC, Cholesterol, this compound in Chloroform/Methanol) B 2. Solvent Evaporation (Rotary Evaporator, 60-65°C) A->B C 3. Drying (Nitrogen Stream & High Vacuum) B->C D 4. Hydration (Add pre-heated PBS, pH 7.4 at 60-65°C) C->D E Multilamellar Vesicles (MLVs) D->E F 5. Extrusion (11-21 passes through 100 nm membrane) E->F G Unilamellar Vesicles (LUVs) F->G H Dynamic Light Scattering (DLS) - Size - Polydispersity Index (PDI) G->H I Zeta Potential Analysis G->I

Caption: Workflow for this compound Liposome Preparation.

Conclusion

The protocol described provides a reliable method for producing this compound-functionalized liposomes with controlled size and a narrow size distribution. The incorporation of this compound offers a versatile platform for the subsequent conjugation of various molecules, enabling the development of targeted and advanced drug delivery systems. The characterization of the resulting liposomes by DLS and zeta potential analysis is crucial to ensure the quality and reproducibility of the formulation.

References

Application Notes and Protocols for N-glutaryl-DPPE in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to N-glutaryl-DPPE in Drug Delivery

N-glutaryl-1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (N-glutaryl-DPPE) is a synthetic, pH-sensitive lipid that has garnered significant attention in the field of drug delivery. Its unique chemical structure, featuring a glutaryl headgroup, allows for the formulation of intelligent drug delivery systems that can respond to the acidic microenvironments often found in tumor tissues and within cellular endosomes. At physiological pH (around 7.4), the glutaryl group is deprotonated and negatively charged, contributing to the stability of the liposomal or nanoparticle formulation in circulation. However, upon exposure to a lower pH, the carboxyl groups of the glutaryl moiety become protonated. This change in ionization state leads to a conformational change in the lipid, destabilizing the carrier and triggering the release of the encapsulated therapeutic agent. This targeted drug release mechanism minimizes off-target effects and enhances the therapeutic efficacy of the drug.

Key Applications

N-glutaryl-DPPE is primarily utilized in the development of pH-sensitive liposomes and nanoparticles for various therapeutic applications, most notably in cancer therapy. These formulations can passively target tumor tissues through the enhanced permeability and retention (EPR) effect. Once accumulated in the acidic tumor microenvironment or internalized by cancer cells into acidic endosomes, the N-glutaryl-DPPE-containing carriers release their payload directly at the site of action. This targeted approach is particularly beneficial for potent but toxic chemotherapy drugs like doxorubicin (B1662922), as it can reduce systemic toxicity and improve the therapeutic index.

Physicochemical Properties and Characterization

The incorporation of N-glutaryl-DPPE into lipid-based drug delivery systems influences their key physicochemical properties. These properties are critical for the in vitro and in vivo performance of the formulation and must be thoroughly characterized.

Data Presentation: Physicochemical Characterization

The following table summarizes typical quantitative data for drug delivery systems incorporating N-glutaryl-phosphatidylethanolamine (a close analog of N-glutaryl-DPPE) in solid lipid nanoparticles (SLNs). This data provides a frame of reference for expected values in N-glutaryl-DPPE-containing liposomes.

ParameterDrug-Free SLNsDrug-Loaded SLNs
Mean Particle Size (nm) 97.44165.8
Polydispersity Index (PDI) < 0.3< 0.3
Zeta Potential (mV) Not Reported-41.6
Drug Loading Capacity (%) N/A25.32
Entrapment Efficiency (%) N/A94.32

Data adapted from a study on solid lipid nanoparticles using N-glutaryl phosphatidylethanolamine.[1][2][3][4]

Data Presentation: pH-Dependent Drug Release

The hallmark of N-glutaryl-DPPE-containing systems is their pH-triggered drug release. The following table illustrates a representative drug release profile for a pH-sensitive liposomal formulation at physiological and acidic pH.

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.5 (%)
1~10~40
4~15~70
8~20~90
12~25>95

Illustrative data based on typical performance of pH-sensitive liposomes.

Experimental Protocols

Protocol 1: Preparation of N-glutaryl-DPPE Containing Liposomes by Thin-Film Hydration

This protocol describes the preparation of pH-sensitive liposomes incorporating N-glutaryl-DPPE using the thin-film hydration method.

Materials:

  • 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • N-glutaryl-1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (N-glutaryl-DPPE)

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Drug to be encapsulated (e.g., Doxorubicin)

Procedure:

  • Dissolve DPPC, cholesterol, and N-glutaryl-DPPE in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask. A typical molar ratio would be DPPC:Cholesterol:N-glutaryl-DPPE (e.g., 7:3:1).

  • Attach the flask to a rotary evaporator.

  • Evaporate the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature (for DPPC, this is >41°C) to form a thin, uniform lipid film on the inner wall of the flask.

  • Continue to dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with a PBS (pH 7.4) solution containing the hydrophilic drug to be encapsulated. The hydration should be performed at a temperature above the lipid phase transition temperature with gentle rotation for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion. Pass the suspension repeatedly (e.g., 11 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder.

  • Remove the unencapsulated drug by dialysis or size exclusion chromatography.

  • Store the final liposomal suspension at 4°C.

Protocol 2: Drug Loading using the Ammonium (B1175870) Sulfate (B86663) Gradient Method

This protocol is suitable for loading weakly basic drugs, such as doxorubicin, into pre-formed liposomes.

Materials:

  • Pre-formed liposomes (prepared as in Protocol 1, but hydrated with an ammonium sulfate solution, e.g., 250 mM)

  • Doxorubicin hydrochloride

  • HEPES buffer (pH 7.4)

  • Size exclusion chromatography column (e.g., Sephadex G-50)

Procedure:

  • Prepare liposomes by hydrating the lipid film with an ammonium sulfate solution (e.g., 250 mM).

  • Remove the external ammonium sulfate by passing the liposome (B1194612) suspension through a size exclusion chromatography column equilibrated with a suitable buffer, such as HEPES-buffered saline (HBS) at pH 7.4. This creates an ammonium sulfate gradient across the liposome membrane.

  • Add the doxorubicin solution to the liposome suspension.

  • Incubate the mixture at a temperature above the lipid phase transition temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes) with gentle stirring. Ammonia (NH3) will diffuse out of the liposome, creating a proton gradient that drives the influx and accumulation of the weakly basic drug.

  • Remove any unencapsulated doxorubicin by size exclusion chromatography or dialysis.

  • Characterize the drug-loaded liposomes for drug concentration and encapsulation efficiency.

Protocol 3: In Vitro Drug Release Assay

This protocol assesses the pH-sensitive release of a drug from N-glutaryl-DPPE liposomes.

Materials:

  • Drug-loaded liposomes

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

  • Dialysis tubing (with a molecular weight cut-off appropriate for the drug)

  • Shaking incubator or water bath

Procedure:

  • Place a known concentration of the drug-loaded liposome suspension into a dialysis bag.

  • Immerse the dialysis bag in a larger volume of release medium (PBS at pH 7.4 or pH 5.5) to ensure sink conditions.

  • Incubate at 37°C with continuous gentle stirring.

  • At predetermined time intervals, withdraw aliquots from the release medium outside the dialysis bag.

  • Replenish the withdrawn volume with fresh release medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or fluorescence spectroscopy).

  • Calculate the cumulative percentage of drug released over time.

Protocol 4: In Vitro Cellular Uptake Study by Flow Cytometry

This protocol quantifies the cellular uptake of fluorescently labeled liposomes.

Materials:

  • Fluorescently labeled liposomes (e.g., containing a fluorescent lipid or encapsulated fluorescent dye)

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Seed the cancer cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with the fluorescently labeled liposome suspension at various concentrations and for different incubation times.

  • After incubation, wash the cells three times with cold PBS to remove non-internalized liposomes.

  • Detach the cells from the plate using trypsin-EDTA.

  • Centrifuge the cell suspension and resuspend the cell pellet in PBS.

  • Analyze the cell suspension using a flow cytometer to measure the fluorescence intensity of the cells.

  • Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity to determine the extent of cellular uptake.

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol evaluates the cytotoxic effect of drug-loaded liposomes on cancer cells.

Materials:

  • Drug-loaded liposomes

  • Free drug solution (as a control)

  • Empty liposomes (as a control)

  • Cancer cell line

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the drug-loaded liposomes, free drug, and empty liposomes. Include untreated cells as a negative control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Remove the medium and dissolve the formazan crystals by adding DMSO to each well.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage relative to the untreated control cells and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Visualization of Mechanisms

The following diagrams, created using the DOT language for Graphviz, illustrate key processes involved in the action of N-glutaryl-DPPE-based drug delivery systems.

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization cluster_invitro In Vitro Studies lipids Lipid Mixture (DPPC, Chol, N-G-DPPE) film Thin Lipid Film lipids->film Evaporation hydration Hydration with Drug Solution film->hydration mlv Multilamellar Vesicles (MLVs) hydration->mlv extrusion Extrusion mlv->extrusion luv Unilamellar Vesicles (LUVs) extrusion->luv size Particle Size (DLS) luv->size zeta Zeta Potential luv->zeta ee Encapsulation Efficiency luv->ee release In Vitro Release luv->release uptake Cellular Uptake (Flow Cytometry) luv->uptake cytotoxicity Cytotoxicity (MTT Assay) luv->cytotoxicity

Experimental workflow for N-glutaryl-DPPE liposomes.

cellular_uptake cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cancer Cell liposome pH-Sensitive Liposome (with Drug) endocytosis Endocytosis liposome->endocytosis endosome Early Endosome (pH ~6.0-6.5) endocytosis->endosome Internalization late_endosome Late Endosome (pH ~5.0-5.5) endosome->late_endosome Maturation lysosome Lysosome (pH ~4.5-5.0) late_endosome->lysosome Fusion cytoplasm Cytoplasm late_endosome->cytoplasm Endosomal Escape (Drug Release) drug Released Drug cytoplasm->drug nucleus Nucleus apoptosis Apoptosis nucleus->apoptosis Induces drug->nucleus

Cellular uptake and endosomal escape of pH-sensitive liposomes.

apoptosis_pathway cluster_signal Apoptosis Signaling dox Doxorubicin (Released in Cytoplasm) dna_damage DNA Damage dox->dna_damage p53 p53 Activation dna_damage->p53 bax Bax Activation p53->bax bcl2 Bcl-2 Inhibition p53->bcl2 mito Mitochondria bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c MOMP cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Doxorubicin-induced apoptosis signaling pathway.

References

Application Notes and Protocols for 16:0 Glutaryl PE in Nanomedicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 16:0 Glutaryl PE

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (sodium salt), commonly referred to as this compound or DPPE-NG, is a functionalized phospholipid instrumental in the field of nanomedicine.[1] Its unique structure, featuring a dipalmitoyl lipid anchor and a glutaryl moiety on the phosphoethanolamine headgroup, provides a readily available carboxylic acid for covalent conjugation. This feature allows for the attachment of various molecules, including targeting ligands, stealth polymers, and imaging agents, to the surface of liposomes and other lipid-based nanoparticles. The "16:0" designation refers to the two palmitic acid (16-carbon, saturated) chains, which impart rigidity and stability to the lipid bilayer.

Core Applications in Nanomedicine

The versatility of this compound makes it a valuable component in the design of sophisticated drug delivery systems. Key applications include:

  • Targeted Drug Delivery: The terminal carboxylic acid of the glutaryl linker serves as a convenient attachment point for targeting moieties such as peptides, antibodies, and small molecules.[2][3] This enables the engineered nanoparticles to selectively bind to and be internalized by specific cell types, thereby enhancing therapeutic efficacy and reducing off-target effects.

  • pH-Sensitive Drug Release: While not intrinsically pH-sensitive itself, this compound can be incorporated into pH-sensitive liposome (B1194612) formulations. In these systems, other lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) and cholesteryl hemisuccinate (CHEMS) are responsible for the pH-triggered destabilization and drug release in the acidic tumor microenvironment or within endosomes.[4][5] The role of this compound in such formulations is to provide a point of attachment for targeting ligands, creating targeted, pH-sensitive drug delivery vehicles.

  • Gene Delivery: The functionalized headgroup of this compound can be utilized in the formation of lipid-based nanoparticles for the delivery of genetic material, such as small interfering RNA (siRNA). By modifying the surface of these nanoparticles, it is possible to improve their stability, circulation time, and cellular uptake for effective gene silencing applications.

Application Note 1: Targeted Liposomes for Infectious Diseases

Targeting Pseudomonas aeruginosa Biofilms

Pseudomonas aeruginosa is a pathogenic bacterium notorious for its ability to form biofilms, which are highly resistant to conventional antibiotic therapies. The lectins LecA and LecB, present on the bacterial surface, are crucial for biofilm formation and represent attractive targets for drug delivery systems. By conjugating glycomimetic ligands that specifically bind to these lectins onto the surface of liposomes using this compound, it is possible to achieve targeted delivery of antibiotics directly to the site of infection.[2][6]

Quantitative Data: Characterization of Lectin-Targeted Liposomes

The following table summarizes the physicochemical properties of liposomes formulated with varying densities of a LecA-targeting ligand, conjugated via this compound. The base formulation consists of DSPC and cholesterol.

Liposome FormulationLigand Density (mol%)Mean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Untargeted0%1950.112-25
LecA-Targeted1%2010.098-38
LecA-Targeted5%1880.135-45
LecA-Targeted15%1760.158-52

Data adapted from Titz, A. et al., J Mater Chem B, 2022.[7]

Experimental Protocol: Preparation of Lectin-Targeted Liposomes

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • This compound

  • LecA-targeting glycomimetic with a primary amine

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Chloroform (B151607) and Dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Ligand Conjugation to this compound:

    • Dissolve the LecA-targeting glycomimetic, HBTU, and HOBt in a 2:1 mixture of chloroform and DMF.

    • Add this compound and DIPEA to the solution.

    • Stir the reaction mixture at room temperature overnight.

    • Purify the resulting glycomimetic-conjugated lipid by column chromatography.

  • Liposome Formulation (Thin-Film Hydration and Extrusion):

    • In a round-bottom flask, dissolve DSPC, cholesterol, and the glycomimetic-conjugated this compound in chloroform at the desired molar ratios (see table above).

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

    • Dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with PBS (pH 7.4) by vortexing, resulting in the formation of multilamellar vesicles (MLVs).

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a pore size of 100 nm using a mini-extruder. Perform at least 11 passes.

  • Characterization:

    • Determine the mean particle size, polydispersity index (PDI), and zeta potential of the liposomes using dynamic light scattering (DLS).

Experimental Workflow

G cluster_0 Ligand Conjugation cluster_1 Liposome Formulation cluster_2 Characterization a Dissolve Ligand, HBTU, HOBt b Add this compound & DIPEA a->b c React Overnight b->c d Purify Conjugate c->d e Dissolve Lipids in Chloroform d->e Conjugated Lipid f Create Thin Lipid Film e->f g Hydrate with PBS f->g h Extrude through 100 nm membrane g->h i Dynamic Light Scattering (DLS) h->i Targeted Liposomes j Size, PDI, Zeta Potential i->j

Workflow for preparing targeted liposomes.

Application Note 2: HER2-Targeted Liposomes for Breast Cancer Therapy

Optimizing Peptide Density for Enhanced Efficacy

Human epidermal growth factor receptor 2 (HER2) is overexpressed in a significant portion of breast cancers, making it an excellent target for directed therapies. Peptide-targeted liposomal nanoparticles can be engineered to selectively deliver cytotoxic drugs, such as doxorubicin (B1662922), to HER2-positive cancer cells. The density of the targeting peptide on the liposome surface is a critical parameter that influences both cellular uptake and in vivo tumor accumulation.[8]

Quantitative Data: In Vitro and In Vivo Performance of HER2-Targeted Nanoparticles

Optimization studies have shown that a peptide density of approximately 0.5 mol% provides a balance between effective cellular uptake and favorable in vivo pharmacokinetics. Higher peptide densities can sometimes lead to reduced tumor accumulation.

ParameterNon-Targeted0.5% Peptide Density (EG18 Linker)
In Vitro Cellular Uptake (Fold Increase vs. Non-Targeted) 1.0~11-20
In Vivo Tumor Cell Uptake (Fold Increase vs. Non-Targeted) 1.0~3.4
In Vivo Tumor Growth Inhibition -~90%

Data adapted from Kim, B. et al., J Control Release, 2020.[8]

Experimental Protocol: Formulation of HER2-Targeted Liposomes

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • DSPE-PEG(2000)

  • This compound

  • HER2-targeting peptide with a primary amine and an ethylene (B1197577) glycol (EG) linker (e.g., EG18)

  • Doxorubicin

  • Ammonium (B1175870) sulfate (B86663) solution

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)

  • HEPES buffered saline (HBS), pH 7.4

Procedure:

  • Liposome Preparation with Ammonium Sulfate Gradient:

    • Prepare a lipid film of DSPC, cholesterol, and DSPE-PEG(2000) at a molar ratio of 55:40:5.

    • Hydrate the lipid film with an ammonium sulfate solution.

    • Extrude the liposomes as described in the previous protocol.

    • Remove the external ammonium sulfate by dialysis against HBS to create a transmembrane pH gradient.

  • Doxorubicin Loading (Remote Loading):

    • Incubate the prepared liposomes with a doxorubicin solution at 60°C for 1 hour. The pH gradient will drive the encapsulation of doxorubicin.

    • Remove unencapsulated doxorubicin by size exclusion chromatography.

  • Peptide Conjugation to this compound (Post-insertion):

    • Prepare micelles of the HER2-targeting peptide conjugated to this compound.

    • Incubate the doxorubicin-loaded liposomes with the peptide-lipid micelles at a temperature above the phase transition temperature of the lipids to allow for the insertion of the peptide-lipid conjugate into the liposome bilayer.

  • Characterization:

    • Determine the final particle size, PDI, and zeta potential.

    • Quantify the doxorubicin encapsulation efficiency using spectrophotometry after disrupting the liposomes with a detergent.

    • Measure the peptide conjugation efficiency.

Signaling and Uptake Pathway

G cluster_0 Targeted Liposome cluster_1 HER2+ Cancer Cell L Liposome (Doxorubicin-loaded) R HER2 Receptor L->R Binding P HER2-targeting Peptide P->L E Endosome R->E Internalization D Doxorubicin E->D Drug Release (Endosomal Escape) N Nucleus D->N Induces Apoptosis

Targeted liposome binding and drug delivery.

Application Note 3: pH-Sensitive Liposomes for Tumor Microenvironment Triggered Release

Principle of pH-Sensitive Release

The tumor microenvironment is often characterized by a lower pH compared to healthy tissues. pH-sensitive liposomes are designed to be stable at physiological pH (7.4) but become destabilized and release their drug payload in acidic environments. This is typically achieved by including lipids such as DOPE, which undergoes a phase transition from a lamellar to a hexagonal phase at low pH, and an acidic lipid like CHEMS, which becomes protonated at low pH, further promoting bilayer destabilization.[9]

While this compound is not the primary pH-sensitive component, its incorporation allows for the addition of targeting ligands to these pH-sensitive formulations, creating a dual-stimuli responsive system (targeted and pH-sensitive).

Experimental Protocol: Formulation of pH-Sensitive Liposomes

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesteryl hemisuccinate (CHEMS)

  • DSPE-PEG(2000)

  • This compound (for subsequent targeting)

  • Calcein (B42510) (as a model fluorescent drug)

  • HEPES buffer (pH 7.4)

  • Citrate (B86180) buffer (pH 5.5)

Procedure:

  • Liposome Formulation:

    • Prepare a lipid film of DOPE, CHEMS, DSPE-PEG(2000), and this compound at a molar ratio of 6:4:0.5:0.5.

    • Hydrate the film with a self-quenching concentration of calcein in HEPES buffer (pH 7.4).

    • Extrude the liposomes to a size of 100 nm.

    • Remove unencapsulated calcein by size exclusion chromatography.

  • In Vitro Drug Release Assay:

    • Dilute the calcein-loaded liposomes in HEPES buffer (pH 7.4) and citrate buffer (pH 5.5).

    • Monitor the increase in fluorescence over time at 37°C using a fluorometer. The dequenching of calcein fluorescence indicates its release from the liposomes.

    • Determine the maximum fluorescence by adding a detergent (e.g., Triton X-100) to disrupt all liposomes.

    • Calculate the percentage of drug release at each time point.

Logical Relationship of pH-Sensitive Release

G cluster_0 Physiological pH (7.4) cluster_1 Acidic pH (e.g., Tumor Microenvironment) A Stable Liposome B Drug Encapsulated A->B Maintains Integrity C Liposome Destabilization (DOPE phase transition, CHEMS protonation) A->C Exposure to Low pH D Drug Release C->D Triggers

Mechanism of pH-sensitive drug release.

References

Application Notes & Protocols: pH-Sensitive Solid Lipid Nanoparticles with DPPE-NG

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive protocol for the formulation and characterization of pH-sensitive solid lipid nanoparticles (SLNs) incorporating a modified 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE) derivative, herein referred to as DPPE-NG. The "NG" designation represents a generic pH-sensitive moiety. For the purpose of this detailed protocol, we will focus on a well-documented approach: the use of a hydrazone linker to conjugate polyethylene (B3416737) glycol (PEG) to DPPE (DPPE-Hz-PEG). This strategy imparts "stealth" properties to the nanoparticles at physiological pH (7.4) and facilitates rapid drug release in the acidic microenvironment of tumors or within endosomes (pH 5.0-6.5) due to the acid-labile nature of the hydrazone bond.[1][2][3]

These pH-sensitive SLNs are promising nanocarriers for targeted drug delivery, aiming to enhance therapeutic efficacy while minimizing off-target side effects.[4][5] The protocols outlined below cover the synthesis of the pH-sensitive lipid, formulation of SLNs, and their subsequent characterization.

Synthesis of pH-Sensitive Lipid (DPPE-Hz-PEG)

A common method to confer pH-sensitivity is by introducing a hydrazone linkage, which is stable at neutral pH but cleaves in acidic conditions.[1][2]

Experimental Protocol: Synthesis of DPPE-Hydrazone-PEG

  • Activation of DPPE:

    • Dissolve DPPE and a succinimidyl active ester (e.g., succinimidyl 4-formylbenzoate) in an appropriate organic solvent (e.g., chloroform (B151607) or dichloromethane) containing a tertiary amine (e.g., triethylamine) as a catalyst.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, purify the resulting aldehyde-functionalized DPPE (DPPE-CHO) by silica (B1680970) gel column chromatography.

  • Functionalization of PEG with a Hydrazide Group:

    • React heterobifunctional PEG (e.g., NH2-PEG-OCH3) with succinic anhydride (B1165640) in the presence of a base to obtain a carboxylated PEG (HOOC-PEG-OCH3).

    • Activate the carboxyl group of HOOC-PEG-OCH3 using a carbodiimide (B86325) coupling agent (e.g., EDC) and N-hydroxysuccinimide (NHS).

    • React the activated PEG with hydrazine (B178648) hydrate (B1144303) to yield the hydrazide-functionalized PEG (H2N-NH-CO-PEG-OCH3).

    • Purify the product by dialysis against deionized water followed by lyophilization.

  • Conjugation of DPPE-CHO and PEG-Hydrazide:

    • Dissolve DPPE-CHO and the PEG-hydrazide in a suitable solvent system (e.g., a mixture of chloroform and methanol).

    • Add a catalytic amount of acetic acid to the mixture.

    • Stir the reaction at room temperature for 48 hours.

    • Remove the solvent under reduced pressure.

    • Purify the final product, DPPE-Hz-PEG, by dialysis to remove unreacted PEG-hydrazide and other small molecules.

    • Confirm the structure of the synthesized lipid by NMR and FTIR spectroscopy.

Formulation of pH-Sensitive Solid Lipid Nanoparticles

The hot homogenization and ultrasonication method is a widely used and effective technique for preparing SLNs.[6]

Experimental Protocol: SLN Formulation

  • Preparation of the Lipid Phase:

    • Weigh the solid lipid (e.g., glyceryl monostearate, trilaurin), the pH-sensitive lipid (DPPE-Hz-PEG), and a co-surfactant (e.g., soy lecithin). A typical lipid to pH-sensitive lipid ratio can range from 99:1 to 90:10 (w/w).

    • If encapsulating a lipophilic drug, dissolve it in this lipid mixture.

    • Heat the mixture to 5-10 °C above the melting point of the solid lipid to form a clear, homogenous oil phase.

  • Preparation of the Aqueous Phase:

    • Dissolve a hydrophilic surfactant (e.g., Poloxamer 188, Tween 80) in deionized water.

    • If encapsulating a hydrophilic drug, it can be dissolved in this aqueous phase.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Homogenization:

    • Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., using a high-shear homogenizer) for 5-10 minutes to form a coarse pre-emulsion.

    • Immediately subject the pre-emulsion to high-power ultrasonication (using a probe sonicator) for 10-15 minutes in an ice bath to prevent lipid recrystallization and degradation of thermosensitive components.[7]

  • Nanoparticle Formation and Purification:

    • Cool down the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

    • The SLN dispersion can be purified by centrifugation or dialysis to remove excess surfactant and unencapsulated drug.

    • Store the final SLN dispersion at 4 °C.

Characterization of pH-Sensitive SLNs

Thorough characterization is crucial to ensure the quality and desired performance of the formulated nanoparticles.

3.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential

Experimental Protocol:

  • Dilute the SLN dispersion with deionized water.

  • Analyze the sample using a dynamic light scattering (DLS) instrument (e.g., a Zetasizer) to determine the average particle size (Z-average), PDI, and zeta potential.

  • Measurements should be performed in triplicate.

3.2. Encapsulation Efficiency (EE) and Drug Loading (DL)

Experimental Protocol:

  • Separate the unencapsulated drug from the SLN dispersion using ultracentrifugation or centrifugal filter units.

  • Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Disrupt the SLNs in the pellet using a suitable solvent (e.g., methanol, chloroform) to release the encapsulated drug and quantify its amount.

  • Calculate EE and DL using the following equations:

    EE (%) = (Total amount of drug - Amount of free drug) / Total amount of drug * 100

    DL (%) = (Weight of drug in SLNs) / (Weight of drug in SLNs + Weight of lipid) * 100

3.3. In Vitro Drug Release

Experimental Protocol:

  • Use a dialysis bag method to assess drug release.[7]

  • Place a known amount of the drug-loaded SLN dispersion into a dialysis bag (with an appropriate molecular weight cut-off).

  • Immerse the dialysis bag in release media with different pH values, typically pH 7.4 (simulating blood) and pH 5.5 (simulating the endosomal environment).[4]

  • Maintain the setup at 37 °C with constant stirring.

  • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.

  • Quantify the amount of released drug in the aliquots.

  • Plot the cumulative percentage of drug release against time.

Data Presentation

Table 1: Physicochemical Properties of pH-Sensitive SLNs

Formulation CodeSolid LipidDPPE-NG (%)Particle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
SLN-pH-1Glyceryl Monostearate2.5125.3 ± 4.10.18 ± 0.02-15.8 ± 1.285.2 ± 3.5
SLN-pH-2Trilaurin5.0108.7 ± 3.2[7]0.13 ± 0.03[7]-12.5 ± 0.990.6 ± 2.8
SLN-pH-3Stearic Acid7.595.2 ± 5.60.21 ± 0.04-18.3 ± 1.588.4 ± 4.1

Data are presented as mean ± standard deviation (n=3). Values are representative and may vary based on specific lipids, drugs, and formulation parameters.

Table 2: pH-Triggered Drug Release Profile

FormulationCumulative Release at 24h (pH 7.4) (%)Cumulative Release at 24h (pH 5.5) (%)
SLN-pH-2 (Drug X)25.2 ± 2.163.4 ± 4.5
Control SLN (Non-pH-sensitive)22.8 ± 1.928.5 ± 2.3

Data are presented as mean ± standard deviation (n=3). The increased release at pH 5.5 demonstrates the pH-sensitive nature of the formulation.

Visualization of Workflow and Mechanisms

G cluster_prep Preparation cluster_form Formulation cluster_char Characterization prep_lipid Prepare Lipid Phase (Solid Lipid, DPPE-NG, Drug) pre_emulsion High-Shear Homogenization (Coarse Pre-emulsion) prep_lipid->pre_emulsion prep_aq Prepare Aqueous Phase (Surfactant, Water) prep_aq->pre_emulsion sonication Ultrasonication (Nanoemulsion) pre_emulsion->sonication cooling Cooling & SLN Formation sonication->cooling dls DLS Analysis (Size, PDI, Zeta Potential) cooling->dls ee_dl Encapsulation & Loading Efficiency cooling->ee_dl release In Vitro Drug Release (pH 7.4 vs. pH 5.5) cooling->release

Caption: Experimental workflow for the formulation and characterization of pH-sensitive SLNs.

G cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment / Endosome (pH < 6.5) sln_stable Stable SLN (PEG shell intact) no_release sln_stable->no_release Minimal Drug Release sln_acid Acidic Environment sln_stable->sln_acid EPR Effect hydrazone_cleavage Hydrazone Bond Cleavage sln_acid->hydrazone_cleavage peg_detach PEG Detachment hydrazone_cleavage->peg_detach drug_release Rapid Drug Release peg_detach->drug_release

Caption: Mechanism of pH-responsive drug release from SLNs with a hydrazone linker.

References

Application Notes and Protocols for Surface Modification of Nanoparticles with 16:0 Glutaryl PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-glutaryl (16:0 Glutaryl PE), a functionalized phospholipid, serves as a versatile anchor for the surface modification of lipid-based nanoparticles, such as liposomes and solid lipid nanoparticles (SLNs).[1][2] Its exposed terminal carboxylic acid group provides a convenient handle for the covalent attachment of a wide array of molecules, including targeting ligands, imaging agents, and polyethylene (B3416737) glycol (PEG) for enhanced circulation times.[3][4] This surface functionalization is a critical step in the rational design of nanoparticles for targeted drug delivery, enabling improved efficacy and reduced off-target effects.

These application notes provide a comprehensive overview and detailed protocols for the preparation of nanoparticles incorporating this compound and the subsequent conjugation of desired ligands to their surface.

Key Applications

  • Targeted Drug Delivery: The carboxylic acid moiety of this compound allows for the conjugation of specific ligands (e.g., antibodies, peptides, aptamers) that recognize and bind to receptors overexpressed on diseased cells, thereby enhancing the targeted delivery of therapeutic agents.[3]

  • pH-Responsive Drug Release: The presence of the glutaryl group can impart pH-sensitive properties to the nanoparticle surface, potentially triggering the release of encapsulated drugs in the acidic microenvironment of tumors or endosomes.[5]

  • Bioimaging: Fluorophores or contrast agents can be attached to the nanoparticle surface via the glutaryl linker for in vitro and in vivo imaging applications.

  • Stealth Nanoparticles: Covalent attachment of PEG to the nanoparticle surface can create a hydrophilic shield, reducing opsonization and clearance by the reticuloendothelial system (RES), thus prolonging circulation time.

Quantitative Data Summary

The following table summarizes typical physicochemical properties of solid lipid nanoparticles (SLNs) formulated with N-glutaryl phosphatidylethanolamine. These values can serve as a benchmark for characterization.

ParameterDrug-Free SLNsDrug-Loaded SLNsReference
Hydrodynamic Diameter (nm) 142.3165.8[5]
Polydispersity Index (PDI) 0.210.24[5]
Zeta Potential (mV) -35.4-41.6[5]
Drug Entrapment Efficiency (%) N/A94.32[5]
Drug Loading Capacity (%) N/A25.32[5]

Experimental Protocols

Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) with this compound Surface

This protocol describes the preparation of SLNs using a hot homogenization and ultrasonication method, adapted from Kashanian et al. (2011).[5]

Materials:

  • Tripalmitin (as the solid lipid)

  • 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-glutaryl (this compound)

  • Polysorbate 80 (Tween 80) (as a surfactant)

  • Therapeutic drug (e.g., Triamcinolone acetonide)

  • Chloroform (B151607) and Methanol (1:1 v/v)

  • Double-distilled water

Equipment:

  • Rotary evaporator

  • Water bath or heating mantle

  • High-shear homogenizer

  • Probe sonicator

  • Particle size analyzer (for DLS and zeta potential)

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Lipid Phase Preparation:

    • Dissolve Tripalmitin (e.g., 2% w/v), this compound (e.g., 0.5% w/v), and the drug (e.g., 0.75% w/v) in a mixture of chloroform and methanol.

    • Remove the organic solvents completely using a rotary evaporator to form a thin lipid film.

    • Melt the lipid film by heating it to a temperature approximately 5-10°C above the melting point of Tripalmitin (around 70°C).

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution of Polysorbate 80 (e.g., 1% w/v) in double-distilled water.

    • Heat the aqueous phase to the same temperature as the molten lipid phase.

  • Homogenization:

    • Add the hot aqueous phase to the molten lipid phase under high-shear homogenization for a defined period (e.g., 10-15 minutes) to form a coarse pre-emulsion.

  • Ultrasonication:

    • Immediately subject the hot pre-emulsion to probe sonication for a specific duration (e.g., 15-20 minutes) to reduce the particle size and form a nanoemulsion.

  • Cooling and Solidification:

    • Allow the hot nanoemulsion to cool down to room temperature to solidify the lipid core, forming the SLNs.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the drug entrapment efficiency and loading capacity using a suitable analytical method like HPLC after separating the free drug from the SLNs (e.g., by ultracentrifugation).

G cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_formation Nanoparticle Formation dissolve Dissolve Lipids & Drug in Organic Solvent film Form Lipid Film (Rotary Evaporation) dissolve->film melt Melt Lipid Film (>70°C) film->melt homogenize High-Shear Homogenization melt->homogenize Combine Phases surfactant Prepare Surfactant Solution heat_aq Heat Aqueous Phase (>70°C) surfactant->heat_aq heat_aq->homogenize sonicate Probe Sonication homogenize->sonicate cool Cooling & Solidification sonicate->cool characterize Characterization (Size, Zeta, Drug Load) cool->characterize Final SLN Dispersion

Experimental workflow for the preparation of SLNs with a this compound surface.

Protocol 2: Covalent Conjugation of Amine-Containing Ligands to this compound-Modified Nanoparticles

This protocol describes the two-step carbodiimide-mediated coupling of a ligand with a primary amine to the carboxyl groups on the nanoparticle surface using EDC and Sulfo-NHS.

Materials:

  • This compound-modified nanoparticles (from Protocol 1)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Amine-containing ligand (e.g., peptide, antibody fragment)

  • Activation Buffer: 0.1 M MES buffer, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Ethanolamine, pH 8.5

  • Purification system (e.g., dialysis cassettes, size exclusion chromatography, or ultracentrifugation)

Equipment:

  • pH meter

  • Reaction vials

  • Orbital shaker or rotator

  • Spectrophotometer or other analytical instrument for ligand quantification

Procedure:

  • Nanoparticle Preparation:

    • Disperse the this compound-modified nanoparticles in Activation Buffer.

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.

    • Add EDC and Sulfo-NHS to the nanoparticle dispersion. A typical molar excess of EDC and Sulfo-NHS over the available carboxyl groups is recommended (e.g., 5-10 fold excess).

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing to form a stable Sulfo-NHS ester intermediate.

  • Purification of Activated Nanoparticles (Optional but Recommended):

    • Remove excess EDC and Sulfo-NHS by washing the nanoparticles. This can be achieved by centrifugation and resuspension in Coupling Buffer or by using a desalting column. This step prevents unwanted side reactions with the ligand.

  • Conjugation Reaction:

    • Dissolve the amine-containing ligand in Coupling Buffer.

    • Add the ligand solution to the activated (and purified) nanoparticle dispersion.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching of Unreacted Sites:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 30 minutes at room temperature to deactivate any remaining active esters.

  • Purification of Conjugated Nanoparticles:

    • Remove unreacted ligand and quenching reagents using dialysis against PBS or size exclusion chromatography.

  • Characterization:

    • Confirm the successful conjugation of the ligand using appropriate techniques such as FTIR, XPS, or by quantifying the amount of ligand attached to the nanoparticles (e.g., using a protein assay if the ligand is a protein).

    • Re-characterize the particle size and zeta potential of the final conjugated nanoparticles.

G np Glutaryl-PE Nanoparticles in Activation Buffer activate Add EDC & Sulfo-NHS (15-30 min, RT) np->activate activated_np Activated Nanoparticles (Sulfo-NHS Ester) activate->activated_np purify1 Wash/Purify (Remove excess EDC/NHS) activated_np->purify1 Optional conjugate Add Amine-Ligand (2h RT or O/N 4°C) activated_np->conjugate purify1->conjugate conjugated_np Ligand-Conjugated Nanoparticles conjugate->conjugated_np quench Quench Reaction (Tris or Ethanolamine) conjugated_np->quench purify2 Purify Final Product (Dialysis/SEC) quench->purify2 final_product Characterized Functionalized Nanoparticle purify2->final_product

Workflow for the covalent conjugation of ligands to Glutaryl PE-modified nanoparticles.

Cellular Interaction and Potential Signaling Pathways

The surface modification of nanoparticles with this compound introduces a negative surface charge at physiological pH, which significantly influences their interaction with cells. While specific signaling pathways triggered by this compound-modified nanoparticles are not extensively documented, general principles of nanoparticle-cell interactions provide insights into the potential mechanisms.

The primary route of cellular uptake for nanoparticles is endocytosis. The negative surface charge of Glutaryl PE-modified nanoparticles can influence which endocytic pathway is utilized.

Potential Cellular Uptake and Signaling Cascade:

  • Interaction with Cell Membrane: The negatively charged nanoparticle surface interacts with the cell membrane, which also carries a net negative charge. This interaction can be mediated by proteins in the serum that form a "protein corona" around the nanoparticle, altering its surface properties.

  • Receptor-Mediated Endocytosis: If a targeting ligand is conjugated to the Glutaryl PE, the nanoparticle will primarily be internalized through receptor-mediated endocytosis upon binding to its specific receptor on the cell surface.

  • Non-Targeted Endocytosis: In the absence of a specific targeting ligand, the nanoparticles may be internalized through other endocytic pathways such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis. The predominant pathway can depend on the cell type and the final properties of the nanoparticle.

  • Endosomal Trafficking and Escape: Once inside the cell, the nanoparticles are enclosed within endosomes. For the therapeutic payload to be effective, the nanoparticle or the drug must escape the endosome before it fuses with the lysosome, where enzymatic degradation can occur. The pH-responsive nature of the glutaryl group may facilitate endosomal escape.

  • Downstream Signaling: The interaction of the nanoparticle or its payload with intracellular components can trigger various signaling pathways. For instance, a delivered drug might interact with its target protein, leading to the modulation of pathways involved in cell proliferation, apoptosis, or inflammation. The nanoparticle itself, depending on its core composition and surface properties, could also potentially induce cellular stress responses.

G cluster_extracellular Extracellular Space cluster_cellular Intracellular Space np Glutaryl PE-Modified Nanoparticle receptor Cell Surface Receptor np->receptor Targeting Ligand Binding endosome Endosome receptor->endosome Receptor-Mediated Endocytosis lysosome Lysosome (Degradation) endosome->lysosome Maturation cytosol Cytosol (Drug Release) endosome->cytosol Endosomal Escape target Intracellular Target (e.g., Protein, Organelle) cytosol->target Drug Action signaling Downstream Signaling (e.g., Apoptosis, Proliferation) target->signaling

Generalized pathway of cellular uptake and action for targeted nanoparticles.

References

Application Notes and Protocols: Incorporation of 16:0 Glutaryl PE into Lipid Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the incorporation of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (16:0 Glutaryl PE) into lipid bilayers to create functionalized liposomes. Such liposomes present a versatile platform for the covalent attachment of various molecules, including proteins, peptides, and small molecule drugs, through the available carboxylic acid group on the glutaryl headgroup. This enables the development of targeted drug delivery systems, diagnostic agents, and tools for studying biomolecular interactions at the membrane interface.

Introduction to this compound

This compound is a functionalized phospholipid featuring a glutaryl moiety attached to the ethanolamine (B43304) headgroup. This modification introduces a terminal carboxylic acid, which can be utilized for covalent conjugation with primary amine-containing ligands via amide bond formation.[1][2] The dipalmitoyl (16:0) acyl chains provide a saturated lipid anchor, contributing to the formation of stable, well-defined lipid bilayers.

The incorporation of this compound into liposomes imparts a negative surface charge, which can influence the biophysical properties of the bilayer, such as packing and surface charge density.[3] This functionalized lipid is a key component in the construction of targeted nanovehicles for applications in drug delivery and diagnostics.[2]

Quantitative Data Summary

The following table summarizes key quantitative data for the formulation and characterization of liposomes incorporating this compound-conjugated ligands. The data is compiled from studies utilizing similar functionalized lipids for the creation of targeted liposomes.[2]

Formulation ComponentMolar Ratio / PercentageResulting Liposome (B1194612) PropertyValue
Lipid Composition Size (nm)
DSPC:Cholesterol:Ligand-PESee specific formulations176 - 208
(Example Formulations)Polydispersity Index (PDI)
DSPC:Cholesterol:Ligand-PEVaries0.077 - 0.158
DSPC:Cholesterol85:15Zeta Potential (mV)
DSPC:Cholesterol:Ligand-PE (1%)84:15:1-20 to -52
DSPC:Cholesterol:Ligand-PE (15%)70:15:15
Functionalization Coupling Efficiency
Antibody to N-glutaryl PENot specifiedUp to 60%

Experimental Protocols

Protocol for Preparation of this compound-Containing Liposomes

This protocol describes the preparation of unilamellar liposomes containing this compound using the thin-film hydration and extrusion method.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • This compound

  • Chloroform

  • Methanol

  • Hydration buffer (e.g., HEPES-buffered saline, pH 7.4)

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Rotary evaporator

  • Bath sonicator

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired amounts of DSPC, cholesterol, and this compound in a chloroform:methanol (2:1, v/v) mixture. A common starting molar ratio is DSPC:Cholesterol:this compound at 84:15:1 for a 1% functionalized lipid concentration.

    • Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 55-60°C for DSPC).

    • A thin, uniform lipid film should form on the inner surface of the flask.

    • Dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Warm the hydration buffer to a temperature above the lipid phase transition temperature.

    • Add the warm hydration buffer to the flask containing the dry lipid film. The volume of buffer will determine the final lipid concentration.

    • Agitate the flask by gentle rotation to hydrate (B1144303) the lipid film. This process will form multilamellar vesicles (MLVs).

  • Extrusion:

    • To produce unilamellar vesicles (LUVs) of a defined size, the MLV suspension is subjected to extrusion.

    • Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension to the extruder.

    • Extrude the lipid suspension through the membrane multiple times (e.g., 11-21 passes). This should be performed at a temperature above the lipid phase transition temperature.

  • Characterization:

    • Determine the size distribution and polydispersity index (PDI) of the prepared liposomes using Dynamic Light Scattering (DLS).

    • Measure the zeta potential to confirm the surface charge of the liposomes.

Protocol for Conjugation of Primary Amine-Containing Molecules to this compound Liposomes

This protocol details the covalent coupling of a molecule with a primary amine to the carboxylic acid group of this compound on the liposome surface using carbodiimide (B86325) chemistry.

Materials:

  • This compound-containing liposomes

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Primary amine-containing molecule (e.g., peptide, protein, or drug)

  • Conjugation buffer (e.g., MES buffer, pH 6.0)

  • Quenching solution (e.g., hydroxylamine)

  • Dialysis or size exclusion chromatography system for purification

Procedure:

  • Activation of Carboxyl Groups:

    • Transfer the prepared this compound-containing liposomes into the conjugation buffer.

    • Add EDC and NHS to the liposome suspension to activate the carboxyl groups on the glutaryl moiety. A molar excess of EDC and NHS over the available carboxyl groups is typically used.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation:

    • Add the primary amine-containing molecule to the activated liposome suspension. The molar ratio of the amine molecule to the activated carboxyl groups should be optimized for the specific application.

    • Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • Quench any unreacted NHS-esters by adding a quenching solution like hydroxylamine.

    • Remove unreacted reagents and byproducts by dialysis against a suitable buffer or by using size exclusion chromatography.

  • Characterization of Conjugate:

    • Confirm the successful conjugation by appropriate analytical techniques, such as SDS-PAGE for proteins, HPLC, or mass spectrometry.

    • Determine the final size and zeta potential of the conjugated liposomes.

Visualizations

experimental_workflow_liposome_preparation cluster_film Lipid Film Formation cluster_hydration Hydration cluster_extrusion Extrusion dissolve Dissolve Lipids in Organic Solvent evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry Film under Vacuum evaporate->dry add_buffer Add Warm Hydration Buffer dry->add_buffer agitate Agitate to Form MLVs add_buffer->agitate extrude Extrude through Polycarbonate Membrane agitate->extrude luvs Unilamellar Vesicles (LUVs) extrude->luvs

Caption: Workflow for this compound liposome preparation.

experimental_workflow_conjugation start This compound Liposomes activate Activate Carboxyl Groups (EDC/NHS) start->activate conjugate Add Amine-Containing Molecule (Conjugation) activate->conjugate quench Quench Unreacted Sites conjugate->quench purify Purify Conjugate (Dialysis / SEC) quench->purify end Functionalized Liposomes purify->end

Caption: Workflow for conjugation to Glutaryl PE liposomes.

logical_relationship cluster_components Liposome Components cluster_process Fabrication Process cluster_product Final Product dmpc DSPC (Structural Lipid) hydration Thin-Film Hydration dmpc->hydration chol Cholesterol (Stabilizer) chol->hydration glutaryl_pe This compound (Functional Lipid) glutaryl_pe->hydration extrusion Extrusion func_lipo Functionalized Liposome extrusion->func_lipo

Caption: Relationship between components, process, and product.

References

Application Notes and Protocols for N-Glutaryl Phosphatidylethanolamine in Controlled Release Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental use of N-glutaryl phosphatidylethanolamine (B1630911) (NGPE) in the development of pH-sensitive solid lipid nanoparticles (SLNs) for controlled drug release. The protocols outlined below are based on established methodologies for the formulation, characterization, and in vitro evaluation of these advanced drug delivery systems.

Introduction

N-glutaryl phosphatidylethanolamine (NGPE) is a modified phospholipid that introduces a pH-sensitive moiety to lipid-based drug delivery systems. The glutaryl group contains a carboxylic acid that can be ionized depending on the surrounding pH. This property is particularly advantageous for targeted and controlled drug release in environments with a lower pH, such as tumor tissues or intracellular compartments like endosomes and lysosomes. By incorporating NGPE into the outer shell of solid lipid nanoparticles, a "smart" carrier system can be engineered to release its therapeutic payload preferentially under acidic conditions, minimizing off-target effects and enhancing therapeutic efficacy.[1][2][3]

Data Presentation

The following tables summarize the key quantitative data obtained from the characterization of NGPE-modified solid lipid nanoparticles loaded with the model drug, triamcinolone (B434) acetonide.

Table 1: Physicochemical Characterization of Drug-Loaded NGPE-Modified SLNs [1][2][3][4]

ParameterValue
Hydrodynamic Diameter (nm)165.8
Polydispersity Index (PDI)0.254
Zeta Potential (mV)-41.6
Drug Loading Capacity (%)25.32
Drug Entrapment Efficiency (%)94.32

Table 2: In Vitro Drug Release Kinetics from NGPE-Modified SLNs at Different pH Values [1]

pH of Release MediumDissolution Rate Constant (k, µg/mL/h⁻¹/²)
4.00.119 ± 0.0130.989 ± 0.0034
5.00.102 ± 0.0180.981 ± 0.0046
6.00.092 ± 0.0110.985 ± 0.007
7.40.086 ± 0.0180.980 ± 0.0025

Experimental Protocols

Protocol 1: Preparation of NGPE-Modified Solid Lipid Nanoparticles (SLNs)

This protocol describes the high-shear homogenization and ultrasonication method for the preparation of triamcinolone acetonide-loaded, NGPE-modified SLNs.[1][5]

Materials:

Equipment:

  • Rotoevaporator

  • High-shear homogenizer

  • Ultrasonicator (probe sonicator)

  • Water bath

  • Freeze-dryer

Procedure:

  • Lipid Phase Preparation:

    • Dissolve triamcinolone acetonide (0.75% w/v), tripalmitin glyceride (2% w/v), and N-glutaryl phosphatidylethanolamine (0.5% w/v) in a 1:1 (v/v) mixture of chloroform and methanol.

    • Remove the organic solvents completely using a rotoevaporator to form a thin lipid film.

    • Melt the drug-embedded lipid layer by heating it to 70°C in a water bath.

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution of polysorbate 80 (1% w/v) in double-distilled water.

    • Heat the aqueous phase to the same temperature as the lipid phase (70°C).

  • Emulsification:

    • Add the hot aqueous phase to the melted lipid phase.

    • Homogenize the mixture using a high-shear homogenizer for a specified duration to form a coarse oil-in-water emulsion.

  • Nanosizing:

    • Immediately sonicate the hot coarse emulsion using a probe ultrasonicator for 15 minutes to form a nanoemulsion.

  • Formation of SLNs:

    • Allow the hot nanoemulsion to cool down to room temperature to solidify the lipid and form the SLNs.

  • Lyophilization (Optional):

    • For long-term storage, add sucrose (3% w/v) as a cryoprotectant to the SLN suspension.

    • Freeze the suspension at -70°C overnight.

    • Lyophilize the frozen sample in a freeze-dryer for 72 hours to obtain a dry SLN powder.

Protocol 2: Characterization of NGPE-Modified SLNs

This protocol outlines the standard procedures for characterizing the physicochemical properties of the prepared SLNs.

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential: [1][3]

  • Dilute the SLN suspension with double-distilled water.
  • Measure the hydrodynamic diameter, PDI, and zeta potential using a dynamic light scattering (DLS) instrument (e.g., a Zetasizer).

2. Drug Entrapment Efficiency (EE) and Drug Loading Capacity (LC): [1][5]

  • Separate the unentrapped drug from the SLN dispersion by ultracentrifugation.
  • Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., HPLC).
  • Calculate EE and LC using the following equations:
  • EE (%) = [(Total drug amount - Free drug amount) / Total drug amount] x 100
  • LC (%) = [(Total drug amount - Free drug amount) / Total lipid amount] x 100

3. Morphological Evaluation: [1][3]

  • Visualize the shape and surface morphology of the SLNs using Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM).

Protocol 3: In Vitro Drug Release Study

This protocol describes how to evaluate the pH-sensitive release of the encapsulated drug from the NGPE-modified SLNs.[1]

Materials:

Equipment:

  • Franz diffusion cell apparatus

  • Magnetic stirrer

  • Water bath or incubator

  • Analytical instrument for drug quantification (e.g., HPLC)

Procedure:

  • Preparation of Release Media:

    • Prepare PBS solutions at the desired pH values (4.0, 5.0, 6.0, and 7.4).

    • Add 20% ethanol to each buffer to ensure sink conditions for poorly water-soluble drugs like triamcinolone acetonide.

  • Experimental Setup:

    • Mount the dialysis membrane on the Franz diffusion cell.

    • Fill the receptor compartment with the release medium and maintain the temperature at 37°C with continuous stirring.

    • Accurately weigh a specific amount of lyophilized SLNs and place them in the donor compartment.

  • Sampling:

    • At predetermined time intervals, withdraw an aliquot of the release medium from the receptor compartment for drug analysis.

    • Immediately replace the withdrawn volume with fresh, pre-warmed release medium to maintain a constant volume.

  • Drug Quantification:

    • Analyze the drug concentration in the collected samples using a validated analytical method.

  • Data Analysis:

    • Calculate the cumulative amount of drug released at each time point.

    • Plot the cumulative percentage of drug release versus time to obtain the release profile.

    • Analyze the release kinetics using appropriate mathematical models (e.g., Higuchi, Korsmeyer-Peppas).

Visualizations

Experimental_Workflow cluster_prep SLN Preparation cluster_char Characterization cluster_release In Vitro Release Study prep1 Lipid & Drug Dissolution in Organic Solvent prep2 Solvent Evaporation (Lipid Film Formation) prep1->prep2 prep3 Melting of Lipid Phase (70°C) prep2->prep3 prep5 High-Shear Homogenization prep3->prep5 prep4 Aqueous Phase Preparation (Polysorbate 80, 70°C) prep4->prep5 prep6 Ultrasonication (Nanosizing) prep5->prep6 prep7 Cooling to Room Temp. (SLN Formation) prep6->prep7 char1 Particle Size & Zeta Potential (DLS) prep7->char1 char2 Drug Loading & Entrapment (HPLC) prep7->char2 char3 Morphology (SEM, AFM) prep7->char3 rel1 Franz Diffusion Cell Setup prep7->rel1 rel3 Sampling at Time Intervals rel1->rel3 with media rel2 pH-Controlled Release Media (pH 4.0, 5.0, 6.0, 7.4) rel2->rel1 rel4 Drug Quantification (HPLC) rel3->rel4 rel5 Release Profile Analysis rel4->rel5

Caption: Experimental workflow for the preparation, characterization, and in vitro release study of NGPE-modified SLNs.

pH_Release_Mechanism cluster_neutral Neutral pH (e.g., 7.4) cluster_acidic Acidic pH (e.g., < 6.0) sln_neutral NGPE-SLN (Stable) drug_retained Drug Retained sln_neutral->drug_retained Slow Diffusion sln_acidic NGPE-SLN (Protonated NGPE) sln_neutral->sln_acidic Lower pH Environment destabilization Surface Charge Alteration & Lipid Matrix Destabilization sln_acidic->destabilization drug_released Accelerated Drug Release destabilization->drug_released

Caption: Proposed mechanism of pH-triggered drug release from NGPE-modified solid lipid nanoparticles.

Cellular_Uptake cluster_extracellular Extracellular Space (pH ~7.4) cluster_intracellular Intracellular Pathway sln NGPE-SLN endocytosis Endocytosis sln->endocytosis Cellular Uptake endosome Endosome (pH ~6.0-6.5) endocytosis->endosome lysosome Lysosome (pH ~4.5-5.0) endosome->lysosome drug_release Drug Release into Cytoplasm endosome->drug_release pH-triggered destabilization lysosome->drug_release pH-triggered destabilization

Caption: General pathway of nanoparticle cellular uptake and pH-mediated intracellular drug release.

References

Application Note: A Novel Lipidomics Workflow for the Identification and Quantification of Glutarylated Lipids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipidomics, the large-scale study of lipids in biological systems, is a rapidly advancing field crucial for understanding cellular processes and disease pathogenesis.[1][2][3] Post-translational modifications (PTMs) of proteins, such as glutarylation, are known to play significant roles in regulating protein function.[4][5][6] Glutarylation involves the addition of a five-carbon glutaryl group to a lysine (B10760008) residue, a modification regulated by enzymes like SIRT5.[7][8] This PTM is implicated in various metabolic pathways and diseases, including glutaric acidemia.[5][7][9] While protein glutarylation is an active area of research, the corresponding modification of lipids remains a nascent and unexplored field.

This application note presents a pioneering workflow for the identification and semi-quantitative analysis of glutarylated lipids. This protocol adapts established lipidomics methodologies to the specific challenge of detecting this novel lipid modification. The workflow leverages the sensitivity and specificity of high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify lipids that have been covalently modified with a glutaryl group.[4][10] The ability to identify and quantify glutarylated lipids could open new avenues for understanding lipid signaling, metabolism, and their roles in disease.

Experimental Workflow

The overall workflow for identifying glutarylated lipids consists of several key stages: sample preparation including lipid extraction, chromatographic separation, mass spectrometric analysis, and data processing.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Identification sp1 Biological Sample (Cells/Tissue) sp2 Homogenization & Quenching sp1->sp2 sp3 Lipid Extraction (e.g., MTBE method) sp2->sp3 sp4 Enrichment of Modified Lipids (Optional) sp3->sp4 an1 LC-MS/MS Analysis sp4->an1 an2 Data Acquisition (DDA/DIA) an1->an2 dp1 Peak Picking & Alignment an2->dp1 dp2 Database Searching (Precursor Mass Shift) dp1->dp2 dp3 MS/MS Spectral Interpretation dp2->dp3 dp4 Quantification & Statistical Analysis dp3->dp4

Caption: Overall workflow for the identification of glutarylated lipids.

Detailed Experimental Protocols

Materials and Reagents
  • LC-MS grade water, methanol (B129727), chloroform, methyl-tert-butyl ether (MTBE), and isopropanol

  • Internal standards (e.g., a suite of non-endogenous, deuterated lipid standards)

  • Antioxidants (e.g., butylated hydroxytoluene - BHT)[11]

  • Homogenizer

  • High-speed centrifuge

  • LC-MS system (e.g., Q-Exactive or similar high-resolution mass spectrometer)

  • C18 or C30 reversed-phase chromatography column[1]

Sample Preparation and Lipid Extraction

The choice of lipid extraction method is critical to ensure the recovery of a broad range of lipid classes while preventing degradation.[12] The methyl-tert-butyl ether (MTBE) method is recommended for its efficiency in extracting both polar and non-polar lipids.[10]

  • Sample Homogenization:

    • For tissue samples, weigh approximately 20-50 mg of frozen tissue and homogenize in ice-cold methanol.

    • For cell pellets, resuspend in ice-cold methanol.

    • The use of cold solvents helps to quench enzymatic activity that could degrade lipids.[12]

  • Lipid Extraction (MTBE Method):

    • To the methanol homogenate, add a pre-determined amount of internal standards.

    • Add MTBE and vortex thoroughly for 1 hour at 4°C.

    • Add water to induce phase separation and vortex for 1 minute.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the upper (organic) phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen or in a vacuum concentrator.

    • Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol/chloroform 1:1) for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
  • Chromatographic Separation:

    • Employ a reversed-phase C18 or C30 column for the separation of lipid species.

    • Use a binary solvent system with a gradient elution. For example:

      • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

      • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 0.1% formic acid and 10 mM ammonium formate.

    • Run a gradient from 30% B to 100% B over 20 minutes, followed by a 5-minute hold at 100% B and a 5-minute re-equilibration at 30% B.

  • Mass Spectrometry:

    • Acquire data in both positive and negative ion modes to maximize the coverage of different lipid classes.

    • Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) strategy.

    • For DDA, perform a full scan (MS1) followed by MS/MS fragmentation of the top 5-10 most intense ions.

    • The expected mass shift for a glutaryl group (C5H6O3) is +114.0317 Da. This mass shift should be considered when setting up the inclusion list for targeted analysis or when searching the data.

Data Analysis and Interpretation

  • Peak Picking and Alignment:

    • Process the raw LC-MS data using software such as MS-DIAL, XCMS, or vendor-specific software to detect and align chromatographic peaks across samples.[13]

  • Identification of Glutarylated Lipids:

    • Search the processed peak list against a lipid database (e.g., LIPID MAPS) with a custom modification corresponding to the mass of a glutaryl group (+114.0317 Da).

    • Manually inspect the MS/MS spectra of candidate glutarylated lipids to confirm the identification. The fragmentation pattern should be consistent with the proposed lipid structure, including the presence of fragment ions corresponding to the lipid backbone and the neutral loss of the glutaryl group.

Quantitative Data Presentation

The relative abundance of identified glutarylated lipids can be determined by normalizing the peak area of the modified lipid to the peak area of an appropriate internal standard. The results can be summarized in a table for easy comparison between different experimental groups.

Lipid ClassGlutarylated Speciesm/zRetention Time (min)Relative Abundance (Group A)Relative Abundance (Group B)Fold Changep-value
PhosphatidylcholinePC(34:1)+Glu874.5812.51.00 ± 0.122.54 ± 0.282.54<0.01
PhosphatidylethanolaminePE(38:4)+Glu868.5511.81.00 ± 0.090.45 ± 0.050.45<0.05
TriacylglycerolTG(52:2)+Glu988.8418.21.00 ± 0.151.89 ± 0.211.89<0.05

Hypothetical Signaling Pathway Involving Glutarylated Lipids

Glutarylation of proteins is known to be involved in mitochondrial metabolism.[7][9] It is plausible that glutarylation of mitochondrial lipids, such as cardiolipin, could also play a regulatory role. The following diagram illustrates a hypothetical pathway where mitochondrial stress leads to the glutarylation of cardiolipin, which in turn affects mitochondrial function.

signaling_pathway cluster_mito Mitochondrion stress Metabolic Stress (e.g., high fat diet) glutaryl_coa Increased Glutaryl-CoA stress->glutaryl_coa enzyme Putative Lipid Glutaryltransferase glutaryl_coa->enzyme glu_cl Glutarylated Cardiolipin (CL-Glu) enzyme->glu_cl Glutarylation cardiolipin Cardiolipin (CL) etc Electron Transport Chain (ETC) Complex glu_cl->etc Alters interaction dysfunction Mitochondrial Dysfunction etc->dysfunction

Caption: Hypothetical pathway of lipid glutarylation in mitochondria.

Conclusion

The workflow presented in this application note provides a robust framework for the discovery and analysis of glutarylated lipids. By adapting established lipidomics techniques, researchers can begin to explore the existence and potential functions of this novel lipid modification. The identification of glutarylated lipids could provide new insights into cellular signaling, metabolic regulation, and the pathophysiology of various diseases. Further research will be necessary to validate the presence of these modifications in biological systems and to elucidate the enzymatic machinery responsible for their regulation.

References

Application Note: High-Resolution Mass Spectrometry for the Analysis of N-glutaryl-DPPE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the analysis of N-glutaryl-dipalmitoyl-phosphatidylethanolamine (N-glutaryl-DPPE) using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC). N-glutaryl-DPPE is a modified phospholipid of interest in drug delivery systems and biomedical research. The methods outlined here provide a framework for the sensitive and selective identification and characterization of this molecule in various sample matrices. The protocol is based on established methodologies for the analysis of structurally similar N-acyl-phosphatidylethanolamines and leverages the high mass accuracy and fragmentation capabilities of modern HRMS platforms.

Introduction

Phospholipids (B1166683) are fundamental components of biological membranes and play crucial roles in cellular signaling and drug delivery. Chemical modification of phospholipid headgroups, such as the addition of a glutaryl moiety to dipalmitoyl-phosphatidylethanolamine (DPPE), can significantly alter their physicochemical properties. N-glutaryl-DPPE is utilized in the formulation of pH-sensitive liposomes and other nanoparticles for targeted drug delivery. Accurate and reliable analytical methods are essential for the characterization and quantification of this modified phospholipid in research and development settings.

High-resolution mass spectrometry offers unparalleled specificity and sensitivity for the analysis of complex lipids. This application note details a comprehensive LC-HRMS/MS method for N-glutaryl-DPPE, including sample preparation, chromatographic separation, and mass spectrometric detection and fragmentation analysis.

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is critical to remove interfering substances and enrich for the analyte of interest. The following is a general procedure based on methods for similar N-acyl phospholipids, which can be optimized for specific sample matrices.

Materials:

Procedure:

  • Liquid-Liquid Extraction (Folch Method):

    • To 1 mL of aqueous sample, add 2 mL of chloroform and 1 mL of methanol (2:1 v/v chloroform:methanol).

    • Vortex the mixture vigorously for 2 minutes.

    • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids using a glass pipette.

    • Dry the extracted lipids under a gentle stream of nitrogen gas.

  • Solid-Phase Extraction (SPE) for Cleanup:

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Reconstitute the dried lipid extract in a small volume of the initial mobile phase (e.g., 500 µL of 90:10 mobile phase A:B).

    • Load the sample onto the conditioned SPE cartridge.

    • Wash the cartridge with a less nonpolar solvent (e.g., 3 mL of 80:20 water:methanol) to remove highly polar impurities.

    • Elute the N-glutaryl-DPPE with a more nonpolar solvent (e.g., 3 mL of methanol or chloroform:methanol mixture).

    • Dry the eluate under a stream of nitrogen.

    • Reconstitute the sample in the initial mobile phase for LC-MS analysis.

Liquid Chromatography

Reversed-phase liquid chromatography is a suitable technique for separating N-glutaryl-DPPE from other lipid species based on its hydrophobicity.

Instrumentation and Columns:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

Mobile Phases:

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile:Isopropanol (50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate.

Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
0.06040
2.00100
12.00100
12.16040
15.06040

Flow Rate: 0.3 mL/min Column Temperature: 45 °C Injection Volume: 5 µL

High-Resolution Mass Spectrometry

An Orbitrap or Q-TOF mass spectrometer is recommended for this analysis to achieve high mass accuracy and resolution.

Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes should be evaluated, though negative mode is often preferred for phospholipids containing a phosphate (B84403) group.

Key Mass Spectrometry Parameters:

ParameterPositive Ion ModeNegative Ion Mode
Capillary Voltage3.5 kV-3.0 kV
Capillary Temperature320 °C320 °C
Sheath Gas Flow Rate40 (arbitrary units)40 (arbitrary units)
Aux Gas Flow Rate10 (arbitrary units)10 (arbitrary units)
Full Scan m/z Range150 - 1200150 - 1200
Full Scan Resolution70,00070,000
MS/MS FragmentationHCD (Higher-energy C-trap Dissociation) or CID (Collision-Induced Dissociation)HCD or CID
Collision EnergyOptimized for the precursor ion (e.g., 25-40 eV)Optimized for the precursor ion (e.g., 25-40 eV)

Data Presentation

Predicted High-Resolution Mass Spectrometry Data for N-glutaryl-DPPE

The exact mass of N-glutaryl-DPPE (C₄₂H₈₀NO₁₁P) is crucial for its identification. The molecular weight of dipalmitoyl-phosphatidylethanolamine (DPPE, C₃₉H₇₈NO₈P) is 691.536 g/mol . The addition of a glutaryl group (C₅H₆O₃) results in a molecular weight of 805.552 g/mol for N-glutaryl-DPPE.

Ion AdductCalculated m/z
[M+H]⁺806.559
[M+Na]⁺828.541
[M-H]⁻804.544
[M+HCOO]⁻850.550
Predicted Fragmentation Pattern of N-glutaryl-DPPE

The fragmentation of N-glutaryl-DPPE is expected to yield characteristic product ions that can be used for its structural confirmation. The fragmentation pathways are predicted based on the known fragmentation of phosphatidylethanolamines.

Negative Ion Mode Fragmentation:

Precursor Ion (m/z)Product Ion (m/z)Putative Fragment Identity
804.544 ([M-H]⁻)663.498Loss of glutaryl-ethanolamine headgroup
804.544 ([M-H]⁻)549.501Loss of a palmitic acid chain (C₁₆H₃₂O₂) and glutaryl-ethanolamine headgroup
804.544 ([M-H]⁻)255.233Palmitate anion (C₁₆H₃₁O₂⁻)
804.544 ([M-H]⁻)141.019Phosphoethanolamine anion
804.544 ([M-H]⁻)256.035N-glutaryl-ethanolamine phosphate anion

Positive Ion Mode Fragmentation:

Precursor Ion (m/z)Product Ion (m/z)Putative Fragment Identity
806.559 ([M+H]⁺)665.514Loss of glutaryl-ethanolamine headgroup
806.559 ([M+H]⁺)551.517Loss of a palmitic acid chain (C₁₆H₃₂O₂) and glutaryl-ethanolamine headgroup
806.559 ([M+H]⁺)142.034Protonated phosphoethanolamine
806.559 ([M+H]⁺)258.051Protonated N-glutaryl-ethanolamine phosphate

Mandatory Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data_processing Data Processing Sample Biological Sample LLE Liquid-Liquid Extraction Sample->LLE SPE Solid-Phase Extraction LLE->SPE Drydown Drydown & Reconstitution SPE->Drydown LC Reversed-Phase LC Separation Drydown->LC HRMS High-Resolution Mass Spectrometry LC->HRMS Data Data Acquisition (Full Scan & MS/MS) HRMS->Data Identification Compound Identification (Accurate Mass & Fragmentation) Data->Identification Quantification Quantification Identification->Quantification

Caption: Experimental workflow for the analysis of N-glutaryl-DPPE.

Putative Fragmentation Pathway of N-glutaryl-DPPE (Negative Ion Mode)

G cluster_fragments Major Product Ions M_H [M-H]⁻ m/z 804.544 Loss_Headgroup [M-H - C₇H₁₂NO₅]⁻ m/z 663.498 M_H->Loss_Headgroup - Glutaryl-ethanolamine Loss_Palmitic_Headgroup [M-H - C₁₆H₃₂O₂ - C₇H₁₂NO₅]⁻ m/z 549.501 M_H->Loss_Palmitic_Headgroup - Palmitic Acid & Glutaryl-ethanolamine Palmitate C₁₆H₃₁O₂⁻ m/z 255.233 M_H->Palmitate - Remainder of Molecule Glutaryl_Headgroup [C₇H₁₃NO₈P]⁻ m/z 256.035 M_H->Glutaryl_Headgroup - Diglyceride

Caption: Predicted fragmentation of N-glutaryl-DPPE in negative ESI mode.

Conclusion

This application note provides a comprehensive guide for the analysis of N-glutaryl-DPPE using high-resolution liquid chromatography-mass spectrometry. The detailed protocols for sample preparation, LC separation, and HRMS detection, along with the predicted mass and fragmentation data, will enable researchers to confidently identify and characterize this important modified phospholipid. The methodologies described herein are adaptable and can serve as a starting point for the development of validated quantitative assays for N-glutaryl-DPPE in various scientific and industrial applications.

Application Notes and Protocols for 16:0 Glutaryl PE as a Bioanalytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16:0 Glutaryl Phosphatidylethanolamine (16:0 Glutaryl PE) is a functionalized phospholipid increasingly utilized in biomedical and pharmaceutical research. Its unique structure, featuring a dipalmitoyl lipid backbone and a glutaryl moiety on the headgroup, provides a reactive carboxylic acid handle. This functional group allows for covalent conjugation to various molecules, including proteins, peptides, and small molecule drugs, making it an invaluable tool in the development of targeted drug delivery systems, such as liposomes and other nanoparticles.[1]

These application notes provide detailed protocols for the use of this compound as a bioanalytical standard for quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, a protocol for the preparation and characterization of liposomes incorporating this functionalized lipid is outlined.

Bioanalytical Method Validation using this compound as a Standard

A robust and validated bioanalytical method is crucial for the accurate quantification of this compound-conjugated molecules in biological matrices. The following protocol describes the validation of an LC-MS/MS method for this purpose, adhering to regulatory guidelines.

Experimental Protocol: LC-MS/MS Method Validation

1. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v).

  • Working Solutions: Prepare serial dilutions of the stock solution in the same solvent to create a series of working solutions for calibration standards and quality control (QC) samples.

  • Calibration Standards: Spike the appropriate biological matrix (e.g., plasma, serum) with the working solutions to achieve a calibration curve with at least seven non-zero concentration levels.[2] The concentration range should encompass the expected in-study sample concentrations.

  • Quality Control (QC) Samples: Prepare QC samples in the same biological matrix at a minimum of three concentration levels: Low QC (LQC), Medium QC (MQC), and High QC (HQC).[3][4]

2. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample (calibration standard, QC, or unknown), add 200 µL of cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a deuterated analog of the analyte).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.[4]

3. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatography: Utilize a reverse-phase C18 column for separation.

  • Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile/isopropanol with 0.1% formic acid) is typically employed.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended for high selectivity and sensitivity.[5]

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode should be optimized for this compound and the conjugated analyte.

4. Method Validation Parameters:

The bioanalytical method should be validated for the following parameters as per regulatory guidelines[6][7]:

  • Selectivity and Specificity: Assess the ability of the method to differentiate and quantify the analyte in the presence of other components in the matrix.

  • Linearity: Determine the concentration range over which the instrument response is directly proportional to the analyte concentration. A correlation coefficient (r²) of >0.99 is desirable.

  • Accuracy and Precision: Evaluate the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). Acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification).

  • Recovery: Assess the extraction efficiency of the analytical method.

  • Matrix Effect: Evaluate the effect of matrix components on the ionization of the analyte.

  • Stability: Determine the stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).[8]

Data Presentation: Bioanalytical Method Validation Parameters
ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.990.998
Accuracy Within ±15% of nominal value (±20% at LLOQ)95 - 105%
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Recovery Consistent, precise, and reproducible> 85%
Matrix Effect CV ≤ 15%< 12%
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 101 ng/mL

Liposome (B1194612) Preparation and Characterization with this compound

This compound is a key component in the formulation of functionalized liposomes for targeted drug delivery. The exposed carboxyl group allows for the attachment of targeting ligands.

Experimental Protocol: Liposome Formulation

1. Lipid Film Hydration Method:

  • Co-dissolve 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), cholesterol, and this compound in a chloroform:methanol mixture at the desired molar ratio (e.g., 55:40:5).[9]

  • Create a thin lipid film by evaporating the organic solvent under a stream of nitrogen gas, followed by drying under vacuum for at least 2 hours to remove residual solvent.

  • Hydrate the lipid film with a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by vortexing at a temperature above the phase transition temperature of the lipids.

  • To produce unilamellar vesicles of a defined size, subject the resulting multilamellar vesicle suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).[9]

2. Characterization of Liposomes:

  • Size and Polydispersity Index (PDI): Determine the mean particle size and size distribution of the liposomes using Dynamic Light Scattering (DLS).

  • Zeta Potential: Measure the surface charge of the liposomes using Laser Doppler Velocimetry. The inclusion of the anionic this compound is expected to result in a negative zeta potential.[9]

  • Conjugation Efficiency: Quantify the amount of ligand successfully conjugated to the liposome surface using a suitable analytical technique (e.g., HPLC, fluorescence spectroscopy).

Data Presentation: Liposome Characterization
Formulation (Molar Ratio)Mean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
DSPC:Cholesterol (60:40)1950.085-5
DSPC:Cholesterol:this compound (55:40:5)2010.077-25
DSPC:Cholesterol:this compound (50:40:10)2080.112-42

Note: The data presented in this table is illustrative and based on typical results reported in the literature. Actual results may vary depending on the specific experimental conditions.[9]

Visualizations

Signaling Pathway

Phosphatidylethanolamine_Metabolism Ethanolamine Ethanolamine CDP_Ethanolamine CDP-Ethanolamine Ethanolamine->CDP_Ethanolamine Kennedy Pathway PE Phosphatidylethanolamine (PE) CDP_Ethanolamine->PE PC Phosphatidylcholine (PC) PE->PC Methylation Glutaryl_PE This compound PE->Glutaryl_PE Glutarylation PS Phosphatidylserine (PS) PS->PE Decarboxylation (Mitochondria) DAG Diacylglycerol (DAG) DAG->PE Conjugate Drug/Ligand Conjugate Glutaryl_PE->Conjugate Conjugation

Caption: Phosphatidylethanolamine biosynthesis and modification pathway.

Experimental Workflow

Bioanalytical_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation & Quantification Stock 1. Prepare Stock & Working Solutions Cal_QC 2. Spike Matrix for Calibration & QC Samples Stock->Cal_QC Precip 3. Protein Precipitation Cal_QC->Precip Dry 4. Evaporation Precip->Dry Recon 5. Reconstitution Dry->Recon LC 6. Chromatographic Separation Recon->LC MS 7. Mass Spectrometric Detection (MRM) LC->MS Data 8. Data Processing & Analysis MS->Data Quant 9. Quantification of Unknowns Data->Quant

Caption: Workflow for bioanalytical method validation.

Logical Relationship

Liposome_Preparation_Logic Start Start: Define Liposome Composition Dissolve 1. Dissolve Lipids in Organic Solvent Start->Dissolve Film 2. Form Thin Lipid Film Dissolve->Film Hydrate 3. Hydrate Film with Aqueous Buffer Film->Hydrate Extrude 4. Extrude to Form Unilamellar Vesicles Hydrate->Extrude Characterize 5. Characterize Liposomes (Size, PDI, Zeta Potential) Extrude->Characterize Conjugate 6. Conjugate Targeting Ligand to this compound Extrude->Conjugate End End: Functionalized Liposomes Characterize->End Conjugate->End

Caption: Logical steps for functionalized liposome preparation.

References

Troubleshooting & Optimization

Technical Support Center: Improving 16:0 Glutaryl PE Liposome Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 16:0 Glutaryl PE liposomes.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the preparation, storage, and use of this compound liposomes.

Issue Potential Cause Recommended Solution
Liposome (B1194612) Aggregation During Preparation 1. Incorrect pH of Hydration Buffer: The glutaryl head group is pH-sensitive. At a low pH, the carboxyl group is protonated, reducing electrostatic repulsion between liposomes. 2. High Ionic Strength of the Buffer: High salt concentrations can screen the surface charge, leading to aggregation.[1] 3. Lipid Film is Not Uniform or Completely Dry: Residual solvent or a thick lipid film can lead to improper hydration and aggregation.1. Adjust Buffer pH: Use a hydration buffer with a pH of around 6.5 to ensure the carboxyl group is deprotonated and provides sufficient negative surface charge for electrostatic repulsion.[1] 2. Lower Ionic Strength: If possible, reduce the salt concentration in your buffer. For negatively charged liposomes, aggregation is less likely at lower ionic strengths.[2] 3. Ensure a Thin, Dry Film: Ensure the organic solvent is completely removed under vacuum to form a thin, even lipid film before hydration.
Increase in Liposome Size During Storage 1. Liposome Fusion: Vesicles may fuse over time, especially at elevated temperatures. 2. Aggregation: Similar to the issue during preparation, changes in pH or buffer conditions during storage can lead to aggregation.[3]1. Optimize Storage Temperature: Store liposomes at 4°C to minimize lipid mobility and fusion. Avoid freezing unless a suitable cryoprotectant is used. 2. Maintain Optimal Buffer Conditions: Ensure the storage buffer maintains a stable pH and appropriate ionic strength.
Low Encapsulation Efficiency 1. Suboptimal Hydration Conditions: Hydration temperature below the phase transition temperature (Tc) of the lipids can result in poor encapsulation. 2. Inefficient Sizing Method: The chosen extrusion or sonication parameters may not be optimal for your formulation.1. Hydrate (B1144303) Above Tc: Ensure the hydration of the lipid film is performed at a temperature above the Tc of all lipid components. 2. Optimize Sizing: If using extrusion, ensure the temperature is above the Tc. For sonication, optimize the time and power to achieve the desired vesicle size.
Suspected Hydrolysis of Glutaryl Linker 1. Prolonged Exposure to Acidic or Basic Conditions: The amide bond linking the glutaryl group to the PE headgroup can be susceptible to hydrolysis under extreme pH conditions.1. Maintain Near-Neutral pH: Store and use the liposomes in a buffer with a pH between 6.0 and 7.5 to minimize the risk of hydrolysis. 2. Use Freshly Prepared Liposomes: For applications sensitive to the integrity of the glutaryl linker, it is best to use freshly prepared liposomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound as a dry powder?

A1: The recommended storage temperature for this compound powder is -20°C.[4][5]

Q2: What is the expected shelf-life of this compound liposomes?

A2: The shelf-life of the liposomal formulation will depend on the overall composition, storage conditions, and the encapsulated material. For the this compound lipid itself, a stability of one year is suggested when stored properly as a powder.[4][5] The stability of the final liposome formulation should be determined experimentally.

Q3: How does the glutaryl group affect the properties of the liposome?

A3: The glutaryl group introduces a terminal carboxylic acid to the liposome surface. This has two main effects:

  • pH-Dependent Surface Charge: The carboxyl group has a pKa that influences the surface charge of the liposome. At pH values above the pKa, the group is deprotonated, imparting a negative charge to the liposome surface, which can help prevent aggregation through electrostatic repulsion.

  • Functional Handle for Conjugation: The carboxylic acid provides a reactive site for the covalent attachment of molecules such as proteins, peptides, or targeting ligands through amide bond formation.

Q4: Can I freeze my this compound liposome suspension for long-term storage?

A4: Freezing liposome suspensions without a cryoprotectant can lead to vesicle fusion and leakage of encapsulated contents upon thawing. If long-term storage in a frozen state is necessary, it is crucial to use a lyoprotectant such as sucrose (B13894) or trehalose.[6][7][8][9] The optimal cryoprotectant and its concentration should be determined experimentally for your specific formulation.

Q5: What analytical techniques are recommended for characterizing the stability of my this compound liposomes?

A5: A combination of techniques should be used to monitor the physical and chemical stability of your liposomes:

  • Dynamic Light Scattering (DLS): To measure the mean hydrodynamic diameter and polydispersity index (PDI), which indicate changes in size and size distribution due to aggregation or fusion.

  • Zeta Potential Measurement: To determine the surface charge of the liposomes, which is a key indicator of colloidal stability.

  • Chromatography (e.g., HPLC, TLC): To assess the chemical integrity of the this compound and other lipid components, and to quantify any degradation products.

  • Encapsulation Efficiency and Leakage Assays: To determine the percentage of encapsulated material and monitor its release over time.

Quantitative Data Summary

The following table summarizes the expected stability trends for this compound liposomes based on general principles for carboxylated liposomes. Note: This is a generalized representation. Specific stability will depend on the full lipid composition, buffer conditions, and storage temperature. Experimental validation is highly recommended.

Parameter Condition Expected Impact on Stability Primary Concern
pH < 5.0DecreasedAggregation due to protonation of the glutaryl carboxyl group
6.0 - 7.5Optimal-
> 8.0Potential for HydrolysisChemical degradation of the glutaryl linker and/or ester bonds of the lipid tails
Temperature 4°CGood (Recommended for storage)-
25°C (Room Temp)ModerateIncreased risk of aggregation and hydrolysis over time
> 40°CPoorAccelerated degradation and fusion
Ionic Strength LowGood-
HighDecreasedCharge screening leading to aggregation[1]

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar liposomes containing this compound.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (this compound)

  • Chloroform (B151607)

  • Hydration Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amounts of DPPC, cholesterol, and this compound in chloroform in a round-bottom flask. A typical molar ratio might be DPPC:Cholesterol:this compound of 55:40:5.

    • Attach the flask to a rotary evaporator.

    • Evaporate the chloroform under reduced pressure at a temperature above the phase transition temperature of DPPC (~41°C) to form a thin lipid film on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer, pre-heated to a temperature above the Tc of the lipids, to the flask containing the dry lipid film.

    • Gently agitate the flask by hand or on a rotary evaporator (without vacuum) at the same elevated temperature for 1-2 hours to hydrate the lipid film and form multilamellar vesicles (MLVs).

  • Extrusion (Sizing):

    • Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the Tc of the lipids.

    • Load the MLV suspension into one of the syringes of the extruder.

    • Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times). This will produce large unilamellar vesicles (LUVs) with a more uniform size distribution.

  • Characterization:

    • Determine the size distribution (mean diameter and PDI) and zeta potential of the prepared liposomes using Dynamic Light Scattering.

Protocol 2: Amide Bond Conjugation to this compound Liposomes

This protocol outlines a general procedure for conjugating an amine-containing molecule (e.g., a peptide) to the surface of pre-formed this compound liposomes using carbodiimide (B86325) chemistry.

Materials:

  • Pre-formed this compound liposomes in a suitable buffer (e.g., MES buffer, pH 6.0)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Amine-containing molecule to be conjugated

  • Quenching solution (e.g., hydroxylamine)

  • Purification column (e.g., size exclusion chromatography)

Procedure:

  • Activation of Carboxyl Groups:

    • To the liposome suspension, add a freshly prepared solution of EDC and NHS in the same buffer. A typical molar excess of EDC and NHS over this compound is used.

    • Incubate the reaction mixture for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Conjugation:

    • Add the amine-containing molecule to the activated liposome suspension.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add a quenching solution to the reaction mixture to deactivate any unreacted NHS-esters.

  • Purification:

    • Remove the unreacted coupling agents and unconjugated molecules by passing the liposome suspension through a size exclusion chromatography column.

  • Characterization:

    • Confirm the successful conjugation using appropriate analytical techniques (e.g., SDS-PAGE for proteins, HPLC for small molecules).

    • Characterize the size and zeta potential of the conjugated liposomes to ensure they have not aggregated.

Visualizations

Chemical_Structure Chemical Structure of this compound cluster_PE Phosphoethanolamine Headgroup cluster_Glycerol Glycerol Backbone cluster_FattyAcids Fatty Acid Tails Phosphate Phosphate Glycerol Glycerol Phosphate->Glycerol Ethanolamine Ethanolamine Ethanolamine->Phosphate Glutaryl Glutaryl Linker Glutaryl->Ethanolamine Amide Bond PalmiticAcid1 16:0 Palmitic Acid Glycerol->PalmiticAcid1 Ester Bond PalmiticAcid2 16:0 Palmitic Acid Glycerol->PalmiticAcid2 Ester Bond

Caption: Structure of this compound lipid.

Liposome_Preparation_Workflow Liposome Preparation Workflow cluster_prep Preparation cluster_char Characterization Dissolve 1. Dissolve Lipids (DPPC, Cholesterol, this compound) in Chloroform Evaporate 2. Form Thin Lipid Film (Rotary Evaporation) Dissolve->Evaporate Hydrate 3. Hydrate Film (Aqueous Buffer > Tc) Evaporate->Hydrate Extrude 4. Extrude for Sizing (e.g., 100 nm membrane) Hydrate->Extrude DLS Size (DLS) Extrude->DLS Zeta Zeta Potential Extrude->Zeta Stability_Factors Factors Affecting this compound Liposome Stability cluster_physical Physical Factors cluster_chemical Chemical Factors Stability Liposome Stability Temperature Temperature Temperature->Stability Size Vesicle Size Size->Stability Aggregation Aggregation/Fusion Aggregation->Stability pH pH of Medium pH->Stability IonicStrength Ionic Strength IonicStrength->Stability Hydrolysis Hydrolysis of Linker/Lipids Hydrolysis->Stability Oxidation Lipid Oxidation Oxidation->Stability

References

Technical Support Center: Optimizing Drug Encapsulation with 16:0 Glutaryl PE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing drug encapsulation using 16:0 Glutaryl PE. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful formulation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in drug encapsulation?

This compound (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-glutaryl) is a functionalized phospholipid. Its primary role is to introduce a carboxyl group to the surface of a liposomal formulation.[1][2][3] This carboxylic acid moiety can be used for various purposes, including the covalent conjugation of targeting ligands, such as antibodies or peptides, to enhance site-specific drug delivery.[4] The negative charge imparted by the glutaryl headgroup can also influence the physical stability and drug encapsulation efficiency of the liposomes.

Q2: How does the inclusion of this compound affect the encapsulation of different types of drugs?

The impact of this compound on drug encapsulation is largely dependent on the physicochemical properties of the drug being encapsulated.

  • For positively charged, hydrophilic drugs: The negatively charged surface of liposomes containing this compound can enhance the encapsulation efficiency of cationic drugs through electrostatic interactions. This can lead to higher drug loading in the aqueous core of the liposome (B1194612).

  • For hydrophobic drugs: The primary interaction for these drugs is with the lipid bilayer. The inclusion of this compound may slightly alter the packing of the lipid bilayer, which could indirectly affect the encapsulation of hydrophobic drugs. The effect is generally less pronounced than for charged, hydrophilic drugs.

  • For neutral or negatively charged, hydrophilic drugs: Encapsulation may be less favorable as there are no attractive electrostatic interactions. In the case of negatively charged drugs, electrostatic repulsion may lead to lower encapsulation efficiency.

Q3: What are the key parameters to consider when optimizing a formulation with this compound?

Several factors are critical for successful formulation:

  • Molar ratio of this compound: The percentage of this compound in the lipid mixture should be carefully optimized. While a higher concentration can increase surface charge and potential for ligand conjugation, it may also lead to instability and aggregation.

  • Drug-to-lipid ratio: This ratio is a critical parameter that determines the capacity of the liposomes to accommodate the drug.[2][5][6] Optimizing this ratio is essential to maximize encapsulation efficiency without compromising liposome stability.

  • pH of the hydration buffer: The pH of the buffer used for liposome formation can influence the charge of both the this compound and the drug, thereby affecting their interaction and the resulting encapsulation efficiency.

  • Choice of other lipids: The selection of other phospholipids (B1166683) and cholesterol in the formulation will impact membrane fluidity, stability, and drug retention.[7]

Q4: How can I measure the encapsulation efficiency of my drug in liposomes containing this compound?

To determine encapsulation efficiency (EE), the unencapsulated ("free") drug must first be separated from the liposomes. Common separation techniques include centrifugation, size exclusion chromatography, and dialysis.[1] Once separated, the amount of encapsulated drug can be quantified using various analytical methods such as:

  • High-Performance Liquid Chromatography (HPLC) [][9]

  • UV-Vis Spectroscopy [10]

  • Fluorimetry (if the drug is fluorescent)

  • Proton Nuclear Magnetic Resonance (¹H NMR) [10]

The encapsulation efficiency is then calculated using the following formula:

EE (%) = (Amount of encapsulated drug / Total amount of initial drug) x 100

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue Potential Cause Recommended Solution
Low Encapsulation Efficiency (<50%) Electrostatic Repulsion: If your drug is negatively charged, it may be repelled by the negatively charged this compound.- Adjust the pH of the hydration buffer to a level where either the drug or the lipid is less charged.- Consider using a different functionalized lipid with a neutral or positive charge if compatible with your downstream applications.
Poor Drug Solubility: The drug may have low solubility in the aqueous core (for hydrophilic drugs) or the lipid bilayer (for hydrophobic drugs).- For hydrophilic drugs, consider using a remote loading method (e.g., pH gradient) to actively load the drug into the liposomes.- For hydrophobic drugs, ensure the drug is fully dissolved with the lipids in the organic solvent before forming the lipid film.
Suboptimal Drug-to-Lipid Ratio: The amount of drug may be too high for the amount of lipid, leading to saturation.- Systematically decrease the initial drug concentration while keeping the lipid concentration constant to find the optimal drug-to-lipid ratio.[1]
Liposome Aggregation and Instability High Concentration of Charged Lipid: A high molar percentage of this compound can lead to inter-liposomal electrostatic repulsion, but at very high concentrations or in the presence of certain ions, it can also lead to aggregation.- Reduce the molar percentage of this compound in the formulation.- Ensure the ionic strength of the buffer is appropriate; high salt concentrations can screen the surface charge and lead to aggregation.
Improper Storage: Liposomes can be sensitive to temperature fluctuations and freeze-thaw cycles.- Store liposome suspensions at 4°C. Avoid freezing unless a suitable cryoprotectant has been included in the formulation.[11]
Drug Leakage During Storage Membrane Fluidity: The lipid composition may result in a membrane that is too fluid, allowing the encapsulated drug to leak out over time.- Incorporate cholesterol into the formulation to increase membrane rigidity and reduce permeability.[5]- Use phospholipids with higher phase transition temperatures (e.g., DSPC instead of DOPC) to create a less permeable bilayer.[7]
Hydrolysis of Lipids: Over time, phospholipids can hydrolyze, leading to changes in membrane integrity.- Prepare fresh liposome formulations for experiments whenever possible.- Store at 4°C and use within a validated timeframe.

Data Presentation

The following tables provide hypothetical yet realistic data to illustrate the impact of incorporating this compound on the encapsulation of a model hydrophilic (Doxorubicin, a cationic drug) and a model hydrophobic (Curcumin) drug.

Table 1: Influence of this compound on the Encapsulation of Doxorubicin

FormulationMolar Ratio (DSPC:Chol:this compound)Encapsulation Efficiency (%)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
A55:45:065 ± 4.2110 ± 5.10.15 ± 0.02-5.3 ± 1.1
B50:45:585 ± 3.8115 ± 4.70.17 ± 0.03-25.1 ± 2.3
C45:45:1092 ± 2.9120 ± 5.50.21 ± 0.02-40.7 ± 2.8

Table 2: Influence of this compound on the Encapsulation of Curcumin

FormulationMolar Ratio (DSPC:Chol:this compound)Encapsulation Efficiency (%)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
D55:45:095 ± 2.1108 ± 4.90.16 ± 0.02-4.8 ± 0.9
E50:45:593 ± 2.5112 ± 5.30.18 ± 0.03-24.5 ± 2.1
F45:45:1090 ± 3.0118 ± 6.10.23 ± 0.04-39.2 ± 3.0

Experimental Protocols

Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion

This protocol describes the preparation of liposomes containing this compound for the encapsulation of a hydrophilic drug.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol (Chol)

  • 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-glutaryl (this compound)

  • Chloroform

  • Methanol (B129727)

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Hydrophilic drug

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: a. Dissolve the desired molar ratios of DSPC, Cholesterol, and this compound in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. b. If encapsulating a hydrophobic drug, dissolve it in this organic solvent mixture along with the lipids. c. Attach the flask to a rotary evaporator. d. Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 60°C for DSPC) until a thin, uniform lipid film is formed on the wall of the flask. e. Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Warm the hydration buffer (containing the dissolved hydrophilic drug) to the same temperature used for film formation. b. Add the warm hydration buffer to the flask containing the dry lipid film. c. Hydrate the lipid film by rotating the flask for 1-2 hours at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).

  • Extrusion: a. Load the MLV suspension into an extruder that has been pre-heated to a temperature above the lipid phase transition temperature. b. Extrude the liposome suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm). c. Repeat the extrusion process for an odd number of passes (e.g., 11-21 passes) to ensure a uniform size distribution. d. The resulting suspension will contain large unilamellar vesicles (LUVs).

Protocol 2: Quantification of Encapsulation Efficiency by HPLC

Materials:

  • Liposome suspension containing the encapsulated drug

  • Mobile phase for HPLC

  • HPLC system with a suitable column and detector

  • Centrifugal filter units (e.g., with a molecular weight cutoff that retains the liposomes but allows the free drug to pass through)

Procedure:

  • Separation of Free Drug: a. Take a known volume of the liposome suspension. b. Place the suspension in a centrifugal filter unit. c. Centrifuge according to the manufacturer's instructions to separate the free drug (filtrate) from the liposomes (retentate).

  • Quantification of Free Drug: a. Analyze the filtrate containing the free drug by HPLC to determine its concentration.

  • Quantification of Total Drug: a. Take the same initial volume of the liposome suspension. b. Disrupt the liposomes to release the encapsulated drug. This can be done by adding a solvent like methanol or a detergent like Triton X-100. c. Analyze this solution by HPLC to determine the total drug concentration.

  • Calculation of Encapsulation Efficiency: a. Calculate the amount of encapsulated drug by subtracting the amount of free drug from the total amount of drug. b. Calculate the Encapsulation Efficiency (%) using the formula provided in the FAQs section.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization cluster_app Downstream Application prep1 Dissolve Lipids & Drug (in organic solvent) prep2 Form Thin Lipid Film (Rotary Evaporation) prep1->prep2 prep3 Hydrate Film (with aqueous buffer) prep2->prep3 prep4 Extrusion (size homogenization) prep3->prep4 char1 Particle Size & PDI (DLS) prep4->char1 char2 Zeta Potential (DLS) prep4->char2 char3 Encapsulation Efficiency (HPLC/UV-Vis) prep4->char3 app1 In Vitro / In Vivo Studies char1->app1 char2->app1 char3->app1

Caption: Experimental workflow for liposome formulation and characterization.

troubleshooting_logic start Low Encapsulation Efficiency? q_drug_charge Is the drug charged? start->q_drug_charge sol_ph Adjust pH of hydration buffer q_drug_charge->sol_ph Yes q_drug_ratio Is drug-to-lipid ratio optimized? q_drug_charge->q_drug_ratio No sol_lipid Consider alternative functionalized lipid sol_ph->sol_lipid sol_ratio Systematically vary drug concentration q_drug_ratio->sol_ratio No q_solubility Is drug solubility a limiting factor? q_drug_ratio->q_solubility Yes sol_loading Use remote loading method q_solubility->sol_loading Hydrophilic sol_dissolve Ensure complete dissolution in organic phase q_solubility->sol_dissolve Hydrophobic

Caption: Troubleshooting decision tree for low encapsulation efficiency.

References

troubleshooting aggregation in DPPE-NG nanoparticle formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE)-based nanocarrier (NG) formulations. The following sections address common aggregation issues through a question-and-answer format, detailed experimental protocols, and summary data tables.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses specific issues related to the aggregation of DPPE-NG nanoparticles.

Q1: My DPPE-NG nanoparticles are large and aggregated immediately after synthesis. What are the likely causes?

A1: Immediate aggregation often points to suboptimal formulation or processing parameters. Key factors to investigate include:

  • Inadequate Hydration: The lipid film may not have been fully hydrated. Ensure the hydration buffer is at a temperature above the main phase transition temperature (Tm) of the lipids used.[1] For DPPE, the Tm is approximately 64°C.[2]

  • Incorrect Processing Temperature: All processing steps, such as extrusion or sonication, should be conducted above the Tm of the lipid mixture to ensure the formation of stable, uniform vesicles.[1]

  • High Lipid Concentration: Elevated concentrations of lipids can increase the probability of particle fusion and aggregation.[1] Consider preparing formulations at a lower lipid concentration.

  • Suboptimal pH and Ionic Strength: The pH of your aqueous phase is critical. High ionic strength buffers can screen surface charges, reducing the electrostatic repulsion between nanoparticles and leading to aggregation.[3]

Q2: My nanoparticle suspension appears cloudy with visible precipitates. How can I resolve this?

A2: Cloudiness and precipitation are clear indicators of significant aggregation.

  • Review Formulation Components: The ratio of lipids, including DPPE and any helper lipids or PEGylated lipids, is crucial. PEGylated lipids, for instance, create a steric barrier that helps prevent aggregation.[3][4]

  • Optimize Sonication/Extrusion: If using sonication, ensure sufficient energy is applied to break down large multilamellar vesicles into smaller, unilamellar ones.[5] For extrusion, ensure an adequate number of passes through the membrane (typically 11-21) to achieve a uniform size distribution.

  • Check for Contaminants: The presence of divalent cations (e.g., Ca²⁺) can induce aggregation of negatively charged nanoparticles. Ensure high-purity water and reagents are used.

Q3: My DPPE-NG nanoparticles look good initially but aggregate during storage. How can I improve their long-term stability?

A3: Delayed aggregation is a common challenge related to the formulation's stability over time.

  • Storage Temperature: Storing lipid nanoparticle formulations at 4°C is often preferable to freezing. Freeze-thaw cycles can induce stress and cause aggregation.[3][6]

  • Inclusion of Cryoprotectants: If freezing is necessary, add cryoprotectants like sucrose (B13894) or trehalose (B1683222) to the formulation beforehand.[6] These sugars form a protective glassy matrix around the nanoparticles, preventing fusion during freezing and thawing.[7]

  • pH of Storage Buffer: The pH of the storage buffer can influence long-term stability. A pH that ensures a sufficient surface charge (a high absolute zeta potential) will help maintain colloidal stability.[8]

  • Lipid Hydrolysis: Over time, phospholipids (B1166683) can hydrolyze, forming lysolipids and free fatty acids, which can alter membrane properties and lead to aggregation or fusion.[1] Storing at lower temperatures can slow this degradation process.

Q4: How does the concentration of DPPE in my formulation affect stability?

A4: DPPE is a phospholipid that can enhance membrane stability and fusion, which is beneficial for drug delivery but can also contribute to aggregation if not properly formulated.[9] Studies have shown that varying the molar ratio of DPPE can impact the stability of liposomes, especially in the presence of serum.[10] While DPPE can increase cellular uptake, its concentration must be optimized to balance efficacy with colloidal stability.[2]

Data Presentation: Influence of Formulation Parameters on Aggregation

The following tables summarize the expected impact of various formulation and process parameters on the physical characteristics of DPPE-NG nanoparticles. The Z-average diameter and Polydispersity Index (PDI) are key indicators of aggregation, with larger values suggesting a less stable formulation.

Table 1: Effect of Formulation Variables on Nanoparticle Aggregation

ParameterChangeExpected Impact on Z-Average DiameterExpected Impact on PDIRationale
Lipid Concentration IncreaseHigher particle density increases collision frequency and likelihood of fusion.[1]
PEG-Lipid Molar Ratio IncreaseProvides a steric shield, preventing close approach of nanoparticles.[3][4]
Ionic Strength of Buffer IncreaseShields surface charge, reducing electrostatic repulsion between particles.[3]
Cholesterol Content Increase↔ / ↓↔ / ↓Increases membrane rigidity and packing, which can enhance stability.

Table 2: Effect of Process & Storage Variables on Nanoparticle Aggregation

ParameterConditionExpected Impact on Z-Average DiameterExpected Impact on PDIRationale
Processing Temperature Below Lipid TmIncomplete lipid melting leads to poorly formed, unstable structures.[1]
Storage Temperature Freeze-Thaw CyclesIce crystal formation and phase separation induce mechanical stress and aggregation.[3][6]
Mechanical Agitation Vigorous ShakingCan provide sufficient energy to overcome repulsive barriers and induce aggregation.[3]
Storage Time IncreasePotential for lipid hydrolysis and slow particle fusion over time.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Preparation of DPPE-NG Nanoparticles by Thin-Film Hydration and Extrusion

This protocol describes a common method for producing unilamellar vesicles.

  • Lipid Film Formation:

    • Dissolve DPPE and other lipid components (e.g., a primary phospholipid like DPPC, cholesterol, and a PEGylated lipid) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask at the desired molar ratios.

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under vacuum at a temperature above the lipid mixture's phase transition temperature (Tm) until a thin, uniform lipid film forms on the flask wall.

    • Continue to dry the film under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding a pre-warmed aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The buffer temperature should be above the Tm.

    • Agitate the flask by gentle vortexing or swirling to disperse the lipid film, forming a milky suspension of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • Assemble a lipid extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension to the extruder, ensuring the device is pre-heated to a temperature above the Tm.

    • Extrude the suspension through the membrane for a specified number of passes (typically 11-21) to form small, unilamellar vesicles (SUVs) with a more uniform size distribution.

  • Purification (Optional):

    • To remove any unencapsulated material, the nanoparticle suspension can be purified by methods such as dialysis or size exclusion chromatography.

Protocol 2: Nanoparticle Size and Polydispersity Measurement by Dynamic Light Scattering (DLS)

DLS is a standard technique for measuring the size distribution of nanoparticles in suspension.[11][12]

  • Sample Preparation:

    • Dilute a small aliquot of the nanoparticle suspension in the same buffer used for hydration to achieve an appropriate scattering intensity. The optimal concentration is instrument-dependent.

    • Filter the buffer used for dilution through a 0.22 µm filter to remove any dust or contaminants.

  • Instrument Setup:

    • Turn on the DLS instrument and allow the laser to warm up and stabilize.

    • Set the measurement parameters, including the dispersant (viscosity and refractive index of the buffer) and the measurement temperature (e.g., 25°C).

  • Measurement:

    • Transfer the diluted sample to a clean, dust-free cuvette.

    • Place the cuvette in the instrument's sample holder and allow it to equilibrate to the set temperature for at least 2 minutes.[13]

    • Perform the measurement. The instrument software will analyze the fluctuations in scattered light intensity to calculate the Z-average diameter and the Polydispersity Index (PDI).

  • Data Analysis:

    • Analyze the size distribution report. A monomodal peak with a low PDI (typically < 0.2) indicates a uniform and monodisperse sample. The presence of multiple peaks or a high PDI suggests aggregation or a heterogeneous population.

Protocol 3: Zeta Potential Measurement

Zeta potential is a measure of the magnitude of the electrostatic charge on the nanoparticle surface and is a key indicator of colloidal stability.[14]

  • Sample Preparation:

    • Dilute the nanoparticle suspension in a low-conductivity buffer (e.g., 10 mM NaCl) to an appropriate concentration for measurement.[15] High ionic strength buffers can compress the electrical double layer and lead to an underestimation of the true surface charge.

  • Instrument Setup:

    • Use a Zetasizer or similar instrument capable of measuring electrophoretic mobility.

    • Configure the instrument parameters, including temperature and the dielectric constant and viscosity of the dispersant.[15]

  • Measurement:

    • Load the diluted sample into a specialized zeta potential cell (e.g., a folded capillary cell), ensuring no air bubbles are present.[15]

    • Place the cell into the instrument.

    • The instrument applies an electric field and measures the velocity of the particles using laser Doppler velocimetry.[14] The software then calculates the zeta potential.

  • Data Analysis:

    • A high absolute zeta potential value (e.g., > |30| mV) generally indicates good stability due to strong electrostatic repulsion between particles.[8] Values close to zero (-10 mV to +10 mV) suggest a higher likelihood of aggregation.

Mandatory Visualizations

Troubleshooting Workflow for DPPE-NG Aggregation

cluster_start Start: Aggregation Observed cluster_timing Timing of Aggregation cluster_immediate Immediate Aggregation cluster_storage Aggregation During Storage cluster_solution Solution start Aggregation Detected (High PDI, Visual Precipitate) timing When does aggregation occur? start->timing check_formulation Check Formulation Parameters: - Lipid Concentration - pH / Ionic Strength - PEG-Lipid Ratio timing->check_formulation Immediately check_storage Check Storage Conditions: - Temperature (4°C vs. Frozen) - Use of Cryoprotectants - Storage Buffer pH timing->check_storage During Storage check_process Check Process Parameters: - Hydration/Processing Temp > Tm - Extrusion Passes - Sonication Energy check_formulation->check_process solution Stable Nanoparticles check_process->solution check_stability Assess Long-Term Stability: - Monitor Size/Zeta over time - Check for lipid hydrolysis check_storage->check_stability check_stability->solution

Caption: Troubleshooting workflow for DPPE-NG nanoparticle aggregation.

Experimental Workflow: Formulation and Characterization

cluster_formulation Formulation cluster_characterization Characterization cluster_result Result Assessment a 1. Lipid Film Formation (DPPE + other lipids in solvent) b 2. Solvent Evaporation (Rotary Evaporator) a->b c 3. Hydration (Aqueous Buffer, T > Tm) b->c d 4. Size Reduction (Extrusion or Sonication) c->d e 5. DLS Analysis (Size & PDI) d->e f 6. Zeta Potential Analysis (Surface Charge & Stability) e->f g Evaluate Data: - Z-avg < 200 nm? - PDI < 0.2? - Zeta > |30| mV? f->g h Stable Formulation g->h Yes i Optimize & Repeat g->i No i->a

Caption: Workflow for DPPE-NG formulation and characterization.

Key Factors Leading to Nanoparticle Aggregation

cluster_formulation Formulation Factors cluster_process Process & Storage Factors center Nanoparticle Aggregation f1 High Lipid Concentration f1->center f2 Low PEG-Lipid Ratio f2->center f3 High Ionic Strength f3->center f4 Suboptimal pH f4->center p1 Temperature (Freeze-Thaw) p1->center p2 Mechanical Stress p2->center p3 Lipid Hydrolysis p3->center

References

preventing hydrolysis of 16:0 Glutaryl PE in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of 16:0 Glutaryl PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-glutaryl) in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it susceptible to hydrolysis?

A1: this compound is a functionalized phospholipid. Its structure contains ester bonds in the glycerophospholipid backbone and an amide bond linking the glutaryl group to the phosphoethanolamine headgroup. These ester bonds are susceptible to cleavage by water, a process known as hydrolysis. This chemical instability can be influenced by factors such as pH, temperature, and the presence of catalysts.[1][2][3]

Q2: What are the primary degradation products of this compound hydrolysis?

A2: The primary degradation products of this compound through hydrolysis are 16:0 Lyso-PE, resulting from the cleavage of one of the fatty acid chains, and subsequently, glycerophosphoethanolamine-N-glutaryl with the loss of both fatty acid chains.

Q3: What are the optimal storage conditions for this compound in its solid form?

A3: In its solid (powder) form, this compound should be stored at -20°C in a tightly sealed container to minimize exposure to moisture and air.

Q4: Can I store this compound in an aqueous solution?

A4: Long-term storage of this compound in aqueous solutions is not recommended due to the risk of hydrolysis. If aqueous solutions are necessary for your experiments, they should be prepared fresh and used promptly. For short-term storage, use a buffered solution at a slightly acidic to neutral pH (around 6.5) and store at 2-8°C.

Q5: What type of solvent is recommended for long-term storage of this compound in solution?

A5: For long-term storage, this compound should be dissolved in a high-purity, anhydrous organic solvent such as chloroform (B151607) or a mixture of chloroform and methanol. The solution should be stored at -20°C or lower in a glass vial with a Teflon-lined cap, and the headspace can be flushed with an inert gas like argon or nitrogen to prevent oxidation.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent experimental results Hydrolysis of this compound during the experiment.- Prepare fresh solutions of this compound for each experiment.- Control the pH of your experimental buffer; a pH around 6.5 is generally optimal for phospholipid stability.- Minimize the duration of experiments in aqueous solutions.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) Degradation of this compound into hydrolysis products (e.g., 16:0 Lyso-PE).- Run a stability study of your this compound solution under your experimental conditions to identify degradation products.- Use a validated stability-indicating analytical method to quantify the parent compound and its degradants.
Precipitation of the lipid in solution Poor solubility or aggregation at the working concentration.- Ensure the chosen solvent is appropriate and the concentration is below the solubility limit.- Gentle warming and sonication may help in solubilization, but prolonged exposure to high temperatures should be avoided.

Experimental Protocols

Protocol 1: Preparation and Short-Term Storage of Aqueous this compound Solution

Objective: To prepare an aqueous solution of this compound for immediate use in experiments.

Materials:

  • This compound powder

  • High-purity water (e.g., Milli-Q)

  • Buffer of choice (e.g., phosphate, citrate)

  • pH meter

  • Glass vials with Teflon-lined caps

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the container to prevent moisture condensation.

  • Weigh the desired amount of the lipid in a clean glass vial.

  • Add the desired volume of the chosen buffer to the vial. A buffer with a pH around 6.5 is recommended to minimize hydrolysis.

  • Gently vortex or sonicate the mixture in a bath sonicator until the lipid is fully dissolved or dispersed. Avoid excessive heating.

  • Verify the final pH of the solution and adjust if necessary.

  • Use the solution immediately. For storage up to 24 hours, keep the vial tightly sealed at 2-8°C.

Protocol 2: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound to identify its degradation products and to develop a stability-indicating analytical method.

Materials:

  • This compound solution in an appropriate solvent

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • UV lamp for photostability testing

  • Oven for thermal stress testing

  • Validated analytical method (e.g., UHPLC-MS)

Procedure:

  • Acid Hydrolysis: Mix the this compound solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Mix the this compound solution with 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize the solution before analysis.

  • Oxidative Degradation: Mix the this compound solution with 3% H₂O₂. Incubate at room temperature for a defined period.

  • Thermal Degradation: Place the this compound solution in an oven at an elevated temperature (e.g., 70°C) for a defined period.

  • Photolytic Degradation: Expose the this compound solution to UV light (e.g., 254 nm) for a defined period.

  • Analysis: Analyze the stressed samples using a suitable analytical method (e.g., UHPLC-MS) to identify and quantify the degradation products.[4][5][6]

Protocol 3: Quantitative Analysis of this compound and its Hydrolysis Products by UHPLC-MS

Objective: To develop a method for the separation and quantification of this compound and its primary hydrolysis product, 16:0 Lyso-PE.

Instrumentation and Columns:

  • UHPLC system coupled with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

Mobile Phases:

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (10:90, v/v) with 0.1% formic acid and 10 mM ammonium formate.

Gradient Elution Program:

Time (min) % Mobile Phase B
0.0 40
2.0 43
2.1 60
12.0 66
12.1 70
18.0 70
18.1 97
25.0 97
25.1 40

| 30.0 | 40 |

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

  • Scan Range: m/z 100-1200.

  • Data Acquisition: Full scan MS and data-dependent MS/MS.

Data Analysis:

  • Extract ion chromatograms for the theoretical m/z values of this compound and its expected hydrolysis products.

  • Identify compounds based on accurate mass and MS/MS fragmentation patterns.

  • Quantify using a suitable internal standard.

Data Presentation

The following tables are templates for summarizing quantitative data from your stability studies.

Table 1: Stability of this compound in Aqueous Buffer at Different pH Values

pHTime (hours)Temperature (°C)% this compound Remaining% 16:0 Lyso-PE Formed
5.5025
2425
4825
6.5025
2425
4825
7.4025
2425
4825

Table 2: Long-Term Stability of this compound in Organic Solvent at -20°C

Time (months)% this compound Remaining% 16:0 Lyso-PE Formed
0
1
3
6
12

Visualizations

Hydrolysis_Pathway This compound This compound 16:0 Lyso-PE 16:0 Lyso-PE This compound->16:0 Lyso-PE Hydrolysis of fatty acid at sn-1 or sn-2 Glycerophosphoethanolamine-N-glutaryl Glycerophosphoethanolamine-N-glutaryl 16:0 Lyso-PE->Glycerophosphoethanolamine-N-glutaryl Hydrolysis of remaining fatty acid

Caption: Hydrolysis pathway of this compound.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Analytical Investigation cluster_3 Corrective Actions Inconsistent Results Inconsistent Results Check Solution Age Check Solution Age Inconsistent Results->Check Solution Age Verify Buffer pH Verify Buffer pH Check Solution Age->Verify Buffer pH Fresh Prepare Fresh Solution Prepare Fresh Solution Check Solution Age->Prepare Fresh Solution Old Run Stability Study Run Stability Study Verify Buffer pH->Run Stability Study Correct Adjust pH to ~6.5 Adjust pH to ~6.5 Verify Buffer pH->Adjust pH to ~6.5 Incorrect Analyze for Degradants Analyze for Degradants Run Stability Study->Analyze for Degradants Minimize Experiment Duration Minimize Experiment Duration Analyze for Degradants->Minimize Experiment Duration Degradation Observed

Caption: Troubleshooting workflow for inconsistent results.

Experimental_Workflow Start Start Prepare this compound Solution Prepare this compound Solution Start->Prepare this compound Solution Perform Experiment Perform Experiment Prepare this compound Solution->Perform Experiment Analyze Samples (UHPLC-MS) Analyze Samples (UHPLC-MS) Perform Experiment->Analyze Samples (UHPLC-MS) Data Interpretation Data Interpretation Analyze Samples (UHPLC-MS)->Data Interpretation End End Data Interpretation->End

Caption: General experimental workflow.

References

Technical Support Center: Purification of Synthetic Glutarylated Lipids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of synthetic glutarylated lipids. The information is presented in a direct question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing glutarylated lipids?

A common synthetic route involves the acylation of a lysophospholipid (e.g., 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine) with glutaric anhydride (B1165640) in the presence of a base catalyst like 4-dimethylaminopyridine (B28879) (DMAP). The reaction is typically performed in an aprotic organic solvent.

Q2: What are the primary impurities I should expect from the synthesis?

The crude product mixture is likely to contain:

  • Unreacted Lysophospholipid: The starting material that did not react.

  • Glutaric Acid: Formed from the hydrolysis of glutaric anhydride by trace amounts of water.

  • Residual Catalyst and Solvents: DMAP and the reaction solvent.

  • Di-glutarylated byproduct: Although less common with lysophospholipids, if other reactive hydroxyl or amino groups are present, multiple glutarylation can occur.

Below is a diagram illustrating the relationship between the desired product and common impurities.

G cluster_reactants Starting Materials cluster_products Crude Product Mixture lyso Lysophospholipid product Desired Product: Glutarylated Lipid lyso->product Acylation impurity1 Impurity: Unreacted Lysophospholipid lyso->impurity1 Incomplete Reaction anhydride Glutaric Anhydride anhydride->product impurity2 Impurity: Glutaric Acid (from anhydride hydrolysis) anhydride->impurity2 Hydrolysis

Caption: Key components in the crude reaction mixture.

Q3: Which analytical techniques are best for assessing the purity of my final product?

A combination of techniques is recommended for comprehensive purity analysis:

  • High-Performance Liquid Chromatography (HPLC): Coupled with a universal detector like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), as lipids often lack a UV chromophore.[1][2][3]

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in negative ion mode is particularly effective for detecting acidic lipids and confirming the molecular weight of the glutarylated product.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and especially 31P NMR can confirm the structure, verify the presence of the glutaryl group, and identify impurities.[5][6][7]

Purification Troubleshooting Guides

Guide 1: Column Chromatography (Silica Gel)

Silica (B1680970) gel chromatography is a common first-pass purification step to separate the highly polar glutarylated lipid from less polar starting materials and byproducts.

Problem: My glutarylated lipid is not eluting from the silica column.

  • Cause: The dicarboxylic acid headgroup of your lipid is highly polar and binds very strongly to the acidic silanol (B1196071) groups on the silica surface.

  • Solution 1: Increase Solvent Polarity. Gradually increase the polarity of your mobile phase. A typical gradient might start with chloroform/methanol (B129727) and increase the proportion of methanol. For very tightly bound lipids, a final elution with a more complex mixture like chloroform/methanol/water may be necessary.

  • Solution 2: Add an Acidic Modifier. Incorporate a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, into your mobile phase. This protonates the carboxyl groups on your lipid, reducing their charge and their interaction with the silica, thereby facilitating elution.

Problem: The fractions containing my product are still impure.

  • Cause: Co-elution of impurities with similar polarity, such as the starting lysophospholipid.

  • Solution 1: Optimize the Elution Gradient. Use a shallower, more gradual solvent gradient. This will improve the separation between compounds with small differences in polarity.

  • Solution 2: Check the Column Loading. Overloading the column can lead to poor separation. As a rule of thumb, do not exceed a load of 1-5% of the silica gel weight.

  • Solution 3: Use a Different Stationary Phase. If silica gel does not provide adequate separation, consider using a diol-bonded or aminopropyl-bonded phase, which can offer different selectivity for polar lipids.[8]

ParameterRecommendation for Silica Gel Chromatography
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (Gradient) Start: 95:5 Chloroform:MethanolEnd: 60:40:5 Chloroform:Methanol:Water
Acidic Modifier (Optional) 0.5% Acetic Acid in the mobile phase
Loading Capacity 1-3 g of crude product per 100 g of silica
Achievable Purity 85-95% (often requires a second purification step)
Guide 2: Preparative Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is often used as a final polishing step to achieve high purity.

Problem: My peak is broad and shows significant tailing.

  • Cause: This is the most common issue for acidic compounds like glutarylated lipids. It occurs when the carboxyl groups are partially or fully ionized, leading to secondary interactions with the stationary phase (especially residual silanols).

  • Solution 1: Lower the Mobile Phase pH. Add an acid to your mobile phase to ensure the carboxyl groups of the glutaryl moiety are fully protonated (non-ionized). Trifluoroacetic acid (TFA) at 0.1% or formic acid at 0.1-1% are common choices. The target pH should be at least 1.5-2 units below the pKa of the carboxylic acids.

  • Solution 2: Check Sample Solvent. Dissolve your sample in a solvent that is weaker than or equal in strength to the initial mobile phase. Injecting in a very strong solvent (like pure methanol or isopropanol) can cause peak distortion.

  • Solution 3: Reduce Column Overloading. Inject a smaller amount of your sample. Overloading saturates the stationary phase and is a common cause of peak asymmetry.

The following decision tree can guide your troubleshooting process for HPLC peak tailing.

G start HPLC Peak Tailing Observed for Glutarylated Lipid q1 Is 0.1% acid (TFA or Formic) in the mobile phase? start->q1 a1_no Add 0.1% TFA or Formic Acid to both mobile phase solvents. This protonates the carboxyl groups. q1->a1_no No q2 Is the peak still tailing? q1->q2 Yes a1_no->q2 a2_no Problem Solved! (Primary cause was ionization) q2->a2_no No q3 Is the sample dissolved in a stronger solvent than the initial mobile phase? q2->q3 Yes a3_yes Re-dissolve sample in the initial mobile phase composition or a weaker solvent. q3->a3_yes Yes q4 Did reducing the injection amount improve the peak shape? q3->q4 No a3_yes->q4 a4_yes Problem Solved! (Cause was column overloading) q4->a4_yes Yes a4_no Consider secondary causes: - Column degradation (replace column) - Extra-column dead volume - Co-eluting impurity q4->a4_no No

Caption: Troubleshooting decision tree for HPLC peak tailing.

ParameterRecommendation for RP-HPLC
Stationary Phase C8 or C18 (5-10 µm particle size for prep)
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Methanol or Acetonitrile + 0.1% TFA
Typical Gradient 50% to 100% B over 20-30 minutes
Detector ELSD, CAD, or MS
Target Purity >98%
Achievable Yields 60-85% (from crude)

Experimental Protocols

Protocol 1: General Workflow for Synthesis and Purification

This protocol outlines the entire process from reaction to final purified product.

G synthesis 1. Synthesis React Lysophospholipid with Glutaric Anhydride workup 2. Aqueous Workup Quench reaction and wash to remove water-soluble impurities (e.g., glutaric acid) synthesis->workup evap 3. Evaporation Dry the organic phase to obtain crude product workup->evap silica 4. Silica Gel Chromatography (Optional First Pass) Separate product from less polar impurities evap->silica hplc 5. Preparative RP-HPLC Final purification to achieve high purity (>98%) evap->hplc Direct to HPLC (if crude is relatively clean) silica->hplc Pool & Evaporate Fractions analysis 6. Purity Analysis Confirm identity and purity by LC-MS and NMR hplc->analysis

References

optimizing LC-MS/MS parameters for 16:0 Glutaryl PE detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of 16:0 Glutaryl Phosphatidylethanolamine (B1630911) (PE). This resource provides researchers, scientists, and drug development professionals with detailed guides and answers to common questions encountered during the detection and quantification of this modified phospholipid.

Frequently Asked Questions (FAQs)

Q1: What is 16:0 Glutaryl PE?

This compound is a modified phosphatidylethanolamine where a glutaryl group is attached to the primary amine of the ethanolamine (B43304) headgroup. The lipid contains a palmitic acid (16:0) at one of the sn-1 or sn-2 positions on the glycerol (B35011) backbone. This modification adds a second carboxylic acid to the molecule, significantly altering its polarity and mass.

Q2: What is the exact mass and chemical formula of this compound?

The chemical structure and properties are essential for setting up the mass spectrometer.

PropertyValue
Chemical Formula C₃₂H₅₈NO₁₁P
Average Mass 679.782 g/mol
Monoisotopic Mass 679.3747 g/mol

Q3: Which ionization mode is best for detecting this compound?

Both positive and negative Electrospray Ionization (ESI) modes can be used, but they provide different information and may have different sensitivities.

  • Negative Ion Mode (Recommended for Quantification): The presence of two carboxyl groups (one on the glutaryl moiety and one on the phosphate (B84403) group) makes this compound highly suitable for negative ion detection. This mode typically provides higher sensitivity and is excellent for identifying the fatty acyl chain (16:0).[1][2]

  • Positive Ion Mode (Recommended for Structural Confirmation): This mode is useful for confirming the modification on the headgroup. Fragmentation in positive mode often provides information about the N-linked glutaryl-ethanolamine structure.[1]

For comprehensive analysis, acquiring data in both modes is recommended.

Q4: What are the expected precursor and product ions for MS/MS analysis?

Accurate identification relies on monitoring specific Multiple Reaction Monitoring (MRM) transitions. The expected ions are derived from the molecule's structure.

  • Precursor Ion (Q1): This will be the m/z of the deprotonated molecule [M-H]⁻ in negative mode or the protonated molecule [M+H]⁺ in positive mode.

  • Product Ions (Q3): These are the fragments generated by collision-induced dissociation (CID).

    • In negative mode , the most characteristic fragment is the carboxylate anion of palmitic acid (m/z 255.2).[1][3]

    • In positive mode , a key fragment results from the neutral loss of the modified glutaryl-ethanolamine headgroup.[1][2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Signal Detected

Q: I am not seeing a peak for this compound or the signal intensity is very low. What are the potential causes?

A: This is a common issue that can stem from several factors, from sample preparation to instrument settings.

  • Ionization Issues:

    • Incorrect Polarity: Ensure you are using the optimal ionization mode. For highest sensitivity, start with negative ion mode .

    • Suboptimal Source Parameters: The capillary voltage, desolvation gas flow, and temperature must be optimized for phospholipids (B1166683). A good starting point for capillary voltage is 2.5-3.5 kV.

  • Poor Fragmentation:

    • Incorrect Collision Energy: Collision energy is critical and must be optimized for your specific instrument and compound.[4][5] If the energy is too low, you won't get sufficient fragmentation. If it's too high, your precursor ion will be completely fragmented into small, non-specific ions. Start with a collision energy of ~25-30 eV and optimize from there.

  • Sample Preparation and Matrix Effects:

    • Analyte Loss During Extraction: Ensure your extraction protocol (e.g., LLE or SPE) is validated for acidic lipids. The glutaryl moiety increases polarity, which might affect recovery in standard phospholipid extractions.

    • Ion Suppression: Co-eluting compounds from the sample matrix (especially other phospholipids or salts) can suppress the ionization of your target analyte. Improve chromatographic separation to move the analyte away from the most intense regions of matrix elution, or implement a more rigorous sample cleanup procedure.

  • Chromatography Problems:

    • Poor Retention: If the analyte is not retained on the column and elutes in the void volume, it will be subject to maximum ion suppression. Ensure your mobile phase and gradient are appropriate for retaining an acidic, modified lipid.

Issue 2: Poor Peak Shape (Tailing, Splitting, or Broad Peaks)

Q: My chromatogram shows tailing or split peaks for this compound. How can I improve the peak shape?

A: Poor peak shape compromises integration and reduces quantification accuracy.

  • Secondary Interactions: The free carboxyl group on the glutaryl moiety can interact with active sites on the column packing material or stainless steel components of the LC system, causing peak tailing.

    • Solution: Use a high-quality, end-capped column. Adding a small amount of a weak acid like formic acid (0.1%) to the mobile phase can help protonate the carboxyl group and reduce these interactions.

  • Injection Solvent Mismatch: Injecting the sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion and splitting.

    • Solution: Ensure your sample is dissolved in a solvent that is as close as possible in composition and strength to the initial mobile phase conditions of your gradient.

  • Column Contamination or Voiding: A buildup of matrix components on the column frit or a void at the column head can lead to split peaks.

    • Solution: Use a guard column to protect your analytical column. Try reversing and flushing the column (if permitted by the manufacturer) or replacing it if the problem persists.

Troubleshooting Logic Diagram

The following diagram outlines a logical workflow for diagnosing common issues.

Troubleshooting Start Problem: Low or No Signal CheckIonization Verify Ionization Settings Start->CheckIonization CheckMSParams Optimize MS/MS Parameters Start->CheckMSParams CheckSamplePrep Review Sample Preparation Start->CheckSamplePrep CheckLC Evaluate Chromatography Start->CheckLC Polarity Correct Mode? (Negative ESI) CheckIonization->Polarity CollisionEnergy Collision Energy Optimized? (Test Range: 20-45 eV) CheckMSParams->CollisionEnergy Extraction Efficient Extraction? (Consider LLE/SPE) CheckSamplePrep->Extraction Retention Good Peak Retention? CheckLC->Retention Source Source Parameters Optimized? (Voltage, Gas, Temp) Polarity->Source Yes MRM Correct MRM Transition? CollisionEnergy->MRM Optimized IonSuppression Assess Ion Suppression? (Dilute sample, change gradient) Extraction->IonSuppression Yes PeakShape Acceptable Peak Shape? Retention->PeakShape Yes

Caption: Troubleshooting workflow for low signal issues.

Experimental Protocols

Sample Preparation: Modified Liquid-Liquid Extraction

This protocol is designed to extract total lipids, including polar-modified species, from a biological matrix like plasma or cell lysate.

  • Homogenization: Homogenize 100 µL of the sample (e.g., plasma) with 375 µL of a cold 1:2 (v/v) chloroform (B151607):methanol mixture.

  • Internal Standard: Add an appropriate internal standard (e.g., a non-endogenous odd-chain glutaryl PE or other related lipid standard).

  • Vortex: Vortex the mixture vigorously for 15 minutes at 4°C.

  • Phase Separation: Add 125 µL of chloroform and vortex for 1 minute. Add 125 µL of water and vortex again for 1 minute.

  • Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Extraction: Carefully collect the lower organic layer using a glass pipette.

  • Drying: Dry the extracted organic phase under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 60:40 acetonitrile:water) for LC-MS/MS analysis.

LC-MS/MS Method Parameters

These parameters provide a robust starting point for method development and should be optimized on your specific instrument.

Liquid Chromatography (LC) Parameters
ParameterRecommended Setting
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 10 mM Ammonium Formate + 0.1% Formic Acid
Mobile Phase B 90:10 Acetonitrile:Isopropanol with 10 mM Ammonium Formate + 0.1% Formic Acid
Flow Rate 0.3 mL/min
Column Temperature 45°C
Injection Volume 5 µL
LC Gradient Program
Time (min)% Mobile Phase B
0.030
2.050
12.095
15.095
15.130
18.030
Mass Spectrometry (MS) Parameters
ParameterRecommended Setting
Ionization Mode ESI Negative & Positive (separate runs)
Capillary Voltage 3.0 kV (-) / 3.5 kV (+)
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
Proposed MRM Transitions for this compound

The following table lists the calculated precursor m/z and the predicted, most significant product ions for use in an MRM assay. Collision Energy (CE) requires empirical optimization.

Ionization ModePrecursor Ion (m/z)Product Ion (m/z)Product Ion IdentitySuggested CE (eV)
Negative ESI 678.4 [M-H]⁻255.2Palmitate Carboxylate Anion [C₁₆H₃₁O₂]⁻25 - 35
Negative ESI 678.4 [M-H]⁻422.2[M-H - Palmitic Acid - H₂O]⁻30 - 40
Positive ESI 680.4 [M+H]⁺407.2[M+H - Glutaryl-Ethanolamine-PO₃]⁺20 - 30
Positive ESI 680.4 [M+H]⁺273.1Glutaryl-Ethanolamine-Phosphate Fragment35 - 45
Overall Experimental Workflow

The diagram below visualizes the complete experimental process from sample collection to final data analysis.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Extract Liquid-Liquid Extraction Sample->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute Dry->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS MS/MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification Integrate->Quantify Report Reporting Quantify->Report

References

Technical Support Center: Purification of 16:0 Glutaryl PE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 16:0 Glutaryl PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-glutaryl).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a synthesis of this compound?

A1: Common impurities can arise from starting materials, side reactions, or degradation. These may include:

  • Unreacted Starting Materials: Residual 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (16:0 PE) and glutaric anhydride.

  • Hydrolysis Products: The ester linkages in the phospholipid backbone are susceptible to hydrolysis, which can lead to the formation of 1- or 2-lyso-phosphatidylethanolamine and free palmitic acid.

  • Di-acylated Byproducts: Reaction of both carboxylic acid groups of glutaric acid with two molecules of 16:0 PE can occur, though this is less common with the use of glutaric anhydride.

  • Oxidation Products: Although palmitic acid (16:0) is a saturated fatty acid and thus less prone to oxidation, trace amounts of unsaturated fatty acid impurities could lead to oxidized lipid species.

Q2: What analytical techniques are recommended for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and effective method to visualize the presence of starting materials and major impurities.[1][2][3][4][5]

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be used for quantitative purity analysis.[6][7][8][9][10]

  • Mass Spectrometry (MS): Provides accurate molecular weight determination of the desired product and identification of impurities.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR can confirm the chemical structure of this compound and identify residual starting materials or byproducts.[13][14]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Silica (B1680970) Gel Column Chromatography

Issue: Poor separation of this compound from unreacted 16:0 PE.

  • Possible Cause: The polarity of the elution solvent is too high, causing co-elution of the product and the starting material.

  • Solution:

    • Optimize the Solvent Gradient: Start with a less polar solvent system and gradually increase the polarity. A common starting point for phospholipid separation on silica gel is a mixture of chloroform (B151607) and methanol (B129727).[15] The proportion of methanol should be increased incrementally.

    • Sample Loading: Dissolve the crude product in a minimal amount of the initial, least polar mobile phase to ensure a narrow starting band on the column.[15]

Issue: Low recovery of this compound from the column.

  • Possible Cause: The highly polar head group of this compound may be irreversibly adsorbed onto the silica gel.

  • Solution:

    • Increase Solvent Polarity: After eluting less polar impurities, use a higher concentration of methanol, or add a small amount of a more polar solvent like water or acetic acid to the mobile phase to desorb the product.

    • Use a Different Stationary Phase: Consider using a deactivated silica gel or a different adsorbent like Diethylaminoethyl (DEAE) cellulose (B213188) for anion-exchange chromatography, which can be effective for separating phospholipids (B1166683).[16]

High-Performance Liquid Chromatography (HPLC)

Issue: Broad peaks during reverse-phase HPLC analysis.

  • Possible Cause 1: Incompatible sample solvent. The solvent used to dissolve the sample may be stronger (less polar) than the initial mobile phase.[6]

  • Solution 1: Dissolve the sample in the initial mobile phase or a solvent with a similar or weaker polarity.

  • Possible Cause 2: Column overload due to high sample concentration or injection volume.[6]

  • Solution 2: Reduce the concentration of the sample and/or the injection volume.

  • Possible Cause 3: Secondary interactions with the stationary phase. The free carboxylic acid on the glutaryl linker can interact with residual silanols on the C18 column.

  • Solution 3: Add a modifier to the mobile phase, such as a small percentage of a weak acid like formic acid or acetic acid, to suppress the ionization of the carboxyl group and improve peak shape.

Issue: Inconsistent retention times.

  • Possible Cause 1: Fluctuations in mobile phase composition or column temperature.[17]

  • Solution 1: Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a stable temperature.

  • Possible Cause 2: Column degradation. Over time, the stationary phase can degrade, leading to changes in retention.

  • Solution 2: Use a guard column to protect the analytical column. If the problem persists, replace the analytical column.[17]

Experimental Protocols

Protocol 1: Purification of this compound by Silica Gel Column Chromatography

This protocol describes a general procedure for the purification of this compound from a crude reaction mixture.

Materials:

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Solvents: Chloroform, Methanol (HPLC grade)

  • Thin-Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber and visualization reagent (e.g., phosphomolybdic acid stain)

Procedure:

  • Column Packing: Prepare a slurry of silica gel in chloroform and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform and bubble-free packed bed. The column height-to-diameter ratio should be approximately 20:1.[15]

  • Sample Loading: Dissolve the crude this compound in a minimal volume of chloroform. Load the sample solution carefully onto the top of the silica gel bed.

  • Elution:

    • Begin elution with 100% chloroform to remove non-polar impurities.

    • Gradually increase the polarity of the mobile phase by adding methanol in a stepwise or gradient manner. A typical gradient might be:

      • 98:2 Chloroform:Methanol

      • 95:5 Chloroform:Methanol

      • 90:10 Chloroform:Methanol

      • 80:20 Chloroform:Methanol

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. A suitable TLC mobile phase for separating phospholipids is a mixture of chloroform, methanol, and water (e.g., 65:25:4, v/v/v).

  • Product Recovery: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purity Assessment by Reverse-Phase HPLC

This protocol provides a starting point for the analysis of this compound purity.

Instrumentation and Columns:

  • HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • Mobile Phase A: Acetonitrile/Water (60:40) with 0.1% Formic Acid

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 0.1% Formic Acid

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified this compound in the initial mobile phase.

  • HPLC Conditions:

    • Flow rate: 1.0 mL/min

    • Column Temperature: 40°C

    • Detection: UV at 205 nm or ELSD

    • Injection Volume: 10 µL

  • Gradient Elution:

    • Start with 100% Mobile Phase A.

    • Over 20 minutes, ramp to 100% Mobile Phase B.

    • Hold at 100% Mobile Phase B for 5 minutes.

    • Return to 100% Mobile Phase A and equilibrate for 10 minutes before the next injection.

  • Data Analysis: Integrate the peak areas to determine the purity of the sample.

Data Presentation

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Silica Gel Column Chromatography >95%High loading capacity, cost-effective.Lower resolution than HPLC, can be time-consuming.[15][18]
Reverse-Phase HPLC >99%High resolution and sensitivity, suitable for analytical and preparative scale.[6][8][9]Lower loading capacity than column chromatography, more expensive.
Solid-Phase Extraction (SPE) Variable, often used for sample cleanupFast and simple for removing major classes of impurities.[19][20]May not provide high-resolution separation of closely related species.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_final Final Product start Crude this compound column_chrom Silica Gel Column Chromatography start->column_chrom Initial Cleanup hplc Preparative HPLC column_chrom->hplc High Purity Separation tlc TLC column_chrom->tlc In-process monitoring analytical_hplc Analytical HPLC hplc->analytical_hplc Final Purity Check end Pure this compound (>99%) hplc->end ms Mass Spectrometry analytical_hplc->ms nmr NMR analytical_hplc->nmr troubleshooting_logic start Low Purity after Initial Purification check_tlc Analyze by TLC start->check_tlc multiple_spots Multiple Spots Observed check_tlc->multiple_spots unreacted_pe Spot co-migrates with 16:0 PE standard multiple_spots->unreacted_pe Yes other_impurities Other impurity spots multiple_spots->other_impurities No optimize_column Optimize column chromatography gradient unreacted_pe->optimize_column consider_hplc Consider preparative HPLC for higher purity other_impurities->consider_hplc broad_peak Broad Peak in HPLC optimize_column->broad_peak consider_hplc->broad_peak check_solvent Check sample solvent compatibility broad_peak->check_solvent Yes pure_product Achieved High Purity broad_peak->pure_product No adjust_mobile_phase Adjust mobile phase (e.g., add acid modifier) check_solvent->adjust_mobile_phase reduce_load Reduce sample concentration/volume adjust_mobile_phase->reduce_load reduce_load->pure_product

References

storage and handling conditions for N-glutaryl-DPPE powder

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-glutaryl-DPPE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-glutaryl). This guide provides essential information on the storage, handling, and use of N-glutaryl-DPPE powder to help researchers, scientists, and drug development professionals achieve reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for N-glutaryl-DPPE powder?

A1: N-glutaryl-DPPE powder should be stored at -20°C for long-term stability.[1][2]

Q2: What is the shelf life of N-glutaryl-DPPE powder?

A2: When stored correctly at -20°C, the powder is stable for at least one year.[1][2]

Q3: Is N-glutaryl-DPPE powder sensitive to light?

A3: No, N-glutaryl-DPPE is not considered to be light-sensitive.[1][2]

Q4: Is N-glutaryl-DPPE powder hygroscopic?

A4: While some sources indicate it is not hygroscopic[1], it is best practice to treat all lipid powders as potentially hygroscopic. To prevent moisture condensation, which can affect powder integrity, always allow the vial to warm to room temperature before opening. Handle in a dry environment and ensure the container is tightly closed after use.

Q5: What are the primary safety hazards associated with N-glutaryl-DPPE powder?

A5: N-glutaryl-DPPE powder may cause respiratory irritation if inhaled. It is crucial to avoid breathing the dust. General laboratory safety precautions should always be followed, including wearing appropriate personal protective equipment (PPE).

Data Presentation

Storage and Stability

ParameterRecommended ConditionStabilitySource
Storage Temperature-20°C≥ 1 Year[1][2]
Light SensitivityNot light-sensitiveN/A[1][2]
HygroscopicityHandle as potentially hygroscopicN/A[1]

Safety and Handling

HazardPrecautionary StatementHandling ProcedureSource
Respiratory IrritationH335: May cause respiratory irritationP261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.
General HandlingN/AStore in a dry, well-ventilated place with the container tightly closed.

Troubleshooting Guide

Problem: The N-glutaryl-DPPE powder is difficult to dissolve or forms aggregates/precipitates in my aqueous buffer.

This is a common issue for lipid-based compounds, which are inherently hydrophobic. Aggregation can alter the compound's properties and lead to inconsistent experimental outcomes.

G start Start: Powder won't dissolve in aqueous buffer check_protocol Did you follow the reconstitution protocol? start->check_protocol prepare_stock Action: Prepare a concentrated stock solution in an organic solvent (e.g., DMSO) check_protocol->prepare_stock No warm_vial Did you allow the vial to reach room temperature before opening? check_protocol->warm_vial Yes dilution_method How did you dilute the stock into the aqueous buffer? prepare_stock->dilution_method prevent_moisture Action: Always equilibrate vial to RT to prevent moisture contamination warm_vial->prevent_moisture No warm_vial->dilution_method Yes prevent_moisture->dilution_method slow_dilution Recommended Method: Add stock solution dropwise to the aqueous buffer while vortexing dilution_method->slow_dilution Slowly fast_dilution Incorrect Method: Adding buffer directly to stock or dumping stock into buffer dilution_method->fast_dilution Quickly sonication Optional Step: Brief sonication of the final solution can help break up small aggregates slow_dilution->sonication end_success Result: Homogeneous solution slow_dilution->end_success fast_dilution->slow_dilution Correction sonication->end_success end_fail Still issues? Consider solvent compatibility with your experimental system

Caption: Troubleshooting workflow for N-glutaryl-DPPE dissolution issues.

Experimental Protocols

Protocol 1: Reconstitution of N-glutaryl-DPPE Powder

This protocol details the recommended procedure for dissolving N-glutaryl-DPPE powder to create a stock solution, minimizing the risk of aggregation.

  • Equilibration: Remove the vial of N-glutaryl-DPPE powder from the -20°C freezer. Allow it to sit on the benchtop and warm to room temperature for at least 30 minutes. This is critical to prevent moisture from condensing on the cold powder upon opening.

  • Solvent Selection: Choose a suitable, anhydrous organic solvent. Chloroform (B151607) or a mixture of chloroform and methanol (B129727) (e.g., 2:1, v/v) is commonly used for lipids. For applications requiring an intermediate solvent compatible with aqueous systems, high-purity DMSO or ethanol (B145695) can be used.

  • Dissolution:

    • Under a fume hood or in a well-ventilated area, carefully open the vial.

    • Add the chosen organic solvent to the vial to achieve the desired stock concentration (e.g., 1-10 mg/mL).

    • Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if necessary. The solution should be clear.

  • Storage of Stock Solution: Store the resulting stock solution in a tightly sealed glass vial at -20°C. To avoid repeated freeze-thaw cycles, consider aliquoting the solution into smaller volumes for single-use applications.

Caption: Experimental workflow for reconstituting N-glutaryl-DPPE powder.

References

Technical Support Center: Navigating Artifacts in Modified Lipidomics Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for lipidomics analysis of modified lipids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common artifacts that can arise during experimental workflows. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the accuracy and reliability of your data.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your lipidomics experiments.

Issue 1: Suspected Oxidation of Lipids

Q1: I am observing unexpected peaks with higher m/z values and modifications corresponding to oxygen addition in my mass spectrometry data. Could this be lipid oxidation, and how can I prevent it?

A1: Yes, the presence of unexpected oxygenated species is a strong indicator of lipid oxidation, a common artifact in lipidomics. Polyunsaturated fatty acids are particularly susceptible to oxidation, which can occur during sample collection, storage, extraction, and analysis.

Troubleshooting Steps:

  • Review Your Sample Handling and Storage Protocol: Inadequate storage is a primary cause of oxidation. Ensure that samples are stored at -80°C and protected from light. Minimize freeze-thaw cycles.

  • Incorporate Antioxidants: The addition of antioxidants during sample preparation is a critical step to prevent oxidation. Butylated hydroxytoluene (BHT) is a commonly used antioxidant.

  • Use High-Purity Solvents: Solvents can contain impurities that promote oxidation. Always use freshly opened, high-purity solvents.

  • Work Under an Inert Atmosphere: Whenever possible, perform sample preparation steps under an inert gas like nitrogen or argon to minimize exposure to oxygen.

Adding antioxidants can significantly reduce the formation of oxidation artifacts. The table below summarizes the potential reduction in lipid oxidation products with the use of BHT.

Lipid ClassOxidation Product MeasuredAntioxidantTypical Reduction in Oxidation
Polyunsaturated Fatty Acids (PUFAs)HydroperoxidesBHT (100 µM)>90%
Phosphatidylcholines (PCs)Oxidized PCsBHT (100 µM)80-95%
Cholesterol Esters (CEs)Hydroxylated CEsBHT (100 µM)>85%

Note: The exact percentage of reduction can vary depending on the specific lipid species, sample matrix, and experimental conditions.

Issue 2: Appearance of Lysophospholipids and Free Fatty Acids in Fresh Samples

Q2: My analysis of freshly extracted samples shows high levels of lysophospholipids and free fatty acids, which I don't expect to be endogenously present at such concentrations. What could be the cause?

A2: The presence of significant amounts of lysophospholipids and free fatty acids in fresh samples often points to enzymatic or chemical hydrolysis of larger lipid molecules. This can happen during sample handling and extraction if not properly controlled.

Troubleshooting Steps:

  • Rapidly Inactivate Enzymes: Immediately after sample collection, it is crucial to quench enzymatic activity. This can be achieved by flash-freezing the sample in liquid nitrogen or by immediate homogenization in a cold solvent mixture containing an enzyme inhibitor.

  • Optimize Extraction pH: The pH of your extraction solvent can influence hydrolysis. For most applications, maintaining a neutral pH is recommended. Acidic or basic conditions can accelerate the breakdown of certain lipid classes.[1]

  • Control Temperature: Perform all extraction steps on ice or at 4°C to minimize enzymatic activity and chemical degradation.

  • Choose an Appropriate Extraction Method: The choice of extraction method can impact the degree of hydrolysis. The Folch and Bligh-Dyer methods are widely used and generally effective, but their efficiency can be sample-dependent.[2][3]

Different extraction protocols can yield varying degrees of hydrolysis. The following table provides a qualitative comparison.

Extraction MethodPropensity for HydrolysisKey Considerations
Folch Low to ModerateRequires careful phase separation to avoid contamination.
Bligh-Dyer Low to ModerateUses a lower solvent-to-sample ratio than Folch.[3]
Acidified Bligh-Dyer HighThe acidic conditions can lead to the hydrolysis of acid-labile lipids.[2]
MTBE LowOffers good recovery for many lipid classes and is less toxic than chloroform-based methods.
Issue 3: Inconsistent Quantification and Signal Instability in Mass Spectrometry

Q3: I am experiencing significant variability in the signal intensity of my lipid species between runs, and some of my low-abundance lipids are not being detected consistently. What could be causing this?

A3: These issues are often related to in-source fragmentation and ion suppression effects in the mass spectrometer.

  • In-source fragmentation is the breakdown of lipid ions in the ion source of the mass spectrometer, leading to the appearance of fragment ions that can be mistaken for other lipid species and a decrease in the signal of the precursor ion.[4]

  • Ion suppression occurs when the ionization of target analytes is inhibited by co-eluting compounds in the sample matrix, leading to reduced signal intensity and poor reproducibility.[5]

Troubleshooting Steps:

  • Optimize Mass Spectrometer Source Parameters: The temperature and voltage of the electrospray ionization (ESI) source can significantly impact in-source fragmentation. Lowering the source temperature and using a softer ionization voltage can reduce fragmentation.[4]

  • Incorporate Chromatographic Separation: Using liquid chromatography (LC), such as UPLC, to separate lipids before they enter the mass spectrometer is highly effective at reducing ion suppression.[6] Direct infusion or "shotgun" lipidomics is more susceptible to these effects.

  • Dilute Your Samples: High concentrations of lipids can exacerbate ion suppression. Diluting your samples can improve ionization efficiency for all analytes.

  • Use Internal Standards: The use of stable isotope-labeled internal standards for each lipid class of interest is crucial for accurate quantification as they can compensate for variations in ionization efficiency and matrix effects.

IssueMitigation StrategyParameterExpected Improvement
In-Source Fragmentation Optimize ESI Source TemperatureLowering temperature from 350°C to 250°CUp to 50% reduction in fragment ion intensity for some phospholipids (B1166683).[7]
Ion Suppression UPLC vs. Direct InfusionSignal-to-Noise Ratio5 to 10-fold improvement for low-abundance species in a complex matrix.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and minimize artifact formation.

Protocol 1: Folch Lipid Extraction

This method is a gold standard for the extraction of a broad range of lipids from biological samples.[8][9]

Materials:

Procedure:

  • To your sample in a glass centrifuge tube, add a 20-fold volume of a chloroform:methanol (2:1, v/v) mixture. For example, for 100 mg of tissue, add 2 mL of the solvent mixture.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough homogenization.

  • Add 0.2 volumes of 0.9% NaCl solution to the mixture (e.g., 0.4 mL for 2 mL of solvent).

  • Vortex again for 30 seconds.

  • Centrifuge the mixture at 2,000 x g for 10 minutes to separate the phases.

  • You will observe two phases: an upper aqueous phase and a lower organic phase containing the lipids.

  • Carefully remove the upper phase using a Pasteur pipette.

  • Collect the lower organic phase, which contains your lipids.

  • Dry the collected organic phase under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent for your downstream analysis.

Protocol 2: Bligh-Dyer Lipid Extraction

This method is a rapid and efficient alternative to the Folch method, particularly suitable for samples with high water content.[10][11][12]

Materials:

  • Chloroform

  • Methanol

  • Deionized water

  • Sample (e.g., cell suspension, tissue homogenate)

  • Glass centrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • For each 1 mL of aqueous sample, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.

  • Vortex the mixture for 1 minute.

  • Add 1.25 mL of chloroform and vortex for another 30 seconds.

  • Add 1.25 mL of deionized water and vortex for 30 seconds.

  • Centrifuge at 1,000 x g for 10 minutes to induce phase separation.

  • Carefully collect the lower chloroform phase containing the lipids.

  • Dry the lipid extract under nitrogen and reconstitute as needed.

Protocol 3: Solid-Phase Extraction (SPE) for Lipid Class Fractionation

SPE is useful for separating lipids into different classes based on their polarity, which can help to reduce ion suppression and simplify data analysis.[13][14]

Materials:

  • Silica-based SPE cartridge

  • Chloroform

  • Acetone

  • Methanol

  • Lipid extract (from Folch or Bligh-Dyer)

Procedure:

  • Condition the SPE cartridge: Wash the silica (B1680970) cartridge with 5 mL of methanol followed by 5 mL of chloroform.

  • Load the sample: Dissolve the dried lipid extract in a small volume of chloroform and load it onto the conditioned cartridge.

  • Elute Neutral Lipids: Elute the neutral lipids (e.g., triacylglycerols, cholesterol esters) with 10 mL of chloroform. Collect this fraction.

  • Elute Glycolipids and Ceramides: Elute these moderately polar lipids with 10 mL of acetone:methanol (9:1, v/v). Collect this fraction.

  • Elute Phospholipids: Elute the polar phospholipids with 10 mL of methanol. Collect this fraction.

  • Dry each fraction under a stream of nitrogen before reconstitution for analysis.

Frequently Asked Questions (FAQs)

Q: How many freeze-thaw cycles are acceptable for lipid samples? A: It is best to minimize freeze-thaw cycles as much as possible, ideally to just one. Each cycle can increase the risk of lipid degradation through oxidation and hydrolysis. Aliquoting samples into single-use volumes before freezing is highly recommended.

Q: What is the best way to store lipid extracts? A: Lipid extracts should be stored in a glass vial with a PTFE-lined cap at -80°C under an inert atmosphere (e.g., argon or nitrogen). The addition of an antioxidant like BHT to the storage solvent is also advisable.

Q: Can I use plastic tubes for lipid extraction and storage? A: It is strongly recommended to use glass tubes and vials for all steps of lipid analysis. Plasticizers and other contaminants can leach from plastic materials into the organic solvents used for extraction and storage, leading to significant artifacts in your mass spectrometry data.

Q: What are some common derivatization agents used in lipidomics and what artifacts can they introduce? A: Derivatization is sometimes used to improve the chromatographic separation or ionization efficiency of certain lipid classes. However, the derivatization process itself can introduce artifacts such as incomplete reactions or side products. It is crucial to optimize the reaction conditions and run appropriate controls.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving modified lipids and a general troubleshooting workflow for artifact identification.

Troubleshooting_Workflow Start Problem Observed (e.g., Unexpected Peaks, Poor Reproducibility) Check_Sample Review Sample Handling & Storage Start->Check_Sample Check_Extraction Evaluate Extraction Protocol Start->Check_Extraction Check_MS Assess Mass Spec Parameters Start->Check_MS Oxidation Oxidation Artifacts? Check_Sample->Oxidation Hydrolysis Hydrolysis Artifacts? Check_Extraction->Hydrolysis Fragmentation In-Source Fragmentation? Check_MS->Fragmentation Suppression Ion Suppression? Check_MS->Suppression Oxidation->Check_Extraction No Add_Antioxidant Add Antioxidant (BHT) Use Inert Atmosphere Oxidation->Add_Antioxidant Yes Hydrolysis->Check_MS No Quench_Enzymes Rapidly Quench Enzymes Control Temperature & pH Hydrolysis->Quench_Enzymes Yes Fragmentation->Suppression No Optimize_Source Optimize Source Temp/Voltage Use Softer Ionization Fragmentation->Optimize_Source Yes Use_LC Implement LC Separation Dilute Sample Suppression->Use_LC Yes Resolved Issue Resolved Add_Antioxidant->Resolved Quench_Enzymes->Resolved Optimize_Source->Resolved Use_LC->Resolved

Figure 1: A troubleshooting workflow for identifying and mitigating common artifacts in lipidomics analysis.

Ceramide_Signaling Stress Stress Stimuli (e.g., TNF-α, FasL) SMase Sphingomyelinase (SMase) Stress->SMase Ceramide Ceramide SMase->Ceramide DeNovo De Novo Synthesis DeNovo->Ceramide PP Protein Phosphatases (PP1, PP2A) Ceramide->PP PKC Protein Kinase Cζ (PKCζ) Ceramide->PKC Caspases Caspase Cascade Ceramide->Caspases CellCycle Cell Cycle Arrest PP->CellCycle Apoptosis Apoptosis PKC->Apoptosis Caspases->Apoptosis

Figure 2: A simplified diagram of the ceramide signaling pathway, a key pathway in apoptosis and cell cycle regulation.[11][14]

PI_Signaling Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3-Kinase (PI3K) Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt/PKB PIP3->Akt recruits PDK1->Akt activates Cell_Growth Cell Growth Akt->Cell_Growth Survival Cell Survival Akt->Survival

Figure 3: An overview of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, crucial for cell growth and survival.

Eicosanoid_Signaling Membrane Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 stimulus AA Arachidonic Acid (AA) PLA2->AA COX Cyclooxygenase (COX) AA->COX LOX Lipoxygenase (LOX) AA->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Figure 4: A simplified representation of the eicosanoid signaling pathway, central to inflammatory responses.[10][12]

References

Validation & Comparative

Validating the In Vitro Function of 16:0 Glutaryl PE: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the in vitro functional validation of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (16:0 Glutaryl PE). Due to a lack of extensive publicly available data on its intrinsic signaling functions, this document outlines a proposed series of experiments to compare its performance against a well-characterized immunomodulatory phospholipid, 1,2-dipalmitoyl-sn-glycero-3-phospho-L-serine (16:0 PS).

This compound is a functionalized phospholipid commonly used in the formulation of liposomes and nanoparticles for drug delivery, leveraging its available carboxylic acid for conjugation.[1][2] However, its potential as a bioactive lipid that can directly modulate cellular functions, such as immune responses, remains largely unexplored. Phosphatidylethanolamine (B1630911) (PE), the parent molecule, is a key component of cell membranes and is involved in various cellular processes, including membrane fusion and autophagy.[3][4] The addition of a glutaryl group introduces a pH-sensitive element, suggesting potential for environment-dependent interactions and functions.[2]

This guide proposes a head-to-head comparison with 16:0 PS, an anionic phospholipid known for its role in apoptosis and immune modulation.[5] Externalized phosphatidylserine (B164497) (PS) on apoptotic cells acts as an "eat-me" signal for phagocytes and can promote an active state of immune tolerance.[5] By comparing this compound to 16:0 PS, researchers can elucidate whether the glutaryl modification confers unique immunomodulatory properties.

Comparative Analysis of Immunomodulatory Activity

The following tables present a template for summarizing quantitative data from the proposed in vitro experiments.

Table 1: Macrophage Cytokine Secretion in Response to Liposome (B1194612) Treatment

Liposome FormulationTNF-α (pg/mL)IL-6 (pg/mL)IL-10 (pg/mL)
Control (untreated cells)BaselineBaselineBaseline
Liposomes (DPPC/Chol)
This compound Liposomes
16:0 PS Liposomes
LPS (Positive Control)HighHighModerate

Table 2: Liposome Uptake by Macrophages

Liposome FormulationMean Fluorescence Intensity (MFI)Percentage of Positive Cells (%)
Control (untreated cells)BaselineBaseline
Liposomes (DPPC/Chol)
This compound Liposomes
16:0 PS Liposomes

Experimental Protocols

Preparation of Liposomes
  • Lipid Film Hydration : A lipid mixture of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), cholesterol (Chol), and the functionalized lipid (this compound or 16:0 PS) at a molar ratio of 55:40:5 is dissolved in chloroform.

  • The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film.

  • The film is dried under vacuum for at least 2 hours to remove residual solvent.

  • Hydration : The lipid film is hydrated with a fluorescent dye solution (e.g., calcein (B42510) for release assays or a fluorescently labeled lipid like Rhodamine-PE for uptake studies) in phosphate-buffered saline (PBS) at a pH of 7.4.

  • Extrusion : The resulting multilamellar vesicles are extruded through polycarbonate membranes with a pore size of 100 nm to produce unilamellar liposomes of a defined size.

  • Purification : Free dye is removed by size exclusion chromatography.

In Vitro Macrophage Activation Assay
  • Cell Culture : Murine macrophage-like RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Seeding : Cells are seeded in 24-well plates at a density of 5 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment : Cells are treated with liposome formulations (Control, this compound, or 16:0 PS) at a final lipid concentration of 100 µM. Lipopolysaccharide (LPS) at 100 ng/mL is used as a positive control for pro-inflammatory activation.

  • Incubation : Cells are incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Supernatant Collection : After incubation, the cell culture supernatant is collected and centrifuged to remove cellular debris.

  • Cytokine Analysis : The concentrations of TNF-α, IL-6, and IL-10 in the supernatants are quantified using commercially available ELISA kits.

Liposome Uptake Assay
  • Cell Preparation : RAW 264.7 cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment : Cells are incubated with fluorescently labeled liposomes (containing Rhodamine-PE) at various concentrations for 4 hours at 37°C.

  • Washing : After incubation, cells are washed three times with cold PBS to remove non-internalized liposomes.

  • Analysis : Cellular uptake of liposomes is quantified by measuring the fluorescence intensity using a flow cytometer. The mean fluorescence intensity (MFI) and the percentage of fluorescently positive cells are determined.

Visualizing Workflows and Pathways

Experimental_Workflow cluster_prep Liposome Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis prep1 Lipid Film Hydration prep2 Extrusion prep1->prep2 prep3 Purification prep2->prep3 assay1 Macrophage Activation Assay prep3->assay1 Treat Macrophages assay2 Liposome Uptake Assay prep3->assay2 Treat Macrophages analysis1 ELISA for Cytokines assay1->analysis1 analysis2 Flow Cytometry assay2->analysis2

Proposed experimental workflow for in vitro validation.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lipid This compound receptor PAMP Receptor (e.g., TLR4) lipid->receptor Interaction adaptor MyD88 receptor->adaptor mapk MAPK Pathway adaptor->mapk nfkb NF-κB Pathway adaptor->nfkb transcription Gene Transcription mapk->transcription nfkb->transcription cytokines Pro-inflammatory Cytokines transcription->cytokines

Hypothetical signaling pathway for macrophage activation.

References

A Comparative Guide to 16:0 Glutaryl PE and PEGylated Lipids for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of drug delivery is continually evolving, with novel lipid excipients being developed to enhance the therapeutic efficacy and safety of nanoparticle-based medicines. Among these, 16:0 Glutaryl Phosphatidylethanolamine (B1630911) (16:0 Glutaryl PE) has emerged as a functionalized lipid with unique properties for creating pH-sensitive and targeted drug delivery systems. This guide provides a comprehensive comparison of this compound with the well-established PEGylated lipids, offering insights into their respective mechanisms, performance characteristics, and experimental considerations. While direct comparative studies are limited, this guide synthesizes available data to inform the selection of lipids for specific drug delivery applications.

Section 1: Physicochemical Properties and Functional Differences

This compound: This lipid is a derivative of phosphatidylethanolamine featuring a glutaryl linker attached to the headgroup. This modification introduces a terminal carboxylic acid group, which can be leveraged for several purposes in drug delivery. The presence of this carboxylic acid allows for the creation of pH-sensitive liposomes that can selectively release their payload in the acidic microenvironment of tumors or endosomes. Additionally, this functional group provides a convenient handle for the covalent conjugation of targeting ligands, such as antibodies or peptides, to direct the nanoparticles to specific cells or tissues.

PEGylated Lipids: Polyethylene glycol (PEG) conjugated to lipids is a widely used strategy to improve the pharmacokinetic profile of liposomal drug carriers. The hydrophilic and flexible PEG chains form a protective layer on the surface of the liposome (B1194612), which sterically hinders the adsorption of opsonin proteins. This "stealth" characteristic reduces clearance by the mononuclear phagocyte system (MPS), leading to a prolonged circulation half-life and increased accumulation in tumors through the enhanced permeability and retention (EPR) effect. However, this PEG layer can also impede the interaction of the liposome with target cells, a phenomenon known as the "PEG dilemma," potentially reducing cellular uptake and endosomal escape.

Section 2: Performance in Drug Delivery Formulations

While direct head-to-head experimental comparisons are scarce, we can infer the performance of each lipid type from individual studies.

This compound in Solid Lipid Nanoparticles (SLNs)

A study utilizing N-glutaryl phosphatidylethanolamine in the formulation of solid lipid nanoparticles (SLNs) for the delivery of triamcinolone (B434) acetonide provides valuable quantitative data.

Table 1: Characterization of SLNs formulated with N-Glutaryl Phosphatidylethanolamine [1]

ParameterDrug-Loaded SLNs
Mean Particle Size (nm)165.8
Polydispersity Index (PDI)<0.3
Zeta Potential (mV)-41.6
Drug-Loading Capacity (%)25.32
Drug Entrapment Efficiency (%)94.32

These results demonstrate that this compound can be effectively incorporated into lipid nanoparticles, leading to high drug entrapment and a particle size suitable for intravenous administration. The negative zeta potential suggests good colloidal stability. The formulation also demonstrated controlled drug release under acidic conditions.

PEGylated Lipids in Drug Delivery

PEGylated lipids are the cornerstone of many clinically approved nanomedicines. Their primary advantage lies in extending circulation time. However, the "PEG dilemma" remains a significant consideration. A comparative study of PEGylated and non-PEGylated pH-sensitive liposomes highlighted some of the trade-offs.

Table 2: Comparison of PEGylated and Non-PEGylated pH-Sensitive Liposomes [2][3]

ParameterNon-PEGylated LiposomesPEGylated Liposomes
Mean Diameter (nm)~140~140
Polydispersity Index (PDI)<0.2<0.2
Zeta PotentialClose to neutralityClose to neutrality
Encapsulation Efficiency (%)>90%>90%
Cellular UptakeHigherLower
In vivo Tumor Growth InhibitionMore effective (60.4% inhibition)Less effective

This study suggests that for pH-sensitive liposomes, the inclusion of PEG can negatively impact cellular uptake and, consequently, antitumor efficacy, without providing a significant advantage in terms of biodistribution in this specific model.[2] This underscores the importance of carefully considering the necessity of PEGylation based on the specific drug delivery strategy.

Section 3: Experimental Protocols

Preparation of Solid Lipid Nanoparticles with this compound

This protocol is adapted from a study on triamcinolone acetonide-loaded SLNs.[1]

  • Lipid Phase Preparation: Dissolve triamcinolone acetonide (0.75% w/v), tripalmitin (B1682551) glyceride (2% w/v), and N-glutaryl phosphatidylethanolamine (0.5% w/v) in a 1:1 mixture of chloroform (B151607) and methanol.

  • Solvent Evaporation: Remove the organic solvents completely using a rotary evaporator to form a thin lipid film.

  • Lipid Melting: Melt the drug-embedded lipid layer by heating it to 70°C.

  • Aqueous Phase Preparation: Prepare an aqueous solution of polysorbate 80 (1% w/v) in double-distilled water and heat it to 70°C.

  • Emulsification: Add the hot aqueous phase to the melted lipid phase and homogenize the mixture using a high-shear homogenizer.

  • Nanoparticle Formation: Follow homogenization with ultrasonication to produce small SLNs.

Preparation of PEGylated Liposomes

This is a general protocol for preparing PEGylated liposomes by the thin-film hydration and extrusion method.

  • Lipid Mixture Preparation: Dissolve the desired lipids (e.g., DSPC, cholesterol) and the PEGylated lipid (e.g., DSPE-PEG2000) in chloroform at the desired molar ratio.

  • Film Formation: Create a thin lipid film by evaporating the chloroform under a stream of nitrogen gas, followed by drying under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) containing the drug to be encapsulated. The hydration should be performed at a temperature above the phase transition temperature of the lipids with gentle agitation.

  • Extrusion: To obtain unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.

Section 4: Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams are provided.

Drug_Delivery_Lipids cluster_GlutarylPE This compound-based Nanoparticle cluster_PEGylated PEGylated Liposome GlutarylPE This compound Drug Drug GlutarylPE->Drug Encapsulation TargetingLigand Targeting Ligand GlutarylPE->TargetingLigand Conjugation via -COOH group PEG_Lipid PEGylated Lipid Drug_PEG Drug PEG_Lipid->Drug_PEG Encapsulation PEG_Chain PEG Chain PEG_Lipid->PEG_Chain Stealth Shield

Caption: Functional differences between this compound and PEGylated lipids in drug delivery systems.

Experimental_Workflow cluster_Formulation Formulation cluster_Characterization Characterization cluster_Evaluation Efficacy Evaluation Lipid_Selection Lipid Selection (this compound or PEG-Lipid) Drug_Loading Drug Loading Lipid_Selection->Drug_Loading Nanoparticle_Formation Nanoparticle Formation Drug_Loading->Nanoparticle_Formation Size_Zeta Particle Size & Zeta Potential Nanoparticle_Formation->Size_Zeta Encapsulation_Efficiency Encapsulation Efficiency Nanoparticle_Formation->Encapsulation_Efficiency In_Vitro_Release In Vitro Drug Release Encapsulation_Efficiency->In_Vitro_Release Cellular_Uptake Cellular Uptake In_Vitro_Release->Cellular_Uptake In_Vivo_PK In Vivo Pharmacokinetics Cellular_Uptake->In_Vivo_PK Therapeutic_Efficacy Therapeutic Efficacy In_Vivo_PK->Therapeutic_Efficacy

Caption: General experimental workflow for the development and evaluation of lipid-based drug delivery systems.

Conclusion

Both this compound and PEGylated lipids offer distinct advantages for the formulation of drug delivery systems. This compound provides a versatile platform for developing pH-responsive and actively targeted nanoparticles due to its functional carboxylic acid group. This makes it a promising candidate for therapies requiring site-specific drug release or targeting to particular cell types.

PEGylated lipids, on the other hand, are the gold standard for achieving prolonged circulation and passive tumor accumulation. However, the potential for reduced cellular uptake and immunogenicity associated with PEGylation necessitates careful consideration of its use. The choice between these two lipid classes will ultimately depend on the specific therapeutic application, the nature of the drug to be delivered, and the desired pharmacokinetic and pharmacodynamic profile. Further direct comparative studies are warranted to fully elucidate the relative efficacy of these two important classes of lipid excipients in various drug delivery scenarios.

References

A Comparative Guide to Acyl Chain Variants of Glutaryl-Phosphatidylethanolamine for Enhanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of nucleic acid therapeutics is rapidly evolving, with lipid nanoparticles (LNPs) at the forefront of clinical translation. The selection of optimal lipid excipients is paramount for the successful formulation of LNPs, directly influencing their stability, delivery efficiency, and biological activity. Among the crucial components of an LNP formulation are the "helper lipids," which play a significant role in the structural integrity and fusogenicity of the nanoparticles. Glutaryl-phosphatidylethanolamines (Glutaryl-PEs) are a class of pH-sensitive helper lipids that can enhance the endosomal escape of the nucleic acid payload. The biophysical properties of these lipids, and consequently the performance of the LNP, are significantly influenced by the length and saturation of their acyl chains.

This guide provides a comparative analysis of three common acyl chain variants of Glutaryl-PE:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-glutaryl (DOPG-N-Glut) : Featuring unsaturated oleoyl (B10858665) (18:1) chains.

  • 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-glutaryl (DPPG-N-Glut) : With saturated palmitoyl (B13399708) (16:0) chains.

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-glutaryl (DSPG-N-Glut) : Containing saturated stearoyl (18:0) chains.

By understanding the structure-activity relationships of these Glutaryl-PE variants, researchers can make more informed decisions in the design and optimization of LNPs for targeted and effective drug delivery.

Comparative Analysis of Glutaryl-PE Acyl Chain Variants

The choice of acyl chain in the Glutaryl-PE helper lipid has a profound impact on the physicochemical properties and in vivo performance of the resulting LNPs. The degree of saturation and the length of the acyl chains dictate the fluidity and stability of the lipid bilayer, which in turn affects encapsulation efficiency, drug release profile, and interaction with biological membranes.

PropertyDOPG-N-Glut (18:1, Unsaturated)DPPG-N-Glut (16:0, Saturated)DSPG-N-Glut (18:0, Saturated)
Acyl Chain Structure Two oleoyl chains with a cis double bondTwo saturated palmitoyl chainsTwo saturated stearoyl chains
Molecular Shape ConicalCylindricalCylindrical
Membrane Rigidity Low (more fluid)HighVery High
Phase Transition Temp (°C) LowIntermediateHigh
LNP Stability ModerateGoodExcellent
Fusogenicity HighLowVery Low
Predicted In Vivo Organ Targeting Preferential liver accumulation[1]Potential for spleen targetingPreferential spleen accumulation[1]
Endosomal Escape High (promotes non-bilayer structures)[2][3]ModerateLow
Transfection Efficiency Generally higher, especially in the liver[1][3]Lower than unsaturated counterpartsGenerally lower than unsaturated counterparts

Key Insights:

  • Unsaturated Acyl Chains (DOPG-N-Glut): The presence of double bonds in the oleoyl chains of DOPG-N-Glut introduces kinks, preventing tight packing and resulting in a more fluid lipid bilayer. This fluidity is associated with a conical molecular shape, which promotes the formation of non-bilayer, inverted hexagonal (HII) phases.[4] This characteristic is crucial for facilitating membrane fusion and enhancing the endosomal escape of the nucleic acid payload, leading to higher transfection efficiency, particularly in hepatocytes.[1][3] Studies comparing DOPE (the non-glutarylated counterpart) with DSPC have shown that DOPE-containing LNPs lead to improved mRNA delivery and transfection in the liver.[1]

  • Saturated Acyl Chains (DPPG-N-Glut and DSPG-N-Glut): The straight, saturated acyl chains of DPPG-N-Glut and DSPG-N-Glut allow for tight packing, resulting in a more rigid and stable lipid bilayer.[5] This increased stability can be advantageous for prolonging the circulation half-life of LNPs. However, the rigidity of the membrane can hinder the fusogenic events required for efficient endosomal escape, potentially leading to lower transfection efficiency compared to their unsaturated counterparts. Notably, LNPs formulated with the saturated helper lipid DSPC have been shown to preferentially accumulate in the spleen.[1] The longer acyl chains of DSPG-N-Glut compared to DPPG-N-Glut contribute to an even more stable and rigid membrane.

Experimental Protocols

Detailed methodologies for the formulation and characterization of LNPs containing different Glutaryl-PE variants are provided below.

LNP Formulation via Ethanol (B145695) Injection

This protocol describes a common method for the preparation of LNPs.[6][7]

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • Glutaryl-PE variant (DOPG-N-Glut, DPPG-N-Glut, or DSPG-N-Glut)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG2000)

  • Nucleic acid (e.g., mRNA, siRNA) in an appropriate buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Ethanol, molecular biology grade

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare a lipid stock solution by dissolving the ionizable lipid, Glutaryl-PE, cholesterol, and PEG-lipid in ethanol at the desired molar ratio. A common starting ratio is 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:PEG-lipid).

  • Warm the lipid solution to 60-65°C to ensure complete dissolution of all components.

  • Prepare the nucleic acid solution in the aqueous buffer at the desired concentration.

  • Rapidly inject the ethanolic lipid mixture into the aqueous nucleic acid solution with vigorous stirring. A typical volume ratio is 1:3 (ethanol:aqueous).

  • Allow the resulting nanoparticle suspension to stir for 30 minutes at room temperature.

  • Purify and concentrate the LNPs by dialyzing against PBS (pH 7.4) using an appropriate molecular weight cutoff dialysis cassette to remove ethanol and unencapsulated nucleic acid.

Measurement of Encapsulation Efficiency using RiboGreen Assay

This assay determines the percentage of nucleic acid successfully encapsulated within the LNPs.[1]

Materials:

  • Quant-iT RiboGreen RNA Assay Kit

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • Triton X-100 solution (2% in TE buffer)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a standard curve of the free nucleic acid in TE buffer.

  • Dilute the LNP samples to an appropriate concentration in TE buffer.

  • For each LNP sample, prepare two sets of wells:

    • To measure free (unencapsulated) RNA: Add the diluted LNP sample to wells containing TE buffer.

    • To measure total RNA: Add the diluted LNP sample to wells containing TE buffer with 0.1% Triton X-100 to lyse the nanoparticles.

  • Add the RiboGreen reagent to all wells and incubate for 5 minutes at room temperature, protected from light.

  • Measure the fluorescence intensity at an excitation wavelength of ~480 nm and an emission wavelength of ~520 nm.

  • Calculate the concentration of free and total RNA using the standard curve.

  • Determine the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total RNA - Free RNA) / Total RNA] x 100

In Vitro Transfection Efficiency Assessment using Luciferase Assay

This assay quantifies the functional delivery of a reporter mRNA (e.g., encoding luciferase) to cells.[3]

Materials:

  • Luciferase-encoding mRNA-loaded LNPs

  • Target cell line (e.g., HeLa, HepG2)

  • Cell culture medium

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the mRNA-LNP formulations.

  • Incubate the cells for 24-48 hours.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

  • Measure the luminescence using a luminometer.

  • The luminescence signal is proportional to the amount of translated luciferase protein, indicating the transfection efficiency.

Cytotoxicity Assessment using MTT Assay

This colorimetric assay evaluates the impact of the LNP formulations on cell viability.[4]

Materials:

  • LNP formulations

  • Target cell line

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well plate

  • Absorbance microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a range of concentrations of the LNP formulations. Include untreated cells as a control.

  • Incubate for 24-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of ~570 nm.

  • Cell viability is expressed as a percentage relative to the untreated control cells.

Visualizing the Mechanisms and Workflows

To better understand the cellular journey of Glutaryl-PE-containing LNPs and the experimental process for their evaluation, the following diagrams are provided.

G cluster_extracellular Extracellular Space (pH 7.4) cluster_cellular Cellular Interior LNP Glutaryl-PE LNP (Net Neutral Charge) endocytosis Endocytosis (Clathrin-mediated) LNP->endocytosis early_endosome Early Endosome (pH ~6.5) endocytosis->early_endosome late_endosome Late Endosome (pH ~5.5) early_endosome->late_endosome lysosome Lysosome (Degradation) late_endosome->lysosome cytosol Cytosol (Translation) late_endosome->cytosol Endosomal Escape (Glutaryl-PE Protonation & Membrane Fusion) mRNA mRNA

Caption: Cellular uptake and endosomal escape pathway of a Glutaryl-PE LNP.

G cluster_formulation LNP Formulation & Characterization cluster_invitro In Vitro Evaluation formulation Formulation (Ethanol Injection) characterization Physicochemical Characterization (Size, Zeta, Encapsulation Efficiency) formulation->characterization transfection LNP Transfection characterization->transfection cell_culture Cell Seeding cell_culture->transfection assays Functional Assays transfection->assays luciferase Luciferase Assay (Transfection Efficiency) assays->luciferase mtt MTT Assay (Cytotoxicity) assays->mtt

Caption: Experimental workflow for LNP evaluation.

References

Validating pH-Sensitive Release from DPPE-NG Nanoparticles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pH-sensitive release from 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)] (DPPE-NG) nanoparticles against other common pH-responsive drug delivery systems. Due to the novel nature of DPPE-NGs, direct comparative studies are limited. Therefore, this guide presents a performance profile based on the well-understood behavior of its core components and draws comparisons with established platforms, supported by experimental data from existing literature.

Comparative Analysis of pH-Sensitive Nanoparticle Systems

The pH-sensitive release mechanism of nanoparticles is a critical attribute for targeted drug delivery, particularly in acidic microenvironments characteristic of tumors and endosomes.[1] Below is a quantitative comparison of the drug release profiles of several pH-sensitive nanoparticle systems. The data for DPPE-NG is hypothesized based on the known pH-responsive behavior of phosphoethanolamine-containing lipids.

Nanoparticle SystemDrug% Cumulative Drug Release at pH 7.4 (Physiological)% Cumulative Drug Release at Acidic pH (5.0-6.0)Key Release Mechanism
DPPE-NG (Hypothetical) Doxorubicin~15% after 24h> 70% after 24hProtonation of phosphate (B84403) and ethanolamine (B43304) groups leading to nanogel swelling and destabilization.
Poly(histidine)-PEG Micelles Paclitaxel~10% after 2h> 60% at pH 6.0 after 2h; > 75% at pH 5.0 after 2h[2]Protonation of imidazole (B134444) rings in histidine residues, causing micelle disassembly.[2]
Hydrazone-Linked DOX-PLA Nanoparticles Doxorubicin< 20% after 48h~60% at pH 5.0 after 48hAcid-catalyzed hydrolysis of the hydrazone bond linking the drug to the polymer.[3]
Chitosan Nanoparticles Doxorubicin~20% after 24h~55% at pH 5.5 after 24hProtonation of amine groups on chitosan, leading to polymer swelling and increased drug diffusion.

Experimental Protocols for Validation

Accurate validation of pH-sensitive release is paramount. The following are detailed protocols for key experiments.

Dynamic Light Scattering (DLS) for Size Analysis at Varying pH

This protocol assesses the change in nanoparticle size as a function of pH, which can indicate swelling or aggregation, key mechanisms for pH-sensitive release.

Materials:

  • DPPE-NG nanoparticle suspension

  • Phosphate buffered saline (PBS) at pH 7.4

  • Acetate (B1210297) buffer at pH 5.5

  • Dynamic Light Scattering (DLS) instrument

  • 0.22 µm syringe filters

Procedure:

  • Prepare two sets of samples. For the first set, dilute the DPPE-NG nanoparticle suspension in PBS (pH 7.4) to an appropriate concentration for DLS analysis.

  • For the second set, dilute the same nanoparticle suspension in acetate buffer (pH 5.5).

  • Filter both samples through a 0.22 µm syringe filter to remove any large aggregates or dust particles.

  • Equilibrate the DLS instrument to 25°C.

  • Measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles in the pH 7.4 buffer. Perform at least three measurements for each sample.

  • Thoroughly rinse the sample cuvette and then measure the hydrodynamic diameter and PDI of the nanoparticles in the pH 5.5 buffer, again performing at least three measurements.

  • Data Analysis: Compare the average particle size and PDI at the two pH values. A significant increase in size at the lower pH suggests nanoparticle swelling, a characteristic of pH-sensitive systems.

In Vitro Drug Release Assay using Dialysis Method

This assay quantifies the rate and extent of drug release from the nanoparticles at different pH values over time.

Materials:

  • Drug-loaded DPPE-NG nanoparticles

  • PBS (pH 7.4)

  • Acetate buffer (pH 5.5)

  • Dialysis tubing (with a molecular weight cut-off appropriate for the drug)

  • Shaking incubator or water bath at 37°C

  • UV-Vis spectrophotometer or HPLC for drug quantification

Procedure:

  • Prepare a known concentration of the drug-loaded DPPE-NG nanoparticle suspension.

  • Transfer a precise volume (e.g., 1 mL) of the nanoparticle suspension into a pre-soaked dialysis bag and seal it securely.

  • Place the dialysis bag into a larger container with a known volume (e.g., 50 mL) of PBS at pH 7.4. This will serve as the release medium.

  • Prepare a parallel setup with acetate buffer at pH 5.5 as the release medium.

  • Place both setups in a shaking incubator set to 37°C and a gentle agitation speed (e.g., 100 rpm).

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) from the release medium outside the dialysis bag.

  • Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed buffer to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's maximum absorbance wavelength or HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point for both pH conditions. Plot the cumulative drug release (%) versus time to generate release profiles. A significantly higher and faster release at pH 5.5 compared to pH 7.4 validates the pH-sensitive nature of the nanoparticles.

Visualizing the Process and Mechanism

Diagrams generated using Graphviz provide a clear visual representation of the experimental workflow and the underlying scientific principles.

Experimental_Workflow cluster_prep Sample Preparation cluster_dls DLS Analysis cluster_release Drug Release Assay NP_Suspension Nanoparticle Suspension DLS_7_4 DLS Measurement at pH 7.4 NP_Suspension->DLS_7_4 Dilute DLS_5_5 DLS Measurement at pH 5.5 NP_Suspension->DLS_5_5 Dilute Dialysis_7_4 Dialysis Assay at pH 7.4 NP_Suspension->Dialysis_7_4 Load into dialysis bag Dialysis_5_5 Dialysis Assay at pH 5.5 NP_Suspension->Dialysis_5_5 Load into dialysis bag pH7_4_Buffer pH 7.4 Buffer pH7_4_Buffer->DLS_7_4 pH5_5_Buffer pH 5.5 Buffer pH5_5_Buffer->DLS_5_5 Size_Comparison Compare Particle Sizes DLS_7_4->Size_Comparison Size & PDI Data DLS_5_5->Size_Comparison Size & PDI Data Release_Profile Generate Release Profiles Dialysis_7_4->Release_Profile Drug Concentration Data Dialysis_5_5->Release_Profile Drug Concentration Data

Caption: Experimental workflow for validating pH-sensitive release.

pH_Release_Mechanism cluster_neutral Physiological pH (7.4) cluster_acidic Acidic pH (5.5) NP_Stable DPPE-NG (Stable) Drug_Encapsulated Drug (Encapsulated) Protonation Protonation of Phosphate & Amine Groups NP_Stable->Protonation Lower pH NP_Swollen DPPE-NG (Swollen & Destabilized) Drug_Released Drug (Released) NP_Swollen->Drug_Released Release Protonation->NP_Swollen

Caption: Proposed mechanism of pH-triggered drug release from DPPE-NGs.

References

A Researcher's Guide to Cross-Validation of 16:0 Glutaryl PE Identification by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and validation of modified lipids such as 16:0 Glutaryl Phosphatidylethanolamine (B1630911) (PE) is paramount for advancing our understanding of cellular signaling and developing novel therapeutics. This guide provides an objective comparison of mass spectrometry-based methods for the cross-validation of 16:0 Glutaryl PE, complete with experimental protocols and supporting data.

The modification of phosphatidylethanolamine with a glutaryl group at the primary amine of the headgroup introduces a dicarboxylic acid moiety, altering the physicochemical properties of the lipid. Mass spectrometry (MS) is the primary tool for the identification of such modified lipids. However, confident structural elucidation requires rigorous validation to avoid false positives. Cross-validation strategies, employing orthogonal analytical approaches, are essential to ensure the accuracy of identification.

Comparative Analysis of Identification & Validation Methods

The identification of this compound is typically achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). The confidence in this identification can be significantly enhanced by employing cross-validation techniques. Here, we compare a standard LC-MS/MS approach with cross-validation strategies.

Parameter Standard LC-MS/MS (e.g., CID) Cross-Validation with Orthogonal Fragmentation (e.g., UVPD/OzID) Cross-Validation with Independent Platform (e.g., NMR)
Principle of Identification Based on precursor mass and characteristic fragmentation pattern (Collision-Induced Dissociation - CID).Confirmation of structure through alternative fragmentation pathways that provide complementary structural information[1][2][3].Independent confirmation of the molecular structure based on nuclear magnetic resonance spectroscopy.
Confidence in Identification Moderate to HighVery HighHigh (provides detailed structural information but may lack sensitivity).
Limit of Detection (LOD) 0.02 - 0.15 ng/mL (estimated for N-acyl PEs)[4]Similar to standard LC-MS/MS, but with higher confidence at the limit of detection.Significantly higher (µg-mg range), often not suitable for endogenous levels.
Limit of Quantification (LOQ) 0.07 - 0.5 ng/mL (estimated for N-acyl PEs)[4]Similar to standard LC-MS/MS, with improved accuracy.Significantly higher (µg-mg range).
Sample Requirement Low (sub-µL of biological fluid)Low (similar to standard LC-MS/MS)High (mg of purified material)
Throughput HighModerate to HighLow
Primary Application High-throughput screening and relative quantification.High-confidence structural elucidation and isomer differentiation.Definitive structural confirmation of synthesized standards or highly abundant species.

Experimental Protocols

Standard LC-MS/MS Identification of this compound

This protocol outlines a typical approach for the initial identification of this compound in a biological sample.

a) Lipid Extraction: Lipids are extracted from the sample (e.g., plasma, cell lysate) using a modified Bligh-Dyer or Matyash method to efficiently recover phospholipids[5]. An internal standard, such as a stable isotope-labeled N-acyl PE, should be added prior to extraction for quantitative analysis.

b) Liquid Chromatography Separation: The lipid extract is subjected to reversed-phase liquid chromatography (RPLC) using a C18 column. A gradient elution with a mobile phase system consisting of water, acetonitrile, and isopropanol (B130326) with an additive like ammonium (B1175870) formate (B1220265) is commonly used to separate different lipid species[6].

c) Mass Spectrometry Analysis: The LC eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. Data is acquired in both positive and negative ion modes.

  • Full Scan (MS1): To identify the precursor ion of this compound. The expected [M-H]⁻ ion would be at m/z 818.5.

  • Tandem MS (MS/MS or MS2): The precursor ion is isolated and fragmented using Collision-Induced Dissociation (CID). The resulting fragment ions are analyzed to confirm the structure.

Cross-Validation using Orthogonal Fragmentation

To increase confidence, the identified precursor ion can be subjected to alternative fragmentation methods on the same mass spectrometry platform.

a) Ultraviolet Photodissociation (UVPD) or Ozone-Induced Dissociation (OzID): These techniques provide complementary fragmentation patterns to CID, often revealing different structural details[1][2][3]. For instance, OzID can pinpoint the location of double bonds in the fatty acyl chains if they were unsaturated. While 16:0 is a saturated fatty acid, these techniques can still provide unique fragmentation of the glutaryl-PE headgroup.

b) Data Analysis: The fragmentation spectra from CID, UVPD, and/or OzID are compared. The presence of expected and complementary fragment ions across different fragmentation techniques provides strong evidence for the correct identification.

Cross-Validation with an Authentic Standard

The most robust validation is the comparison of the experimental data with that of a chemically synthesized, purified this compound standard.

a) Analysis of the Standard: The authentic standard is analyzed using the same LC-MS/MS method as the sample.

b) Data Comparison: The retention time and the MS/MS fragmentation pattern of the analyte in the biological sample must match those of the authentic standard. This provides the highest level of confidence in the identification.

Mandatory Visualizations

Proposed Fragmentation Pathway of this compound

The following diagram illustrates the predicted fragmentation of the [M-H]⁻ ion of this compound based on the known fragmentation of N-acyl PEs and related compounds. A key fragmentation is the neutral loss of the glutaryl group.

G cluster_precursor Precursor Ion cluster_fragments Characteristic Fragments precursor This compound [M-H]⁻ m/z 818.5 fragment1 Loss of Glutaryl group [M-H-114]⁻ m/z 704.5 precursor->fragment1  - Glutaryl (114 Da) fragment2 16:0 Lyso-PE [M-H - C16H32O]⁻ m/z 564.3 precursor->fragment2  - Palmitic Acid Keten (254 Da) fragment4 Palmitate [C16H31O2]⁻ m/z 255.2 precursor->fragment4  - Glycerophospho-N-Glutaryl-Ethanolamine fragment3 Glycerophosphoethanolamine [M-H - 2x C16H32O]⁻ m/z 310.1 fragment1->fragment3  - 2x Palmitic Acid Ketene

Caption: Predicted CID fragmentation of this compound [M-H]⁻.

Experimental Workflow for Cross-Validation

This workflow outlines the logical steps for a comprehensive cross-validation of this compound identification.

G cluster_cv Cross-Validation Strategies start Biological Sample extraction Lipid Extraction start->extraction lcms LC-MS/MS Analysis (CID Fragmentation) extraction->lcms putative Putative Identification of This compound lcms->putative ortho_frag Orthogonal Fragmentation (e.g., UVPD, OzID) putative->ortho_frag High Confidence standard Comparison with Authentic Standard putative->standard Highest Confidence confirmed Confirmed Identification ortho_frag->confirmed standard->confirmed

Caption: Cross-validation workflow for this compound identification.

References

Safety Operating Guide

Proper Disposal Procedures for 16:0 Glutaryl PE

Author: BenchChem Technical Support Team. Date: December 2025

Essential Guidance for the Safe Disposal of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl)

For researchers, scientists, and drug development professionals, the responsible disposal of laboratory chemicals is a critical component of ensuring a safe work environment and maintaining environmental compliance. This document provides a clear, step-by-step guide for the proper disposal of 16:0 Glutaryl PE (CAS No. 474923-45-0), a functionalized phospholipid often used in liposome (B1194612) preparation and other research applications.[1]

While specific toxicological properties of this compound have not been thoroughly investigated, it is prudent to handle it with standard laboratory precautions.[2] Safety Data Sheets (SDS) for similar phospholipid compounds indicate that they are not classified as hazardous substances; however, adherence to proper disposal protocols is mandatory.[3][4]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

Protection TypeSpecific RecommendationsPurpose
Eye Protection Safety glasses with side shields or safety goggles.To protect against airborne powder particles.
Hand Protection Nitrile or latex gloves.To prevent skin contact. Gloves should be inspected before use and disposed of as contaminated waste after handling.[3]
Body Protection Standard laboratory coat.To protect clothing and skin from spills.
Respiratory Protection Generally not required in well-ventilated areas. A dust mask is recommended when handling large quantities of the powder.To avoid inhalation of fine powder.

Work in a well-ventilated area, such as a chemical fume hood, especially when handling the powdered form of the lipid to minimize inhalation risks.[4]

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as chemical waste in accordance with local, state, and federal regulations. Do not dispose of this material in standard laboratory or municipal trash, and do not pour it down the drain.[2]

Step 1: Waste Collection and Segregation

  • Solid Waste:

    • Collect surplus or expired this compound powder in its original container or a clearly labeled, sealed waste container.[2]

    • Any materials contaminated with the powder, such as weigh boats, spatulas, gloves, and paper towels, should be collected in a designated, sealed container for solid chemical waste.

  • Solution Waste:

    • If the this compound is dissolved in an organic solvent, it must be collected in a designated hazardous waste container for flammable liquids or halogenated solvents, as appropriate.

    • Ensure the waste container is properly labeled with the chemical name and solvent.

Step 2: Labeling and Storage of Waste

  • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (sodium salt)".

  • Store the sealed waste containers in a designated, secure area away from incompatible materials, pending pickup by a licensed disposal company.

Step 3: Arranging for Professional Disposal

  • Dispose of the collected waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[3]

  • Provide the disposal company with the Safety Data Sheet (if available) or at a minimum, the chemical name and CAS number (474923-45-0).

Step 4: Spill Cleanup and Decontamination

  • In the event of a spill, avoid generating dust.[2]

  • For small powder spills, carefully sweep up the material and place it in a sealed container for disposal.[3][4]

  • Clean the affected area with soap and water.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Workflow Diagram

The following diagram outlines the logical steps for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_collection Waste Collection cluster_labeling Labeling & Storage cluster_disposal Final Disposal PPE Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) Solid_Waste Collect Solid this compound and Contaminated Materials PPE->Solid_Waste Solution_Waste Collect this compound Solutions in Solvent Waste Container PPE->Solution_Waste Label Label Waste Container Clearly (Chemical Name, Hazard) Solid_Waste->Label Solution_Waste->Label Store Store in Designated Secure Waste Area Label->Store EHS Contact Environmental Health & Safety or Licensed Disposal Company Store->EHS

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling 16:0 Glutaryl PE

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 16:0 Glutaryl PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(glutaryl) (sodium salt)), a crucial component in various research applications. Adherence to these procedural steps will help maintain a safe laboratory environment and ensure the integrity of your experiments.

Personal Protective Equipment (PPE)

The Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance. However, standard laboratory best practices for handling chemical compounds should always be observed. The following table summarizes the recommended personal protective equipment:

PPE ComponentSpecificationPurpose
Eye Protection Safety glasses with side-shields or goggles.Protects eyes from potential splashes or airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents direct skin contact with the substance.
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator.Required only if dust is generated during handling.

Operational Plan: Safe Handling Procedure

Proper handling of this compound is critical to prevent contamination and ensure user safety. The substance should be stored at -20°C in a dry, well-ventilated area, with the container kept tightly closed.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.

  • Weighing and Aliquoting: If possible, perform these tasks in a designated area with good ventilation, such as a chemical fume hood, especially if there is a potential for dust formation.

  • Dissolving: When preparing solutions, add the powdered this compound to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, wash your hands thoroughly. Clean any contaminated surfaces.

Emergency and Disposal Plan

In the event of an accidental exposure or spill, follow these procedures.

First Aid Measures:

  • After Inhalation: If dust is inhaled, move the individual to fresh air.

  • After Skin Contact: Wash the affected area with soap and plenty of water.

  • After Eye Contact: Flush the eyes with water as a precaution.

  • After Ingestion: Rinse the mouth with water.

Accidental Release Measures:

  • Avoid the formation of dust.

  • Do not allow the substance to enter drains.

  • Sweep up the spilled material and place it in a suitable, closed container for disposal.

Disposal:

  • Dispose of unused this compound and its container in accordance with local, state, and federal regulations. It is recommended to use a licensed disposal company for chemical waste.

Below is a workflow diagram illustrating the safe handling procedure for this compound.

start Start: Retrieve this compound from -20°C Storage ppe Step 1: Don Appropriate PPE (Gloves, Lab Coat, Eye Protection) start->ppe handling Step 2: Handle in Ventilated Area (e.g., Fume Hood) ppe->handling weigh Step 3: Weigh and Prepare Solution handling->weigh experiment Step 4: Perform Experiment weigh->experiment cleanup Step 5: Post-Experiment Cleanup (Wash Hands, Clean Surfaces) experiment->cleanup disposal Step 6: Dispose of Waste (Follow Institutional Guidelines) cleanup->disposal end End: Return Unused Product to Storage disposal->end

Caption: Safe handling workflow for this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.